Cyanine3 DBCO hexafluorophosphate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C51H57F6N4O2P |
|---|---|
分子量 |
903.0 g/mol |
IUPAC 名称 |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide hexafluorophosphate |
InChI |
InChI=1S/C51H56N4O2.F6P/c1-50(2)41-24-13-16-27-44(41)53(5)46(50)29-20-30-47-51(3,4)42-25-14-17-28-45(42)54(47)36-19-7-8-31-48(56)52-35-18-6-9-32-49(57)55-37-40-23-11-10-21-38(40)33-34-39-22-12-15-26-43(39)55;1-7(2,3,4,5)6/h10-17,20-30H,6-9,18-19,31-32,35-37H2,1-5H3;/q;-1/p+1 |
InChI 键 |
ZCVMVYOXTRZBTA-UHFFFAOYSA-O |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Cyanine3 DBCO Hexafluorophosphate Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols for Cyanine3 (Cy3) Dibenzocyclooctyne (DBCO) hexafluorophosphate (B91526) click chemistry. This powerful bioorthogonal conjugation technique is pivotal in various fields, including proteomics, genomics, cell biology, and drug development, for the precise labeling and tracking of biomolecules.
Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The fundamental mechanism of Cyanine3 DBCO hexafluorophosphate click chemistry is a [3+2] cycloaddition reaction between a strained alkyne (DBCO) and an azide (B81097), known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of copper-free click chemistry, offering high biocompatibility by eliminating the need for cytotoxic copper catalysts.[1][2]
The key components of this reaction are:
-
Cyanine3 (Cy3): A bright and photostable fluorescent dye that allows for sensitive detection of labeled molecules. It is characterized by its excitation maximum at approximately 555 nm and emission maximum around 570 nm.[3] The cyanine (B1664457) dye itself is a cation.
-
Dibenzocyclooctyne (DBCO): A cyclooctyne (B158145) derivative with significant ring strain. This inherent strain is the driving force of the reaction, dramatically lowering the activation energy for the cycloaddition with an azide.[2] DBCO is one of the most reactive cyclooctynes used for SPAAC.[4]
-
Azide-modified molecule: The biomolecule of interest (e.g., protein, nucleic acid, or cell surface glycan) that has been chemically or metabolically engineered to contain an azide functional group.
-
Hexafluorophosphate (PF₆⁻): This is a non-coordinating counterion to the cationic Cyanine3 dye. Its primary role is to enhance the solubility of the Cy3-DBCO reagent in organic solvents and improve its stability. It does not directly participate in the click chemistry reaction but is crucial for the reagent's handling and performance.
The reaction proceeds rapidly and specifically under physiological conditions (aqueous environment, neutral pH, and ambient temperature) to form a stable triazole linkage, covalently attaching the Cy3 dye to the target biomolecule.[1]
Quantitative Data for Reaction Optimization
The efficiency of the SPAAC reaction is influenced by several factors, including the specific structures of the DBCO and azide reactants, solvent conditions, and temperature. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Physicochemical Properties of Cyanine3 DBCO
| Property | Value | References |
| Excitation Maximum (λex) | ~555 nm | [3] |
| Emission Maximum (λem) | ~570 nm | [3] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield | ~0.31 | [5] |
| Solubility | Water, DMSO, DMF | [3] |
Table 2: Second-Order Rate Constants for DBCO Reactions
The reaction kinetics of SPAAC are typically described by second-order rate constants (k₂). The table below provides a range of reported rate constants for the reaction of DBCO derivatives with various azides. Note that these values can vary depending on the specific reaction conditions.
| Cyclooctyne Derivative | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | References |
| DBCO Derivatives | Benzyl Azide | ~0.6 - 1.0 | [6] |
| DBCO Derivatives | 1-azido-1-deoxy-β-D-glucopyranoside | Faster than 3-azido-L-alanine | [7] |
| DBCO-modified Antibody | 3-azido-L-alanine | ~0.18 - 0.37 (with PEG linker) | [7] |
| Sulfo DBCO-amine | 3-azido-L-alanine (in PBS, pH 7) | ~0.32 - 0.85 | [7] |
| Sulfo DBCO-amine | 3-azido-L-alanine (in HEPES, pH 7) | ~0.55 - 1.22 | [7] |
Visualizing the Mechanism and Workflow
To further elucidate the process, the following diagrams, created using the DOT language for Graphviz, illustrate the reaction mechanism and a general experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for the labeling of proteins, nucleic acids, and cells using Cyanine3 DBCO. It is crucial to optimize these protocols for specific applications.
Protocol 1: Labeling of Proteins
This protocol is suitable for proteins that have been modified to contain an azide group, for example, through non-canonical amino acid incorporation.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Spin desalting columns or dialysis equipment for purification.
Procedure:
-
Prepare Cyanine3-DBCO Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Reaction Setup:
-
Adjust the concentration of the azide-modified protein to 1-10 mg/mL in the reaction buffer.
-
Add a 10-20 fold molar excess of the Cyanine3-DBCO stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Reaction times may need optimization depending on the protein and desired degree of labeling.[8][9]
-
Purification: Remove the unreacted Cyanine3 DBCO using a spin desalting column or by dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).
Protocol 2: Labeling of Nucleic Acids
This protocol is for labeling azide-modified DNA or RNA.
Materials:
-
Azide-modified oligonucleotide in nuclease-free water or buffer.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Ethanol (B145695) precipitation reagents or appropriate chromatography columns for purification.
Procedure:
-
Prepare Cyanine3-DBCO Stock Solution: Prepare a 1-10 mM stock solution of Cyanine3 DBCO in anhydrous DMSO or DMF.
-
Reaction Setup:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., 1x PBS) to a concentration of 10-100 µM.
-
Add a 2-5 fold molar excess of the Cyanine3-DBCO stock solution.
-
-
Incubation: Incubate the reaction for 4-12 hours at 25°C or overnight at 4°C, protected from light.[10]
-
Purification: Purify the labeled oligonucleotide by ethanol precipitation or using a suitable chromatography method (e.g., HPLC or gel filtration) to remove excess dye.
-
Quantification: Determine the concentration and labeling efficiency by UV-Vis spectrophotometry.
Protocol 3: Live Cell Labeling
This protocol is for labeling cell surface glycans on live cells that have been metabolically engineered to express azide groups.
Materials:
-
Adherent or suspension cells cultured in appropriate media.
-
An azide-containing metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).
-
This compound.
-
Anhydrous DMSO.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) to the culture medium and incubate for 24-48 hours to allow for incorporation into cell surface glycans.[11]
-
-
Preparation of Labeling Solution: Prepare a 20-50 µM solution of Cyanine3 DBCO in pre-warmed culture medium. The initial stock solution of Cy3-DBCO should be made in DMSO.
-
Cell Labeling:
-
Gently wash the cells twice with warm PBS to remove any un-incorporated precursor.
-
Add the Cyanine3 DBCO labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[11]
-
-
Washing: Wash the cells three to four times with warm PBS to remove any unreacted dye.[12]
-
Analysis: The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.
Conclusion
This compound click chemistry is a robust and versatile tool for the fluorescent labeling of a wide range of biomolecules. Its bioorthogonality, high efficiency, and mild reaction conditions make it an invaluable technique for researchers in the life sciences and drug development. By understanding the underlying SPAAC mechanism and optimizing experimental parameters based on the quantitative data provided, researchers can effectively utilize this technology for their specific applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
An In-depth Technical Guide to Cyanine3 DBCO Hexafluorophosphate: Spectral Properties and Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine3 (Cy3) DBCO hexafluorophosphate (B91526), a key reagent in bioorthogonal chemistry. It details its spectral characteristics, the principles of its application in copper-free click chemistry, and protocols for its use in labeling biomolecules.
Core Concepts and Characteristics
Cyanine3 DBCO (Dibenzocyclooctyne) is a bright, orange-fluorescent dye functionalized with a DBCO group. This modification allows for its use in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst.[1][2][3] This makes it an ideal tool for labeling and imaging azide-modified biomolecules in living systems with high specificity and efficiency.[3] The reaction between the DBCO group and an azide (B81097) is highly bioorthogonal, meaning it does not interfere with native biological processes.[3]
The Cy3 fluorophore is known for its brightness, water solubility, and pH insensitivity, making it a robust choice for various biological imaging applications.[1][2] It can be excited by common laser lines, such as 532 nm or 555 nm, and its emission can be detected with standard TRITC (tetramethylrhodamine) filter sets.[1][2]
Spectral and Physicochemical Properties
The spectral and physical characteristics of Cyanine3 DBCO are summarized in the table below. These properties are crucial for designing experiments and selecting appropriate instrumentation.
| Property | Value | Source |
| Excitation Maximum (λex) | 553 - 555 nm | [1] |
| Emission Maximum (λem) | 569 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |
| Appearance | Red solid | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, desiccated, protected from light | [4] |
Copper-Free Click Chemistry: The Reaction Mechanism
The core of Cyanine3 DBCO's utility lies in the SPAAC reaction. This process involves the covalent linkage of the DBCO-functionalized dye to a biomolecule that has been metabolically, enzymatically, or chemically modified to contain an azide group. The inherent ring strain of the DBCO molecule drives the reaction forward with azides, forming a stable triazole linkage without the need for a copper catalyst.
Caption: Copper-Free Click Chemistry Workflow.
Experimental Protocols
Below are generalized protocols for labeling live cells and proteins using Cyanine3 DBCO. These should be optimized for specific cell types and experimental conditions.
Live Cell Labeling with Cyanine3 DBCO
This protocol outlines the general steps for labeling live cells that have been metabolically engineered to express azide groups on their surface glycans.
Caption: Live Cell Labeling Workflow.
Detailed Methodology:
-
Metabolic Labeling: Culture cells in a medium containing an azide-derivatized sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz) for 1-3 days to allow for incorporation into cellular glycans.[5]
-
Cell Preparation: Gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS) containing 1% Fetal Bovine Serum (FBS).[6]
-
Reagent Preparation: Prepare a stock solution of Cyanine3 DBCO (e.g., 5 mM) in an anhydrous, water-miscible solvent such as DMSO or DMF.[6]
-
Labeling Reaction: Dilute the Cyanine3 DBCO stock solution in DPBS with 1% FBS to the desired final concentration (typically 5-30 µM). Incubate the cells with the labeling solution for 30-60 minutes at room temperature, protected from light.[6]
-
Washing: Wash the cells four times with DPBS containing 1% FBS to remove any unreacted dye.[6]
-
Fixation (Optional): If required for the experimental endpoint, fix the cells with 4% formaldehyde (B43269) in DPBS for 20 minutes at room temperature.[6]
-
Imaging: Image the fluorescently labeled cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
Protein Bioconjugation
This protocol describes the labeling of a purified protein that has been modified to contain an azide group.
Detailed Methodology:
-
Protein Preparation: Ensure the azide-modified protein is in an azide-free buffer (e.g., PBS, pH 7.4). The protein concentration should typically be between 1-10 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of Cyanine3 DBCO in DMSO.
-
Labeling Reaction: Add a 2-4 fold molar excess of the Cyanine3 DBCO stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 20%.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted Cyanine3 DBCO using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: The success of the conjugation can be verified by methods such as SDS-PAGE, where the labeled protein will exhibit a higher molecular weight, or by UV-Vis spectroscopy.
Troubleshooting
A common issue encountered during labeling experiments is high background fluorescence. The following diagram and table provide potential causes and solutions.
Caption: Troubleshooting High Background Fluorescence.
| Problem | Possible Cause | Suggested Solution |
| High Background/Non-Specific Staining | Dye concentration is too high. | Perform a titration to determine the optimal dye concentration.[7] |
| Insufficient washing. | Increase the number and duration of washing steps after incubation with the dye.[8][9] | |
| Hydrophobic interactions of the dye. | Consider using a sulfonated version of Cy3 DBCO for increased water solubility and reduced non-specific binding. | |
| Low or No Signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of the azide-containing sugar for your specific cell line.[5] |
| Insufficient dye concentration or incubation time. | Increase the concentration of Cyanine3 DBCO or extend the incubation period.[5] | |
| Incorrect instrument settings. | Ensure the correct laser lines and emission filters for Cy3 are being used on the fluorescence microscope or flow cytometer.[5][9] |
Note: It has been reported that Cy3 DBCO may not be suitable for staining intracellular components in fixed and permeabilized cells due to the potential for high background.[1][2]
Conclusion
Cyanine3 DBCO hexafluorophosphate is a powerful and versatile tool for the fluorescent labeling of biomolecules through copper-free click chemistry. Its bright and stable fluorescence, combined with the bioorthogonality of the SPAAC reaction, makes it highly suitable for a wide range of applications in cell biology, proteomics, and drug development. By understanding its spectral properties and optimizing labeling protocols, researchers can effectively utilize this reagent for precise and sensitive detection of azide-modified targets.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. biotium.com [biotium.com]
- 8. Flow cytometry troubleshooting | Abcam [abcam.com]
- 9. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
An In-depth Technical Guide to Cyanine3 DBCO Hexafluorophosphate for Advanced Bio-labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine3 DBCO hexafluorophosphate (B91526), a fluorescent probe critical for the precise labeling and imaging of biomolecules. It details the compound's chemical and physical properties, provides an in-depth experimental protocol for its application in cellular imaging, and illustrates the underlying chemical principles and workflows.
Core Properties of Cyanine3 DBCO Hexafluorophosphate
This compound is a specialized fluorescent dye conjugate. It comprises a Cyanine3 (Cy3) fluorophore, known for its brightness and photostability in the orange-red spectrum, and a dibenzocyclooctyne (DBCO) group. The DBCO moiety enables a highly selective and efficient reaction with azide-functionalized molecules through a process known as strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] This bioorthogonal reaction proceeds readily under physiological conditions, making it an ideal tool for labeling biomolecules in living systems without the need for a toxic copper catalyst.[3] The hexafluorophosphate salt form often enhances the stability of the compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for Cyanine3 DBCO and its sulfonated, more water-soluble variant, Sulfo-Cy3 DBCO. This information is crucial for designing and executing experiments, including selecting appropriate laser lines and filter sets for fluorescence microscopy and flow cytometry.
| Property | This compound Value | Sulfo-Cy3 DBCO Value | References |
| Molecular Weight | 902.99 g/mol | 983.18 g/mol | [4][5] |
| Molecular Formula | C₅₁H₅₇F₆N₄O₂P | C₅₀H₅₄N₄O₁₁S₃ | [4][5] |
| Excitation Maximum (λex) | ~555 nm | ~555 nm | [5] |
| Emission Maximum (λem) | ~570 nm | ~580 nm | [5] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield | ~0.31 | Not consistently reported | |
| Solubility | Good in DMF, DMSO, DCM, alcohols | Water, DMSO, DMF | [5] |
| Storage Conditions | -20°C, protect from light | -20°C, protect from light | [5] |
Experimental Protocol: Flow Cytometric Analysis of Phosphatidylcholine Metabolism in Mitochondria
This section provides a detailed methodology adapted from Tsuchiya, M. et al., STAR Protocols, 2023, for the fluorescent labeling of azide-modified phosphatidylcholine (PC) in the mitochondria of K562 cells using Cyanine3 DBCO, followed by flow cytometric analysis.
Materials
-
K562 cells
-
Choline-free culture medium
-
Azide-choline (N₃-Cho)
-
This compound
-
Dim-Mem-PER (a mitochondrial-targeting ligand)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
4% Fetal Bovine Serum (FBS) in Iscove's Modified Dulbecco's Medium (IMDM)
-
Centrifuge
-
Flow cytometer
Procedure
-
Metabolic Incorporation of Azide-Choline:
-
Culture K562 cells in a standard culture medium in a 10-cm dish in a humidified incubator at 37°C with 5% CO₂.
-
Transfer the cells to a 15 mL conical tube and centrifuge at 500 x g for 3 minutes. Discard the supernatant.
-
Wash the cells by resuspending the pellet in 5 mL of choline-free medium. Repeat the centrifugation and resuspension steps once more to ensure complete removal of residual choline.
-
Resuspend the final cell pellet in 1 mL of choline-free medium.
-
Add azide-choline to the cell suspension to a final concentration of 100 µM.
-
Incubate the cells for 1 hour at 37°C to allow for the metabolic incorporation of the azide-choline into phosphatidylcholine.
-
-
Preparation of Cyanine3-DBCO Working Solution for Mitochondrial Labeling:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of Dim-Mem-PER in anhydrous DMSO.
-
To prepare the working solution, mix 1 µL of the 10 mM Cyanine3 DBCO stock solution and 1 µL of the 10 mM Dim-Mem-PER stock solution in 1 mL of 4% FBS/IMDM. This results in a final concentration of 10 µM for both reagents.
-
-
Fluorescent Labeling of Mitochondria:
-
After the 1-hour incubation with azide-choline, centrifuge the cells at 1000 x g for 1 minute and discard the supernatant.
-
Wash the cells by resuspending the pellet in 500 µL of 4% FBS/IMDM. Repeat this wash step once more.
-
Resuspend the final cell pellet in 500 µL of the Cyanine3-DBCO working solution.
-
Incubate the cells at room temperature for 15 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Following the 15-minute incubation, the cells are ready for analysis.
-
Analyze the cell suspension using a flow cytometer equipped with a laser and filter set appropriate for Cyanine3 (e.g., excitation at ~561 nm and emission detection at ~585/42 nm).
-
Gate on the single-cell population and measure the fluorescence intensity in the appropriate channel. The median fluorescence intensity (MFI) of the azide-choline-treated cells is expected to be significantly higher (approximately 10- to 100-fold) than that of untreated control cells.
-
Visualizing the Workflow and Chemical Principle
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical reaction.
References
- 1. Protocol to generate human pluripotent stem cell-derived pancreatic β cells through methionine and zinc deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometric analysis of phosphatidylcholine metabolism using organelle-selective click labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
An In-depth Technical Guide to the Excitation and Emission Spectra of Cy3 DBCO Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and common applications of Cy3 DBCO hexafluorophosphate (B91526). This bright, orange-fluorescent probe is a valuable tool for the precise labeling and visualization of biomolecules through copper-free click chemistry.
Core Photophysical Properties
Cy3 DBCO hexafluorophosphate is a fluorescent probe that combines the well-characterized cyanine (B1664457) dye, Cy3, with a dibenzocyclooctyne (DBCO) group. The DBCO moiety allows for a highly specific and bioorthogonal reaction with azide-functionalized molecules in a copper-free environment, making it ideal for live-cell imaging and in vivo studies. The photophysical properties are primarily determined by the Cy3 fluorophore.
The key spectral data for Cy3 DBCO hexafluorophosphate are summarized in the tables below. It is important to note that slight variations in peak wavelengths and quantum yield can occur depending on the solvent, conjugation status, and the specific instrumentation used for measurement.
Table 1: Excitation and Emission Properties
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~550 - 555 nm | [1][2][3][4] |
| Emission Maximum (λem) | ~565 - 570 nm | [1][2][3] |
| Recommended Laser Line | 532 nm or 555 nm | [5] |
| Compatible Filter Sets | TRITC (tetramethylrhodamine) | [5] |
Table 2: Additional Photophysical and Chemical Properties
| Parameter | Value | Reference(s) |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.31 | [3] |
| Solubility | Good in DMF, DMSO, DCM, alcohols. Practically insoluble in water. | [3] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [3][5] |
Experimental Protocols
Measurement of Excitation and Emission Spectra
This protocol outlines a generalized procedure for determining the excitation and emission spectra of Cy3 DBCO hexafluorophosphate using a fluorescence spectrophotometer.
Materials:
-
Cy3 DBCO hexafluorophosphate
-
Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS))
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Cy3 DBCO hexafluorophosphate in a suitable solvent such as DMSO.
-
Dilute the stock solution in the desired measurement solvent (e.g., PBS) to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to prevent inner filter effects.
-
-
Absorption Spectrum Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorption spectrum of the diluted Cy3 DBCO hexafluorophosphate solution from approximately 400 nm to 650 nm.
-
The wavelength of maximum absorbance (λabs) will provide an approximation of the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorescence spectrophotometer to the determined λabs (e.g., 550 nm).
-
Scan the emission monochromator over a wavelength range starting approximately 10-20 nm above the excitation wavelength to about 700 nm.
-
The wavelength corresponding to the highest fluorescence intensity is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the fluorescence spectrophotometer to the determined λem (e.g., 570 nm).
-
Scan the excitation monochromator over a wavelength range from approximately 400 nm up to the emission maximum.
-
The resulting spectrum should closely resemble the absorption spectrum and will confirm the excitation maximum (λex).
-
Copper-Free Click Chemistry Labeling of an Azide-Containing Biomolecule
This protocol provides a general workflow for labeling an azide-modified biomolecule with Cy3 DBCO hexafluorophosphate.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid, or cell surface glycan)
-
Cy3 DBCO hexafluorophosphate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
Methodology:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of Cy3 DBCO hexafluorophosphate in DMSO.
-
-
Labeling Reaction:
-
Add the Cy3 DBCO hexafluorophosphate stock solution to the solution of the azide-modified biomolecule. A molar excess of the dye is typically used.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Remove the unreacted Cy3 DBCO hexafluorophosphate from the labeled biomolecule using an appropriate method such as gel filtration, dialysis, or spin filtration, depending on the nature of the biomolecule.
-
-
Analysis:
-
Confirm successful labeling by measuring the fluorescence of the purified product at the characteristic excitation and emission wavelengths of Cy3.
-
Visualizations
Experimental Workflow for Spectral Measurement
Caption: Workflow for determining the spectral properties of Cy3 DBCO.
Signaling Pathway: Copper-Free Click Chemistry
Cy3 DBCO hexafluorophosphate is not directly involved in a biological signaling pathway but is a tool for visualizing them. The diagram below illustrates its mechanism of action in labeling a target molecule.
Caption: Mechanism of Cy3 DBCO in bioorthogonal labeling.
References
An In-depth Technical Guide to the Photophysical Properties of Cyanine3 DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core photophysical properties of Cyanine3 (Cy3) DBCO, a fluorescent probe critical in modern bioconjugation and cellular imaging. It details its quantum yield and extinction coefficient, outlines the experimental protocols for their determination, and illustrates its application in copper-free click chemistry.
Core Photophysical Properties of Cyanine3 DBCO
Cyanine3 DBCO is a bright, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This modification allows for its covalent attachment to azide-containing biomolecules via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently without the need for a copper catalyst.[1][2][3] Its brightness is a function of its high extinction coefficient and good quantum yield.[4]
Data Summary: Photophysical Properties of Cyanine3 DBCO
| Property | Value | Notes |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | At the excitation maximum.[1][2][5][6] |
| Fluorescence Quantum Yield (Φf) | 0.31 | In aqueous buffer.[5] |
| Excitation Maximum (λex) | ~555 nm | [5][7] |
| Emission Maximum (λem) | ~570 nm | [5][8] |
| Solubility | Water, DMSO, DMF | [1][2][6] |
| Recommended Laser Lines | 532 nm, 555 nm, or 568 nm | [1][2][8] |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | [1][2][8] |
Experimental Protocols for Photophysical Characterization
The accurate determination of the quantum yield and extinction coefficient is crucial for the quantitative application of fluorescent probes. The following sections detail the standard methodologies for these measurements.
2.1. Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.[9]
Experimental Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of Cyanine3 DBCO and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution.[10]
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum of Cyanine3 DBCO (~555 nm).[9] Ensure that the absorbance values fall within the linear range of the instrument (typically below 1.0).
-
Data Analysis: Plot the measured absorbance at the λmax versus the molar concentration of Cyanine3 DBCO.
-
Calculation: The molar extinction coefficient (ε) is calculated from the slope of the resulting linear plot, according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (typically 1 cm).[9]
2.2. Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11] The most common method for determining the quantum yield of a fluorescent probe is the relative method, which involves comparing its fluorescence intensity to that of a well-characterized fluorescent standard with a known quantum yield.[11][12][13]
Experimental Protocol (Relative Method):
-
Selection of a Standard: Choose a fluorescent standard with absorption and emission properties similar to Cyanine3 DBCO. A suitable standard would be Rhodamine 6G in ethanol (B145695) (Φf = 0.95).
-
Preparation of Solutions: Prepare a series of dilutions for both the Cyanine3 DBCO sample and the fluorescent standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[12]
-
Absorbance Measurements: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring that the excitation and emission slits are kept constant for all measurements.[11] The spectra should be corrected for the wavelength-dependent response of the detector.
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.[11]
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the Cyanine3 DBCO sample and the standard.
-
Determine the slope of the resulting linear plots for both the standard (Gradstd) and the unknown sample (Gradunk).
-
-
Quantum Yield Calculation: The quantum yield of the Cyanine3 DBCO (Φf_unk) can be calculated using the following equation:[11]
Φf_unk = Φf_std * (Gradunk / Gradstd) * (nunk² / nstd²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Gradunk and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
nunk and nstd are the refractive indices of the solvents used for the unknown and standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualization of Experimental Workflows and Chemical Reactions
3.1. Workflow for Relative Quantum Yield Determination
Caption: Workflow for determining the relative fluorescence quantum yield.
3.2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Cyanine3 DBCO is widely used for the fluorescent labeling of biomolecules through a copper-free click chemistry reaction.[1][2] The DBCO group on the dye reacts specifically with an azide (B81097) group that has been incorporated into a biomolecule (e.g., a protein, nucleic acid, or glycan).[3][14] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal, meaning it does not interfere with native biological processes.[14]
Caption: Reaction scheme for labeling biomolecules using Cyanine3 DBCO via SPAAC.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. DBCO-Cy3 - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 5. Cy3 DBCO, 2692677-79-3 | BroadPharm [broadpharm.com]
- 6. Cy3 DBCO | AxisPharm [axispharm.com]
- 7. DBCO-Cy3 | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 14. interchim.fr [interchim.fr]
Navigating the Chemical Landscape: A Technical Guide to the Solubility and Stability of Cyanine3 DBCO Hexafluorophosphate
For Immediate Release
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Handling and Application of a Key Bioorthogonal Probe.
This technical guide provides an in-depth analysis of the solubility and stability of Cyanine3 DBCO hexafluorophosphate (B91526), a widely used fluorescent probe in bioconjugation and imaging applications. Understanding these core physicochemical properties is paramount for ensuring the reproducibility, accuracy, and success of experimental workflows in drug discovery and biomedical research. This document offers a compilation of qualitative and representative quantitative data, detailed experimental protocols for in-house validation, and visual guides to critical concepts.
Executive Summary
Cyanine3 DBCO hexafluorophosphate is a valuable tool for copper-free click chemistry, enabling the fluorescent labeling of azide-modified biomolecules. Its utility, however, is intrinsically linked to its behavior in various solvent systems and its resilience to environmental factors such as light, temperature, and pH. This guide consolidates available data and established methodologies to provide a practical framework for working with this reagent. Key findings indicate good solubility in common polar aprotic solvents, poor aqueous solubility, and notable sensitivities of the DBCO moiety to acidic conditions and prolonged aqueous exposure. The Cyanine3 fluorophore, in contrast, exhibits robust fluorescence across a wide pH range.
Solubility Profile
The solubility of this compound is a critical consideration for stock solution preparation, reaction setup, and purification processes. As a non-sulfonated cyanine (B1664457) dye derivative, its solubility is primarily in polar organic solvents.
Qualitative Solubility
Vendor datasheets consistently report the following solubility characteristics for this compound:
-
Good Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), and various alcohols.[1][][3]
-
Practically Insoluble: Water (< 1 µM).[1][]
This solubility profile is typical for non-sulfonated cyanine dyes, which require an organic co-solvent for effective use in aqueous bioconjugation reactions.[4]
Quantitative Solubility Data (Representative)
While precise quantitative solubility data for this compound is not widely published, the following table provides representative values for similar non-sulfonated cyanine dyes in common laboratory solvents. These values should be considered as estimates and may vary based on the specific salt form, temperature, and purity of the compound.
| Solvent | Representative Solubility (mg/mL) | Representative Solubility (mM) |
| DMSO | ~10 | ~11 |
| DMF | ~10 | ~11 |
| Acetonitrile (B52724) | Soluble, but may be less than DMSO/DMF | - |
| Methanol | Soluble | - |
| Ethanol | ~5 | ~5.5 |
| Water | <0.001 | <0.001 |
Note: The molecular weight of this compound is approximately 902.99 g/mol . The representative data is collated from information on similar non-sulfonated cyanine dyes.[5]
Stability Profile
The stability of this compound is influenced by several factors, including the inherent chemical properties of the Cyanine3 fluorophore and the DBCO moiety, as well as external conditions like light, temperature, and pH.
General Storage and Handling
For long-term storage, this compound should be stored at -20°C in the dark and under desiccated conditions .[1][6] When dissolved in an anhydrous organic solvent such as DMSO or DMF, stock solutions are generally stable for 2-3 months at -20°C.[7] It is recommended to prepare fresh solutions for critical applications and to avoid repeated freeze-thaw cycles.
Photostability
The Cyanine3 fluorophore exhibits moderate photostability, which is superior to fluorescein (B123965) (FITC) but can be susceptible to photobleaching under intense or prolonged illumination.[8] The photobleaching process is an irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence.[1]
Thermal Stability
Cyanine dyes can undergo thermal degradation at elevated temperatures.[9][10] While specific data for this compound is limited, studies on other cyanine dyes show that degradation kinetics are temperature-dependent and follow a first-order reaction model.[9][11] For typical bioconjugation reactions performed at or below room temperature, thermal degradation is generally not a significant concern.
pH and Hydrolytic Stability
The stability of this compound in aqueous environments is a key consideration, particularly for bioconjugation reactions that are often performed in buffered solutions.
-
Cyanine3 Fluorophore: The fluorescence of the Cyanine3 core is relatively insensitive to pH in the physiological range (pH 4-10).[8][12]
-
DBCO Moiety: The dibenzocyclooctyne (DBCO) group is known to be unstable under strongly acidic conditions, such as in the presence of trifluoroacetic acid (TFA), which can cause an inactivating rearrangement.[13] In aqueous buffers, the DBCO group can undergo slow hydrolysis. Studies on DBCO-modified antibodies have shown a 3-5% loss of reactivity towards azides over four weeks when stored at 4°C or -20°C.[14] For reactions in aqueous buffers, it is advisable to use freshly prepared solutions and to avoid prolonged incubation times where possible.
Experimental Protocols
The following section provides detailed methodologies for the in-house assessment of the solubility and stability of this compound.
Protocol for Determining Quantitative Solubility
This protocol utilizes UV-Vis spectrophotometry to determine the saturation concentration of the dye in a given solvent.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Microcentrifuge
-
Vortex mixer
-
Calibrated analytical balance
Methodology:
-
Preparation of a Standard Curve:
-
Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Perform a serial dilution of the stock solution to create a series of standards with known concentrations.
-
Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of Cyanine3 (approximately 555 nm).
-
Plot a standard curve of absorbance versus concentration and determine the molar extinction coefficient (ε) from the slope of the linear regression.
-
-
Saturation Experiment:
-
Add an excess amount of this compound to a known volume of the solvent of interest in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Equilibrate the suspension at a controlled temperature (e.g., 25°C) for at least 24 hours with intermittent shaking to ensure saturation.
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the same solvent to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
-
Calculation:
-
Use the measured absorbance and the Beer-Lambert law (A = εcl) or the standard curve to determine the concentration of the diluted supernatant.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the quantitative solubility.
-
Protocol for Assessing Photostability
This protocol measures the rate of photobleaching of the dye under controlled illumination.
Materials:
-
Solution of this compound in the solvent of interest
-
Fluorescence microscope with a suitable filter set for Cy3 and a stable light source (e.g., LED or laser)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µM) in the desired solvent.
-
Place a drop of the solution on a microscope slide and cover with a coverslip.
-
-
Image Acquisition:
-
Focus on the sample and adjust the illumination intensity and exposure time to obtain a clear, non-saturated initial image.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination. Use consistent acquisition parameters throughout the experiment.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
The rate of decay of the fluorescence intensity is indicative of the photostability. The half-life (t1/2) of the fluorescence can be calculated from the decay curve.
-
Protocol for Assessing Thermal Stability
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the dye at elevated temperatures.
Materials:
-
Solution of this compound in a suitable solvent
-
HPLC system with a UV-Vis or diode-array detector (DAD)
-
Reversed-phase C18 HPLC column
-
Heating block or incubator
-
Mobile phases (e.g., acetonitrile and water with 0.1% formic acid)
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a solvent suitable for HPLC analysis.
-
Aliquot the solution into several vials.
-
-
Thermal Stress:
-
Place the vials in heating blocks at different temperatures (e.g., 40°C, 60°C, 80°C).
-
Keep one vial at a control temperature (e.g., 4°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial from each temperature and cool it to room temperature.
-
-
HPLC Analysis:
-
Develop an HPLC method that effectively separates the parent this compound peak from any potential degradation products.
-
Inject each sample onto the HPLC system and record the chromatogram, monitoring at the λmax of Cyanine3 (~555 nm).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of the parent compound remaining at each time point and temperature relative to the initial time point (t=0).
-
Plot the percentage remaining versus time for each temperature to determine the degradation kinetics.
-
Protocol for Assessing pH Stability
This protocol evaluates the stability of the dye across a range of pH values using HPLC.
Materials:
-
This compound
-
A series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC system as described in the thermal stability protocol
Methodology:
-
Sample Preparation:
-
Prepare a concentrated stock solution of the dye in an organic solvent (e.g., DMSO).
-
Dilute the stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis. The final concentration of the organic solvent should be kept low and consistent across all samples.
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Analyze each aliquot by HPLC using a method that separates the parent compound from degradation products.
-
-
Data Analysis:
-
Quantify the amount of the parent compound remaining at each time point for each pH.
-
Plot the percentage remaining versus time for each pH to compare the stability under different pH conditions.
-
Visualizations
Factors Influencing Solubility and Stability
Caption: Key factors influencing the solubility and stability of this compound.
Experimental Workflow for Stability Assessment
Caption: A generalized experimental workflow for assessing the stability of this compound.
Conclusion
The effective application of this compound in research and development hinges on a thorough understanding of its solubility and stability. This guide has synthesized available information and provided robust experimental protocols to empower users to optimize their handling and experimental design. While readily soluble in common organic solvents, its poor aqueous solubility necessitates the use of co-solvents for bioconjugation. The stability of the molecule is a dual consideration: the Cyanine3 fluorophore is relatively robust, while the DBCO moiety requires careful handling to avoid degradation, particularly in acidic or prolonged aqueous conditions. By adhering to the guidelines and protocols outlined herein, researchers can maximize the performance and reliability of this powerful bioorthogonal probe.
References
- 1. benchchem.com [benchchem.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ovid.com [ovid.com]
- 10. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Copper-Free Click Chemistry with Cyanine3 DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies of copper-free click chemistry, specifically focusing on the reaction between the fluorescent dye Cyanine3 (Cy3) and dibenzocyclooctyne (DBCO). This powerful bioorthogonal ligation technique has become an indispensable tool in chemical biology, drug development, and life sciences research for its ability to specifically and efficiently label biomolecules in complex biological systems without the need for cytotoxic copper catalysts.
Core Principles: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Copper-free click chemistry with Cy3-DBCO relies on a reaction known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This reaction is a type of Huisgen [3+2] cycloaddition where a highly strained cyclooctyne (B158145), in this case, DBCO, reacts spontaneously with an azide-modified molecule to form a stable triazole linkage.[4][5][6]
The driving force for this reaction is the significant ring strain of the cyclooctyne ring in the DBCO molecule.[4][5] The geometry of the alkyne is severely distorted from its ideal linear 180° angle, which lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without a catalyst.[5][6] This bioorthogonality is a key advantage, as neither the azide (B81097) nor the DBCO group reacts with naturally occurring functional groups in biomolecules, ensuring high specificity of labeling.[2][4][7]
The reaction between a Cy3-DBCO probe and an azide-modified target molecule results in a stable, covalently linked fluorescent conjugate, enabling visualization and tracking.[8][9]
Figure 1. Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Quantitative Data Summary
The efficiency and performance of the Cy3-DBCO click chemistry are characterized by several key parameters. The following tables summarize important quantitative data for Cyanine3 dyes and the DBCO-azide reaction.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~550-555 nm | Optimal wavelength for exciting the Cy3 fluorophore.[8][10] |
| Emission Maximum (λem) | ~569-570 nm | Wavelength of maximum fluorescence emission.[8][10] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at the excitation maximum.[8][10] |
| Fluorescence Quantum Yield (Φ) | ~0.31 | The efficiency of converting absorbed light into emitted fluorescence.[10] Encapsulation in molecular containers like cyclodextrins can enhance the quantum yield.[11] |
| Solubility | Water, DMSO, DMF | Cy3-DBCO is available in both water-soluble (sulfonated) and organic-soluble forms.[8][10] |
| Storage Conditions | -20°C, Desiccated | Protect from light to prevent photobleaching.[8][10] |
| Table 1: Photophysical Properties of Cyanine3 (Cy3) DBCO. |
| Parameter | Value Range | Conditions & Notes |
| Second-Order Rate Constant (k₂) | 0.32 - 1.22 M⁻¹s⁻¹ | Varies depending on buffer, pH, and the azide reaction partner.[12][13] |
| Optimal pH | 7.0 - 10.0 | Higher pH generally increases reaction rates, though this can be buffer-dependent.[12] |
| Reaction Time | 4 - 17 hours | Time to completion depends on reactant concentrations and conditions.[4] For cellular labeling, incubation times of 30-60 minutes are common.[14] |
| Temperature | Room Temperature to 37°C | Reactions proceed efficiently at physiological temperatures.[12][15] |
| Buffer Effects | HEPES > DMEM > PBS > RPMI | Reaction rates can be significantly influenced by the buffer system used. HEPES buffer (pH 7) generally yields higher rate constants compared to PBS.[12][16] |
| Table 2: Kinetic and Reaction Parameters for DBCO-Azide Cycloaddition. |
Experimental Protocols
Detailed methodologies are crucial for successful labeling experiments. Below are protocols for protein labeling and cell surface labeling using Cy3-DBCO.
Protocol for Labeling Proteins with Cy3-DBCO
This protocol outlines the general steps for conjugating Cy3-DBCO to an azide-modified protein.
-
Protein Preparation :
-
Ensure the azide-modified protein is in an amine-free buffer such as PBS, MES, or HEPES.[17] Buffers containing primary amines like Tris will interfere with some cross-linking strategies if NHS esters are used to introduce the azide or DBCO moiety.
-
The optimal protein concentration is typically between 2-10 mg/mL.[17][18]
-
-
Reagent Preparation :
-
Labeling Reaction :
-
Purification :
-
Storage :
-
Store the purified, labeled protein at 4°C or -20°C, protected from light. Adding a cryoprotectant like glycerol (B35011) may be beneficial for long-term storage at -20°C.[17][18]
-
Figure 2. Experimental workflow for protein labeling with Cy3-DBCO.
Protocol for Cell Surface Labeling
This protocol is for labeling live cells that have been metabolically engineered to display azide groups on their surface glycans.
-
Metabolic Labeling :
-
Cell Preparation :
-
Labeling Reaction :
-
Washing and Analysis :
Figure 3. Workflow for live cell surface labeling.
Signaling Pathways and Applications
Cy3-DBCO click chemistry is not used to probe a specific signaling pathway directly but rather serves as a versatile tool to visualize and track components within various pathways and biological processes. The ability to label specific biomolecules (proteins, glycans, lipids, nucleic acids) allows researchers to study their localization, trafficking, and interactions in real-time.
For example, a common application involves metabolic glycoengineering to study glycosylation, a critical post-translational modification involved in cell signaling, immune response, and cancer development.
Figure 4. Conceptual pathway for visualizing cell surface glycans.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. glenresearch.com [glenresearch.com]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. licorbio.com [licorbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. DBCO-Cy3 | AAT Bioquest [aatbio.com]
- 10. Cy3 DBCO, 2692677-79-3 | BroadPharm [broadpharm.com]
- 11. arxiv.org [arxiv.org]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
- 15. interchim.fr [interchim.fr]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 18. assaygenie.com [assaygenie.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Safety and Handling of Cyanine3 DBCO Hexafluorophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Cyanine3 DBCO hexafluorophosphate (B91526), a fluorescent probe commonly utilized in bioorthogonal chemistry for imaging azide-labeled biomolecules.[1][2][3][4][5] Given the limited specific safety data for this compound, this document synthesizes information from available Safety Data Sheets (SDS) for Cyanine3 DBCO hexafluorophosphate and data for structurally related DBCO reagents and hexafluorophosphate salts to provide a thorough understanding of its handling and safety considerations.[6][7][8]
Physicochemical and Hazard Information
A clear understanding of the physical and chemical properties of a reagent is fundamental to its safe handling. The following tables summarize the key properties and hazard classifications for this compound and its components.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C51H57F6N4O2P | [2][5] |
| Molecular Weight | 902.99 g/mol | [2][5] |
| Appearance | Brown to reddish-brown solid | [2][5] |
| Purity | ≥95% (batch specific) | [2] |
| Excitation Wavelength (Ex) | 550 nm | [2][5] |
| Emission Wavelength (Em) | 570 nm | [2][5] |
| Solubility | Soluble in DMSO, DMF | [6] |
Table 2: Hazard Identification (Based on related compounds)
Since specific toxicological data for this compound is unavailable, the hazard classification is based on the GHS information for a structurally similar compound, DBCO-PEG4-NHS ester, and the known hazards of hexafluorophosphate salts.[6][8][9][10]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Note: The toxicological properties of this compound have not been thoroughly investigated.[6][8]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Table 3: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| Weighing and Aliquoting Powder | - Nitrile or neoprene gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles- Face mask or respirator (if not in a fume hood) |
| Dissolving in Solvent | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles- Work in a chemical fume hood |
| Performing Reactions | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles |
| Handling Waste | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles |
All personnel handling chemicals are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, and eye protection.[11]
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound.
Table 4: Storage and Stability Guidelines
| Condition | Recommendation | Duration |
| Powder (Long-term) | -20°C, protect from light. Keep container tightly sealed in a cool, well-ventilated area.[2][5][7] | Up to three years |
| In Solvent | -80°C, protect from light.[2][5] | Up to six months |
| Shipping | Room temperature (for short durations, less than 2 weeks).[7] | < 2 weeks |
Key Stability Considerations:
-
Moisture Sensitive: The compound may be moisture-sensitive.[11] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[11]
-
Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[7]
-
Hazardous Decomposition: Under fire conditions, it may decompose and emit toxic fumes, including hydrogen fluoride (B91410) and oxides of phosphorus.[7][8]
Experimental Protocols and Handling Procedures
The following sections provide generalized protocols for the safe handling and use of this compound in a laboratory setting.
Reagent Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactive dye suppliers USA [americanchemicalsuppliers.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sdfine.com [sdfine.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Live Cell Imaging with Cyanine3 DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The use of bioorthogonal chemistry, specifically the copper-free click reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, has enabled the specific and efficient labeling of biomolecules in living systems without the toxicity associated with copper catalysts.[1][2] Cyanine3 (Cy3) is a bright and photostable fluorescent dye, and its DBCO conjugate (Cyanine3 DBCO) is an ideal probe for visualizing azide-modified biomolecules in live cells.[3]
These application notes provide a detailed, step-by-step guide for utilizing Cyanine3 DBCO for live cell imaging. The protocols cover metabolic labeling of cellular glycans with an azide-containing sugar, subsequent fluorescent labeling with Cyanine3 DBCO, and considerations for image acquisition and analysis.
Principle of the Method
The methodology is a two-step process that leverages the cell's natural metabolic pathways and the specificity of bioorthogonal click chemistry.
-
Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor containing an azide group. For example, to label cell surface glycans, an unnatural azide-containing sugar like N-azidoacetylmannosamine (Ac4ManNAz) is added to the culture medium.[4][5] The cell's metabolic machinery incorporates this azido-sugar into nascent glycans, which are then displayed on the cell surface.[4]
-
Copper-Free Click Chemistry: The azide-labeled cells are then incubated with Cyanine3 DBCO. The DBCO group on the Cyanine3 molecule reacts specifically and spontaneously with the azide groups on the modified biomolecules via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[3] This forms a stable triazole linkage, covalently attaching the bright Cy3 fluorophore to the target biomolecule, allowing for its visualization by fluorescence microscopy.
Data Presentation
Table 1: Spectral and Physicochemical Properties of Cyanine3 DBCO
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [3] |
| Emission Maximum (λem) | ~570 nm | [3] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.1 | [3] |
| Solubility | Water, DMSO, DMF | [6] |
Table 2: Recommended Conditions for Metabolic Labeling with Ac4ManNAz
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time | Reference |
| A549 | 50 | 3 days | [5] |
| MCF-7 | 25-50 | 3 days | [7] |
| HCT116 | 50 | 48 hours | [8] |
| Jurkat | 10-50 (Note: 50 µM may show toxicity) | 1-3 days | [9] |
| HeLa | 25 | 6 hours | [1] |
Table 3: Recommended Conditions for Cyanine3 DBCO Labeling
| Cell Line | Cyanine3 DBCO Concentration (µM) | Incubation Time | Reference |
| A549 | 20 | 1 hour | [5] |
| MCF-7 | 10-20 | 30 minutes | [7] |
| HCT116 | 20 | 30 minutes | [8] |
| General Recommendation | 5 - 30 | 30 - 60 minutes | [3] |
Table 4: Illustrative Photostability and Signal-to-Noise Ratio (SNR) Data
| Parameter | Illustrative Value | Notes |
| Photostability | ||
| Fluorescence Half-life (seconds of continuous illumination) | 30 - 60 seconds | Highly dependent on illumination intensity and imaging conditions. Cy3 is known to be moderately photostable.[8][10] |
| Number of Frames to 50% Intensity | 50 - 100 frames | Dependent on exposure time and laser power. |
| Signal-to-Noise Ratio (SNR) | ||
| SNR (Labeled Cells vs. Unlabeled Control) | > 10 | This is a desirable SNR for clear image analysis and is achievable with optimized labeling and imaging protocols.[11][12] |
| SNR (Labeled Region vs. Background) | > 5 | A good intracellular SNR allows for clear visualization of labeled structures against the cellular background. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAz
Materials:
-
Live cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or chambered coverslips suitable for microscopy
Procedure:
-
Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dish) at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a 10 mM stock solution. Store at -20°C.
-
Metabolic Labeling: a. On the day of the experiment, dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to the desired final concentration (refer to Table 2 for cell-line specific recommendations, typically 25-50 µM). b. Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium. c. Incubate the cells for 1-3 days under normal cell culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After the incubation period, gently aspirate the Ac4ManNAz-containing medium and wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.
Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells with Cyanine3 DBCO
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
Cyanine3 DBCO
-
Anhydrous DMSO
-
Live cell imaging medium (e.g., phenol (B47542) red-free medium)
-
PBS
Procedure:
-
Prepare Cyanine3 DBCO Stock Solution: Dissolve Cyanine3 DBCO in anhydrous DMSO to prepare a 1-5 mM stock solution. Store protected from light at -20°C.
-
Prepare Staining Solution: Dilute the Cyanine3 DBCO stock solution in pre-warmed live cell imaging medium to the desired final concentration (refer to Table 3 for cell-line specific recommendations, typically 10-20 µM).
-
Labeling Reaction: a. Aspirate the PBS from the washed, azide-labeled cells. b. Add the Cyanine3 DBCO staining solution to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: a. Aspirate the staining solution. b. Wash the cells three times with pre-warmed live cell imaging medium to remove unbound Cyanine3 DBCO.
-
Imaging: The cells are now ready for live cell imaging. Proceed immediately to the microscope.
Protocol 3: Live Cell Imaging and Image Acquisition
Materials:
-
Fluorescence microscope equipped for live cell imaging (with environmental chamber for temperature and CO₂ control)
-
Appropriate filter sets for Cyanine3 (e.g., TRITC or Cy3 filter set)
-
High-sensitivity camera (e.g., sCMOS or EMCCD)
Procedure:
-
Microscope Setup: a. Place the imaging dish on the microscope stage within the environmental chamber set to 37°C and 5% CO₂. b. Allow the cells to equilibrate for at least 15-20 minutes before imaging.
-
Locate Cells: Using brightfield or DIC, locate a field of view with healthy, well-spread cells.
-
Image Acquisition: a. Switch to the fluorescence channel for Cyanine3. b. Minimize Phototoxicity: Use the lowest possible excitation light intensity and the shortest exposure time that provides a sufficient signal-to-noise ratio.[13] c. Acquire images using the appropriate filter set. For time-lapse imaging, determine the optimal frame rate to capture the dynamics of the process of interest while minimizing photobleaching.
-
Image Analysis: a. Acquired images can be analyzed using image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, colocalization, or track the movement of labeled molecules.
Mandatory Visualization
Signaling Pathway: O-GlcNAcylation and Insulin (B600854) Signaling
The following diagram illustrates the role of O-GlcNAcylation, a dynamic post-translational modification, in modulating the insulin signaling pathway. Increased flux through the hexosamine biosynthetic pathway (HBP) leads to the O-GlcNAcylation of key signaling proteins, which can contribute to insulin resistance.[7][9] This process can be studied using metabolic labeling with azide-modified glucose analogs and subsequent detection with Cyanine3 DBCO.
Caption: O-GlcNAcylation's role in insulin signaling.
Experimental Workflow
The following diagram outlines the general experimental workflow for live cell imaging using Cyanine3 DBCO.
Caption: Experimental workflow for Cyanine3 DBCO live cell imaging.
References
- 1. arxiv.org [arxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease [frontiersin.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Oligonucleotides with Cyanine3 DBCO Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Cyanine3 DBCO hexafluorophosphate (B91526) in labeling azide-modified oligonucleotides. This protocol is intended for researchers in molecular biology, diagnostics, and drug development who require high-quality fluorescently labeled nucleic acids for their applications.
Introduction
Cyanine3 (Cy3) is a bright and photostable fluorescent dye widely used for labeling biomolecules.[1] The dibenzocyclooctyne (DBCO) group enables covalent labeling of azide-modified molecules through a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3][4] This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions suitable for sensitive biomolecules like oligonucleotides.[4] Cyanine3 DBCO hexafluorophosphate is an azide-reactive probe used for imaging azide-labeled biomolecules.[5][6] Labeled oligonucleotides have numerous applications, including Fluorescence In Situ Hybridization (FISH), real-time PCR, FRET studies, and microarray analysis.[7][8][9][10][11][12]
Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λmax) | 555 nm | [2][13] |
| Emission Maximum (λem) | 570 nm | [2][13] |
| Molar Extinction Coefficient (ε) | 150,000 cm-1M-1 | [2][13] |
| Fluorescence Quantum Yield (Φ) | 0.31 | [2][13] |
| Molecular Weight | 902.99 g/mol | [13] |
| Solubility | Good in DMF, DMSO | [13] |
Experimental Protocols
Materials and Reagents
-
Azide-modified oligonucleotide
-
This compound
-
Anhydrous DMSO or DMF
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reagents for purification (e.g., HPLC grade acetonitrile, triethylammonium (B8662869) acetate (B1210297) (TEAA))
-
Spin desalting columns or appropriate HPLC system and column
Protocol for Labeling Azide-Modified Oligonucleotides
This protocol is a general guideline and may require optimization for specific oligonucleotides and applications.
-
Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., PBS) to a final concentration of 1-5 mM.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This stock solution should be prepared fresh and protected from light.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide and a 1.5 to 5-fold molar excess of the this compound stock solution. The final reaction volume can be adjusted with the reaction buffer (e.g., PBS).
-
Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 20% to avoid precipitation of the oligonucleotide.
-
Mix the components thoroughly by vortexing.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times may improve labeling efficiency.
-
-
Purification of the Labeled Oligonucleotide: It is crucial to remove unreacted dye and any side products to ensure a high signal-to-noise ratio in downstream applications.[7][13] High-performance liquid chromatography (HPLC) is a highly recommended method for purifying fluorescently labeled oligonucleotides.[14][15]
-
HPLC Purification:
-
System: A reverse-phase HPLC (RP-HPLC) system with a C18 column is suitable for this purpose.[16]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 70:30).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the labeled oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide and should be optimized.
-
Detection: Monitor the elution at 260 nm (for the oligonucleotide) and ~555 nm (for the Cy3 dye). The peak that absorbs at both wavelengths corresponds to the labeled oligonucleotide.
-
Collect the fractions containing the purified labeled oligonucleotide.
-
Lyophilize the collected fractions to remove the volatile TEAA buffer.
-
-
Alternative Purification (for smaller scale or less stringent purity requirements):
-
Spin Desalting Columns: These can be used to remove unincorporated dye based on size exclusion. Follow the manufacturer's protocol.
-
Ethanol Precipitation: This can be used to precipitate the oligonucleotide, leaving some of the unreacted dye in the supernatant.
-
-
-
Quantification and Storage:
-
Resuspend the purified, lyophilized oligonucleotide in a suitable buffer (e.g., TE buffer).
-
Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm.
-
The degree of labeling can be estimated by measuring the absorbance at 555 nm and using the extinction coefficient of Cy3.
-
Store the labeled oligonucleotide at -20°C or -80°C, protected from light.
-
Experimental Workflows and Signaling Pathways
Oligonucleotide Labeling Workflow
The following diagram illustrates the general workflow for labeling an azide-modified oligonucleotide with this compound.
Caption: Workflow for oligonucleotide labeling.
Fluorescence In Situ Hybridization (FISH) Experimental Workflow
Cy3-labeled oligonucleotides are commonly used as probes in FISH experiments to detect specific DNA or RNA sequences within cells or tissues.[7][17][8]
Caption: General workflow for FISH experiments.
Fluorescence Resonance Energy Transfer (FRET) Signaling
FRET is a powerful technique to study molecular interactions.[11][12] A pair of fluorophores, a donor (e.g., Cy3) and an acceptor, are attached to two different molecules. When the molecules interact and bring the fluorophores into close proximity (typically 1-10 nm), energy is transferred from the excited donor to the acceptor, leading to acceptor fluorescence. This can be used to monitor the binding of a Cy3-labeled oligonucleotide to another labeled biomolecule.
References
- 1. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 2. Cy3 DBCO, 2692677-79-3 | BroadPharm [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 8. Fluorescence In Situ Hybridization (FISH) [genome.gov]
- 9. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. labcluster.com [labcluster.com]
- 16. mz-at.de [mz-at.de]
- 17. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
Application of Cyanine3 DBCO in Proteomics and Genomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) DBCO is a bright, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a cornerstone of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that enables the precise and efficient labeling of azide-modified biomolecules in complex biological systems.[1][2][3] The reaction's high specificity, rapid kinetics, and biocompatibility—proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst—make Cy3 DBCO an invaluable tool in proteomics and genomics research.[2][4] Its applications range from the visualization and quantification of proteins and nucleic acids to the elucidation of their cellular functions and interactions.
This document provides detailed application notes and protocols for the use of Cyanine3 DBCO in key proteomics and genomics research areas.
I. Proteomics Applications
Cyanine3 DBCO is extensively used in proteomics to label and detect azide-modified proteins. This can be achieved through metabolic incorporation of azide-containing amino acid analogs or post-translational enzymatic modification.
A. Metabolic Labeling and In-Gel Fluorescence Detection of Nascent Proteins
This technique allows for the visualization and analysis of newly synthesized proteins within a cell or organism. Cells are cultured with an amino acid analog containing an azide (B81097) group, such as L-azidohomoalanine (AHA), which is incorporated into proteins during translation.[5] The azide-labeled proteome is then reacted with Cyanine3 DBCO for fluorescent detection.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [1] |
| Emission Maximum (λem) | ~565 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.1 | [1] |
| Recommended Labeling Concentration | 20 µM (in-lysate) | [1] |
| Typical Incubation Time | 30-60 minutes at room temperature | [1] |
-
Metabolic Labeling:
-
Culture cells in methionine-free medium supplemented with L-azidohomoalanine (AHA) for a desired period to allow for incorporation into newly synthesized proteins.
-
-
Cell Lysis:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a buffer containing 1% SDS and protease inhibitors.
-
Note: Avoid reducing agents like DTT or β-mercaptoethanol as they can reduce the azide group.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Click Chemistry Reaction:
-
To 50 µg of protein lysate, add Cyanine3 DBCO to a final concentration of 20 µM.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Protein Precipitation (Optional):
-
Precipitate the labeled proteins using a methanol/chloroform extraction to remove excess dye.
-
-
In-Gel Fluorescence Analysis:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Visualize the fluorescently labeled proteins using a gel imager with excitation and emission filters appropriate for Cy3 (e.g., 532 nm laser and 580 nm bandpass filter).
-
Caption: Workflow for metabolic protein labeling and in-gel fluorescence detection.
B. Proteomic Analysis by Mass Spectrometry
Cyanine3 DBCO labeling can be integrated into mass spectrometry-based proteomics workflows to identify and quantify proteins. After labeling, the proteins can be enriched and subjected to tryptic digestion followed by LC-MS/MS analysis.
-
Metabolic Labeling and Cell Lysis:
-
Follow steps 1 and 2 from the in-gel detection protocol.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds in the protein lysate with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate free cysteines with iodoacetamide (B48618) (55 mM) for 20 minutes at room temperature in the dark.
-
-
Click Chemistry Reaction:
-
Add Cyanine3 DBCO to the lysate at a final concentration of 20 µM.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Protein Precipitation and Digestion:
-
Precipitate the labeled proteins using a methanol/chloroform procedure.
-
Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Dilute the urea to <2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Desalting and Mass Spectrometry:
-
Desalt the resulting peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
Caption: Workflow for Cyanine3 DBCO labeling and mass spectrometry analysis.
II. Genomics Applications
In genomics, Cyanine3 DBCO is used for the fluorescent labeling of azide-modified DNA and RNA for applications such as Fluorescence In Situ Hybridization (FISH) and microarray analysis.
A. Labeling of Azide-Modified Nucleic Acids for FISH
This application involves the enzymatic incorporation of azide-modified nucleotides into a DNA or RNA probe, followed by a click reaction with Cyanine3 DBCO. The resulting fluorescently labeled probe can then be used to detect specific nucleic acid sequences in cells or tissues.
| Parameter | Cyanine3 | Fluorescein (for comparison) | Reference |
| Relative Fluorescence Intensity | 5-10 times higher | 1x | [6] |
| Photostability | High resistance to photobleaching | Lower resistance | [6] |
| Background Fluorescence | Low in solution | Higher in solution | [6] |
-
Incorporation of Azide-Modified Nucleotides:
-
Synthesize azide-modified DNA probes using PCR with a mixture of standard dNTPs and an azide-modified dNTP (e.g., 5-azidomethyl-dUTP).[7] The ratio of modified to unmodified nucleotide can be optimized to achieve the desired labeling density.
-
-
Purification of Azide-Modified DNA:
-
Purify the PCR product to remove unincorporated nucleotides and primers using a PCR purification kit or ethanol (B145695) precipitation.
-
-
Click Chemistry Reaction:
-
Dissolve the purified azide-modified DNA in a suitable buffer (e.g., PBS).
-
Add a 10-fold molar excess of Cyanine3 DBCO (dissolved in DMSO).
-
Incubate the reaction for 1-2 hours at 37°C in the dark.
-
-
Purification of Labeled Probe:
-
Purify the Cyanine3-labeled DNA probe from excess dye using a DNA purification kit or ethanol precipitation.
-
-
Fluorescence In Situ Hybridization (FISH):
-
Prepare slides with fixed cells or tissue sections.
-
Denature the cellular DNA and the labeled probe.
-
Hybridize the probe to the target sequence on the slide overnight in a humidified chamber.
-
Wash the slides to remove unbound probe.
-
Mount the slides with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the fluorescent signal using a fluorescence microscope.
-
Caption: Workflow for Cyanine3 DBCO labeling of DNA probes for FISH.
III. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient incorporation of azide analog.- Degradation of Cyanine3 DBCO.- Presence of reducing agents in buffers. | - Optimize concentration and incubation time for metabolic labeling.- Store Cyanine3 DBCO properly (desiccated at -20°C, protected from light).- Ensure all buffers are free of DTT, β-mercaptoethanol, etc.[1] |
| High Background Signal | - Insufficient removal of excess Cyanine3 DBCO.- Non-specific binding of the probe (FISH). | - Perform thorough purification of the labeled biomolecule.- Optimize hybridization and washing conditions for FISH (stringency, temperature). |
| No Signal | - Absence of azide groups in the biomolecule.- Quenching of the fluorophore. | - Confirm the successful incorporation of the azide analog.- Avoid excessive labeling which can lead to self-quenching. |
IV. Conclusion
Cyanine3 DBCO is a versatile and powerful tool for the fluorescent labeling of biomolecules in proteomics and genomics research. Its bioorthogonal reactivity through copper-free click chemistry allows for specific and efficient labeling in complex biological samples. The detailed protocols and workflows provided in this document serve as a guide for researchers to effectively utilize Cyanine3 DBCO in their experimental designs, leading to new insights into the roles of proteins and nucleic acids in cellular processes and disease.
References
- 1. interchim.fr [interchim.fr]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Azide and trans-cyclooctene dUTPs: incorporation into DNA probes and fluorescent click-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Glycans in Zebrafish with Cyanine3 DBCO Hexafluorophosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycans and their dynamic roles in biological processes, known as glycobiology, is a rapidly expanding field. Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences a vast array of cellular functions, including cell-cell recognition, signaling, and immune responses. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for in vivo studies due to its optical transparency, rapid external development, and genetic tractability.[1][2][3][4][5] Visualizing the spatiotemporal dynamics of glycans in a living organism provides invaluable insights into their roles in development and disease.
This document provides detailed application notes and protocols for the visualization of glycans in zebrafish embryos using a two-step metabolic labeling and bioorthogonal click chemistry approach. This method utilizes an azide-tagged monosaccharide for metabolic incorporation into glycans, followed by covalent labeling with Cyanine3 DBCO hexafluorophosphate (B91526) via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[6][][8][9][10] This highly efficient and biocompatible reaction enables the sensitive and specific detection of glycans in vivo.[11][12][13][14]
Principle of the Method
The visualization of glycans using Cyanine3 DBCO relies on a two-stage process:
-
Metabolic Labeling: Zebrafish embryos are incubated with a peracetylated, azide-modified monosaccharide (e.g., N-azidoacetylmannosamine, Ac4ManNAz). The peracetylated form enhances cell permeability. Once inside the cell, endogenous enzymes remove the acetyl groups, and the azido-sugar is processed through the sialic acid biosynthetic pathway and incorporated into cell-surface glycoconjugates.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide (B81097) groups, now displayed on the cell-surface glycans, serve as a bioorthogonal chemical handle. The embryos are then treated with Cyanine3 DBCO hexafluorophosphate. The dibenzocyclooctyne (DBCO) moiety is a strained alkyne that reacts specifically and spontaneously with the azide group, forming a stable triazole linkage. This "click" reaction covalently attaches the Cyanine3 fluorophore to the glycans, allowing for their visualization by fluorescence microscopy.[6][][8][9][10]
Experimental Workflow
The overall experimental workflow for visualizing glycans in zebrafish embryos is depicted below.
Signaling Pathway Context
Glycosylation plays a crucial role in a multitude of signaling pathways. For instance, the Notch signaling pathway, essential for embryonic development, involves the glycosylation of the Notch receptor, which modulates its activity. Visualizing changes in glycosylation patterns can provide insights into the regulation of such pathways.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Zebrafish Embryos with Ac4ManNAz
This protocol describes the metabolic incorporation of azide groups into sialylated glycans.
Materials:
-
Wild-type or transgenic zebrafish embryos
-
Embryo medium (E3)
-
N-azidoacetylmannosamine, peracetylated (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator at 28.5 °C
Procedure:
-
Collect zebrafish embryos and raise them in E3 medium at 28.5 °C to the desired developmental stage.
-
Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).
-
Dilute the Ac4ManNAz stock solution in E3 medium to a final working concentration (e.g., 50-100 µM).
-
Remove the chorions from the embryos manually using fine forceps or enzymatically with pronase.
-
Transfer the dechorionated embryos to the Ac4ManNAz-containing E3 medium.
-
Incubate the embryos for the desired period (e.g., 12-24 hours) at 28.5 °C. The optimal incubation time may need to be determined empirically.
-
After incubation, wash the embryos thoroughly with fresh E3 medium (3 x 5 minutes) to remove any unincorporated Ac4ManNAz.
Protocol 2: Labeling of Azide-Modified Glycans with Cyanine3 DBCO
This protocol describes the "click" reaction to attach the Cyanine3 fluorophore to the azide-tagged glycans.
Materials:
-
Metabolically labeled zebrafish embryos from Protocol 1
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anesthetic (e.g., Tricaine)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 1-5 mM).
-
Anesthetize the metabolically labeled embryos by incubating them in E3 medium containing Tricaine.
-
Dilute the Cyanine3 DBCO stock solution in PBS to a final working concentration (e.g., 25-50 µM).
-
Transfer the anesthetized embryos to the Cyanine3 DBCO solution.
-
Incubate the embryos for 30-60 minutes at room temperature, protected from light.
-
After the incubation, wash the embryos extensively with PBS (3 x 10 minutes) to remove excess Cyanine3 DBCO.
Protocol 3: Sample Mounting and Imaging
This protocol describes the preparation of labeled embryos for fluorescence microscopy.
Materials:
-
Labeled and washed zebrafish embryos
-
Low-melting-point agarose (B213101)
-
Glass-bottom imaging dishes
-
Confocal microscope with appropriate laser lines and filters for Cyanine3
Procedure:
-
Prepare a 1% (w/v) solution of low-melting-point agarose in E3 medium and cool it to approximately 37 °C.
-
Place a small drop of the agarose solution onto a glass-bottom imaging dish.
-
Carefully transfer the labeled embryos into the agarose drop and orient them as desired for imaging using a fine probe.
-
Allow the agarose to solidify at room temperature.
-
Add fresh E3 medium (with Tricaine if imaging live) to cover the agarose.
-
Image the embryos using a confocal microscope. For Cyanine3, typical excitation is around 550 nm and emission is collected around 570 nm.[15]
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| Ac4ManNAz Concentration | 50 - 100 µM | Higher concentrations may lead to developmental defects. |
| Incubation Time | 12 - 24 hours | Dependent on the developmental stage and desired labeling intensity. |
| Click Reaction | ||
| Cyanine3 DBCO Concentration | 25 - 50 µM | Higher concentrations may increase background fluorescence. |
| Incubation Time | 30 - 60 minutes | Longer times generally do not significantly increase signal. |
Table 2: Comparison of Glycan Labeling Strategies in Zebrafish
| Labeling Strategy | Principle | Advantages | Disadvantages | References |
| Metabolic Labeling with Azido-Sugars + SPAAC | Two-step: metabolic incorporation of azide, then copper-free click reaction with a fluorescent probe. | Biocompatible, suitable for in vivo imaging, high specificity. | Requires two steps, potential for incomplete reaction. | [2][6][16] |
| Metabolic Labeling with Alkyne-Sugars + CuAAC | Two-step: metabolic incorporation of alkyne, then copper-catalyzed click reaction with an azide-fluorophore. | Robust and efficient reaction. | Copper toxicity limits in vivo applications. | [11][13] |
| Direct Labeling with Fluorophore-Tagged Nucleotide Sugars | One-step: microinjection of a nucleotide sugar directly conjugated to a fluorophore. | Single-step labeling. | Requires microinjection, potential for steric hindrance affecting enzymatic incorporation. | [17] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Inefficient metabolic labeling. | Increase Ac4ManNAz concentration or incubation time. Ensure embryos are at the correct developmental stage for active glycan biosynthesis. |
| Incomplete click reaction. | Ensure Cyanine3 DBCO solution is freshly prepared. Increase concentration or incubation time. | |
| Microscope settings are not optimal. | Check laser power, detector gain, and filter settings for Cyanine3. | |
| High background fluorescence | Incomplete washing. | Increase the number and duration of wash steps after the click reaction. |
| Non-specific binding of the probe. | Decrease the concentration of Cyanine3 DBCO. Include a blocking step with a non-reactive DBCO analog if available. | |
| Developmental defects in embryos | Toxicity of the labeling reagents. | Decrease the concentration of Ac4ManNAz. Ensure complete removal of DMSO from working solutions. |
Conclusion
The use of this compound in conjunction with metabolic labeling provides a powerful and versatile method for visualizing glycans in living zebrafish embryos. The protocols and data presented here offer a comprehensive guide for researchers to implement this technique, enabling detailed investigations into the dynamic roles of glycans during vertebrate development and in disease models. The high sensitivity and biocompatibility of the SPAAC reaction make this an invaluable tool for the field of in vivo chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. In vivo imaging of membrane-associated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Integrating 4-D light-sheet fluorescence microscopy and genetic zebrafish system to investigate ambient pollutants-mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imaging glycans in zebrafish embryos by metabolic labeling and bioorthogonal click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Imaging Glycans in Zebrafish Embryos by Metabolic Labeling and Bioorthogonal Click Chemistry [jove.com]
- 13. Imaging Glycans in Zebrafish Embryos by Metabolic Labeling and Bioorthogonal Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Direct Visualization of Live Zebrafish Glycans via Single-Step Metabolic Labeling with Fluorophore-Tagged Nucleotide Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Labeling Peptides with Cyanine3 DBCO for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in modern biological research and drug development, enabling the visualization and tracking of peptides in vitro and in vivo.[1][2][3] This application note provides a detailed protocol for labeling peptides with Cyanine3 (Cy3) fluorescent dye using a dibenzocyclooctyne (DBCO) linker through copper-free click chemistry.[4][5] This method offers high specificity and biocompatibility, making it ideal for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[3][6][7]
Cyanine3 is a bright, photostable orange-fluorescent dye with an excitation maximum around 550 nm and an emission maximum around 570 nm, making it compatible with standard fluorescence microscopy setups.[6][7][8] The DBCO group reacts specifically with azide-modified molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.[4][5] This bioorthogonal reaction is highly selective, ensuring that the dye is conjugated only to the azide-modified peptide.[9]
This document provides detailed protocols for peptide labeling, purification of the labeled peptide, and its characterization, along with data presentation in clear, structured tables and diagrams to illustrate the workflow and chemical principles.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Azide-modified Peptide | Custom Synthesis | Peptide should contain at least one azide-functionalized amino acid (e.g., azidohomoalanine). |
| Cyanine3 DBCO | Various | Ensure high purity. Store protected from light and moisture.[10] |
| Dimethylsulfoxide (DMSO), Anhydrous | Various | High-purity, anhydrous grade is essential for dissolving the dye. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Use sterile, molecular biology grade. |
| High-Performance Liquid Chromatography (HPLC) System | Various | With a C18 column for purification and analysis. |
| Acetonitrile (ACN), HPLC Grade | Various | |
| Trifluoroacetic Acid (TFA) | Various | For use as a mobile phase modifier in HPLC. |
| Mass Spectrometer | Various | For verification of labeling. |
| Fluorescence Spectrophotometer | Various | For determining labeling efficiency. |
| Size-Exclusion Chromatography Columns (e.g., Sephadex LH-20) | Various | Alternative purification method.[11] |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Peptide with Cyanine3 DBCO
This protocol describes the covalent attachment of Cyanine3 DBCO to an azide-containing peptide.
-
Reagent Preparation:
-
Allow the Cyanine3 DBCO vial to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Prepare a 10 mM stock solution of Cyanine3 DBCO in anhydrous DMSO. For example, dissolve 1 mg of Cyanine3 DBCO (MW ~955 g/mol ) in approximately 105 µL of DMSO. Vortex briefly to ensure complete dissolution. Store any unused stock solution at -20°C in the dark.[10]
-
Dissolve the azide-modified peptide in a suitable buffer, such as PBS (pH 7.4), to a final concentration of 1-5 mg/mL.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified peptide solution with the Cyanine3 DBCO stock solution. A molar excess of the dye is typically used to ensure efficient labeling. A starting point is a 1.5 to 5-fold molar excess of Cyanine3 DBCO relative to the peptide.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the peptide.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may vary depending on the peptide sequence and reaction conditions.[12]
-
Protocol 2: Purification of Cyanine3-Labeled Peptide
Purification is crucial to remove unreacted free dye, which can interfere with downstream applications.[] High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.[][14]
-
HPLC Setup:
-
Equip the HPLC system with a reverse-phase C18 column.
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
-
Purification Procedure:
-
Acidify the labeling reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) before injection onto the HPLC column.
-
Inject the reaction mixture onto the equilibrated C18 column.
-
Elute the labeled peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at two wavelengths: 220 nm (for the peptide backbone) and 550 nm (for the Cy3 dye).
-
The labeled peptide should have a longer retention time than the unlabeled peptide and will absorb at both 220 nm and 550 nm. The free Cy3 DBCO dye will also have a distinct retention time.
-
Collect the fractions corresponding to the desired peak.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the pure, labeled peptide.
-
Lyophilize the purified peptide to remove the solvent.
-
Store the lyophilized, labeled peptide at -20°C or -80°C, protected from light.
-
Protocol 3: Characterization of Cyanine3-Labeled Peptide
-
Mass Spectrometry:
-
Verify the successful conjugation and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
The expected mass of the labeled peptide will be the mass of the unlabeled peptide plus the mass of the Cyanine3 DBCO that has reacted (note that the DBCO and azide (B81097) groups form a triazole ring).
-
-
Fluorescence Spectroscopy:
-
Determine the concentration of the peptide using the absorbance at 280 nm (if the peptide contains Trp or Tyr residues) or a peptide quantification assay.
-
Measure the absorbance of the Cy3 dye at its maximum absorbance wavelength (~550 nm).
-
The degree of labeling (DOL) can be calculated using the following formula: DOL = (A_max × M_peptide) / (ε_dye × C_peptide) Where:
-
A_max is the absorbance of the dye at its maximum wavelength.
-
M_peptide is the molecular weight of the peptide.
-
ε_dye is the molar extinction coefficient of Cy3 at the maximum absorbance wavelength (typically ~150,000 cm⁻¹M⁻¹).
-
C_peptide is the concentration of the peptide in mg/mL.
-
-
Data Presentation
Table 1: Properties of Cyanine3 Dye
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~550 nm | [6][8] |
| Emission Maximum (Em) | ~570 nm | [6][8] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [15] |
| Quantum Yield | ~0.1 | [16] |
| Recommended Filter Set | TRITC/Cy3 | [4] |
Table 2: Example HPLC Gradient for Purification
| Time (minutes) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in ACN) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Visualizations
Caption: Experimental workflow for labeling peptides with Cyanine3 DBCO.
Caption: Copper-free click chemistry reaction for peptide labeling.
Applications in Fluorescence Microscopy
Cyanine3-labeled peptides are powerful tools for a variety of fluorescence microscopy applications.[2][7]
-
Cellular Uptake and Localization: Researchers can visualize the internalization and subcellular localization of peptides in living or fixed cells.[1][2] This is critical for studies on cell-penetrating peptides and drug delivery systems.
-
Receptor Binding Studies: By labeling a peptide that binds to a specific cell surface receptor, the distribution and dynamics of the receptor can be imaged.
-
In Vivo Imaging: The bright fluorescence of Cy3 allows for the tracking of labeled peptides in animal models, providing insights into their biodistribution and target accumulation.[]
-
FRET-Based Assays: Cy3 can serve as a donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments to study peptide-protein interactions or conformational changes in real-time.[7][18]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive dye (hydrolyzed DBCO).- Incorrect buffer pH.- Insufficient molar excess of dye. | - Use fresh, anhydrous DMSO for dye stock.- Ensure buffer pH is between 7 and 8.5.- Increase the molar ratio of Cyanine3 DBCO to peptide. |
| Peptide Precipitation | - High concentration of organic solvent (DMSO).- Peptide is not soluble under reaction conditions. | - Keep the final DMSO concentration below 10%.- Test peptide solubility in the reaction buffer before adding the dye. |
| Poor Separation During HPLC | - Inappropriate column or gradient. | - Optimize the HPLC gradient to improve resolution between the labeled peptide, unlabeled peptide, and free dye. |
| High Background in Microscopy | - Presence of free, unreacted dye. | - Ensure complete removal of free dye by thorough purification (e.g., HPLC or multiple size-exclusion chromatography runs). |
References
- 1. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 2. lifetein.com [lifetein.com]
- 3. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. interchim.fr [interchim.fr]
- 6. lifetein.com [lifetein.com]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 14. rsc.org [rsc.org]
- 15. stratech.co.uk [stratech.co.uk]
- 16. interchim.fr [interchim.fr]
- 18. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
Application Notes and Protocols for In Situ Hybridization Using Cyanine3 DBCO Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the cellular and tissue context. The advent of bioorthogonal click chemistry has revolutionized the preparation of probes for ISH, offering enhanced efficiency, specificity, and flexibility. This document provides detailed application notes and protocols for in situ hybridization utilizing oligonucleotide probes labeled with Cyanine3 (Cy3) via a copper-free click chemistry reaction involving dibenzocyclooctyne (DBCO).
Cyanine3 is a bright and photostable orange-red fluorescent dye, making it an excellent choice for fluorescent in situ hybridization (FISH). The strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO-modified probe and an azide-modified target is a bioorthogonal reaction, meaning it occurs efficiently under biological conditions without interfering with native cellular processes. This copper-free click reaction circumvents the cytotoxicity associated with copper-catalyzed click chemistry, making it ideal for applications in living cells and organisms.
The primary application highlighted in these notes is the detection of nascent RNA transcripts through metabolic labeling. In this workflow, cells are cultured with an azide-modified nucleoside analog, which is incorporated into newly synthesized RNA. The azide (B81097) groups on the nascent RNA then serve as a handle for covalent labeling with a Cy3-DBCO probe. This method provides a powerful tool for studying dynamic cellular processes such as gene expression in response to stimuli.
II. Key Advantages of Cy3-DBCO Probes for ISH
-
High Specificity and Bioorthogonality: The DBCO-azide reaction is highly specific and does not react with other functional groups found in biological systems, leading to a high signal-to-noise ratio.[1][2]
-
Copper-Free Reaction: Avoids the use of cytotoxic copper catalysts, enabling applications in live-cell imaging and in vivo studies.[1]
-
Bright and Photostable Signal: Cy3 is a bright fluorophore with good photostability, allowing for robust and sensitive detection.[3][4]
-
Versatility: This method can be applied to a variety of sample types and is compatible with multiplexing experiments.
III. Quantitative Data
While direct side-by-side quantitative comparisons in the literature are limited, the principles of the technologies used provide qualitative and some quantitative insights into the performance of Cy3-DBCO probes compared to traditional methods. Click-chemistry based amplification strategies have been shown to significantly increase the signal-to-noise ratio compared to conventional methods.[1] Doubly-labeled probes, a concept similar to the multiple fluorophores that can be incorporated using click chemistry, have been shown to at least double the FISH signal intensity.
| Parameter | Cy3-DBCO Labeling (Click Chemistry) | Digoxigenin (DIG) Labeling | Direct Enzymatic Labeling |
| Signal Intensity | High; can be amplified through various click-based strategies.[2] | Moderate to High; dependent on enzymatic amplification (e.g., AP, HRP). | Moderate; dependent on the incorporation efficiency of fluorescent nucleotides. |
| Signal-to-Noise Ratio | High; due to the bioorthogonal nature of the click reaction.[1] | Moderate; potential for background from endogenous enzyme activity or non-specific antibody binding. | Moderate; can be affected by non-specific binding of the probe. |
| Photostability | Good; inherent to the Cy3 fluorophore.[5] | Not Applicable (Chromogenic) | Good; dependent on the chosen fluorophore. |
| Multiplexing Capability | Excellent; multiple fluorophores with different click chemistries can be used. | Possible with different haptens and corresponding antibodies/enzymes. | Good; multiple fluorescent nucleotides can be used. |
| Live-Cell Compatibility | Yes; copper-free click chemistry is bioorthogonal and non-toxic. | No; requires cell fixation and permeabilization for antibody and enzyme access. | Limited; requires introduction of labeled nucleotides into live cells. |
IV. Experimental Protocols
A. Metabolic Labeling of Nascent RNA with Azide-Modified Nucleosides
This protocol describes the incorporation of an azide-modified nucleoside into newly synthesized RNA in cultured cells.
Materials:
-
Cell culture medium appropriate for your cell line
-
Azide-modified nucleoside (e.g., 5-ethynyluridine (B57126) can be used to introduce an alkyne, followed by reaction with an azide-fluorophore, or an azide-modified uridine (B1682114) can be used directly)
-
Cell culture plates or coverslips
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at the desired density on culture plates or on sterile coverslips in a culture dish and allow them to adhere overnight.
-
Prepare a stock solution of the azide-modified nucleoside in DMSO.
-
The following day, treat the cells with the azide-modified nucleoside at a final concentration of 0.1-1 mM in the cell culture medium. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition. A typical incubation time is 1-24 hours.
-
After the incubation period, wash the cells twice with PBS to remove the excess azide-modified nucleoside.
-
Proceed immediately to cell fixation and permeabilization (Protocol IV.B).
B. Cell Fixation and Permeabilization
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
PBS
Procedure:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
C. In Situ Hybridization with Cy3-DBCO Probe
Materials:
-
Cy3-DBCO labeled oligonucleotide probe (custom synthesis)
-
Hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash buffer 1 (2x SSC, 50% formamide)
-
Wash buffer 2 (2x SSC)
-
Wash buffer 3 (1x SSC)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Prepare the hybridization solution containing the Cy3-DBCO probe at a final concentration of 1-5 µM.
-
Apply the hybridization solution to the fixed and permeabilized cells. Cover with a coverslip to ensure even distribution and prevent evaporation.
-
Incubate in a humidified chamber at 37°C overnight.
-
The next day, carefully remove the coverslip and wash the cells as follows:
-
Two washes with Wash buffer 1 at 37°C for 30 minutes each.
-
One wash with Wash buffer 2 at room temperature for 10 minutes.
-
One wash with Wash buffer 3 at room temperature for 10 minutes.
-
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes at room temperature.
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the sample using a fluorescence microscope with appropriate filter sets for DAPI (blue) and Cy3 (orange-red).
V. Visualizations
Experimental Workflow
Caption: Experimental workflow for ISH with Cy3-DBCO probes.
Signaling Pathway Example: ERK Signaling and Gene Expression
The Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Activation of the ERK pathway by extracellular stimuli leads to the phosphorylation and activation of transcription factors, which in turn modulate the expression of target genes. The metabolic labeling approach with azide-modified nucleosides and subsequent detection with Cy3-DBCO probes can be used to visualize the nascent transcription of ERK target genes in response to pathway activation.
Caption: ERK signaling pathway leading to gene expression.
VI. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete removal of unbound probe. | Increase the stringency of the post-hybridization washes (increase temperature or decrease salt concentration). |
| Non-specific binding of the probe. | Include blocking agents (e.g., sheared salmon sperm DNA) in the hybridization buffer. Optimize probe concentration. | |
| Weak or No Signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of the azide-modified nucleoside. Ensure cell health. |
| Poor probe hybridization. | Check probe sequence for specificity and potential secondary structures. Optimize hybridization temperature. | |
| RNA degradation. | Use RNase-free reagents and techniques throughout the protocol. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize exposure time during imaging. Use an antifade mounting medium. |
VII. Conclusion
In situ hybridization using Cy3-DBCO labeled probes offers a robust and sensitive method for the detection of specific nucleic acid sequences in cells and tissues. The copper-free click chemistry approach provides significant advantages in terms of biocompatibility and signal-to-noise ratio. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully implement this powerful technique in their studies of gene expression and other dynamic cellular processes.
References
- 1. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry-based amplification and detection of endogenous RNA and DNA molecules in situ using clampFISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClampFISH detects individual nucleic-acid molecules using click chemistry based amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyanine3 DBCO Hexafluorophosphate in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) DBCO hexafluorophosphate (B91526) is a bright, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a key tool in bioorthogonal chemistry, specifically for copper-free click chemistry reactions. The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide (B81097) group forms a stable triazole linkage without the need for cytotoxic copper catalysts, making it ideal for labeling living cells.[1][2][3] In flow cytometry, Cy3 DBCO allows for the highly specific and efficient fluorescent labeling of cells that have been metabolically engineered to express azide groups on their surface glycoproteins or other biomolecules.[1][4] This powerful technique enables a wide range of applications, including cell tracking, studies of cellular metabolism, and the analysis of specific cell populations within a heterogeneous sample.
Principle of the Technology
The core of this cell labeling strategy is a two-step process that leverages metabolic glycoengineering and SPAAC click chemistry.[1]
-
Metabolic Labeling: Cells are cultured in the presence of an unnatural monosaccharide containing an azide group, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).[4][5] The cellular metabolic machinery processes this sugar analog and incorporates it into the glycan chains of glycoproteins, resulting in the presentation of azide groups on the cell surface.[1]
-
Copper-Free Click Chemistry: The azide-labeled cells are then treated with Cyanine3 DBCO hexafluorophosphate. The DBCO moiety of the dye reacts specifically and covalently with the azide groups on the cell surface through a SPAAC reaction.[2][3] This results in the stable attachment of the Cy3 fluorophore to the cells, allowing for their detection and quantification by flow cytometry.
Key Applications in Flow Cytometry
-
Cell Surface Labeling and Tracking: Enables the fluorescent tagging of specific cell populations for in vitro and in vivo tracking studies.[4][6]
-
Analysis of Cellular Metabolism: By providing cells with azide-modified metabolic precursors (e.g., sugars, amino acids, lipids), researchers can use Cy3 DBCO to label and quantify the incorporation of these molecules into cellular components.[7]
-
Multiplexed Analysis: The distinct spectral properties of Cy3 allow for its use in combination with other fluorophores for multi-parameter flow cytometry, enabling the simultaneous analysis of different cellular features or populations.[7]
-
High-Throughput Screening: The methodology is compatible with high-throughput flow cytometry, facilitating large-scale screens for genes or compounds that affect cellular metabolism or surface protein expression.[7]
Data Presentation
Table 1: Spectral Properties of Cyanine3 DBCO
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~555 nm | [8][9] |
| Emission Maximum (Em) | ~570 nm | [9] |
| Recommended Laser Line | 532 nm, 555 nm, or 568 nm | [3][8] |
| Spectrally Similar Dyes | Alexa Fluor® 555, Atto™ 555, CF® 555 Dye | [3][8] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent | Cell Type | Concentration | Incubation Time | Reference |
| Ac4ManNAz | A549 cells | 50 µM | 3 days | [4] |
| Ac4ManNAz | Jurkat cells | 10 µM | 2 days | [10] |
| Ac4ManNAz | K562 cells | 10 µM | 1 day | [7] |
| Cyanine3 DBCO | K562 cells | Varies (titration recommended) | 15-30 minutes | [7] |
| DBCO-Cy5 | A549 cells | 20 µM | 30 minutes | [11] |
| AFDye-DBCO | General | 10-20 µM | 1 hour | [6] |
Experimental Protocols
Protocol 1: General Cell Surface Labeling for Flow Cytometry
This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent tagging with Cyanine3 DBCO for flow cytometric analysis.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS and 1 mM EDTA)
-
Flow cytometry tubes
Procedure:
Part A: Metabolic Labeling of Cells with Ac4ManNAz
-
Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period. Allow cells to adhere and grow overnight.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to prepare a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM, optimize for your cell line). Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell type and experimental goal.
-
Control Sample: Culture a parallel sample of cells in a medium containing an equivalent amount of DMSO without Ac4ManNAz to serve as a negative control.
Part B: Labeling with Cyanine3 DBCO and Flow Cytometry Analysis
-
Cell Harvesting: Harvest the metabolically labeled and control cells. For adherent cells, use a gentle cell dissociation reagent.
-
Washing: Wash the cells twice with PBS to remove any unreacted Ac4ManNAz. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Prepare Cyanine3 DBCO Staining Solution: Prepare a 1-2 mM stock solution of Cyanine3 DBCO in DMSO. Dilute the stock solution in growth media or PBS to the desired final concentration (e.g., 10-20 µM). The optimal concentration should be titrated for each cell line.
-
Staining: Resuspend the cell pellets in the Cyanine3 DBCO staining solution and incubate for 30 minutes to 1 hour at 37°C, protected from light.[6]
-
Washing: Wash the cells three times with Flow Cytometry Staining Buffer to remove any unbound Cyanine3 DBCO.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Flow Cytometry: Analyze the labeled cells on a flow cytometer using the appropriate laser (e.g., 561 nm) and emission filter for Cy3.
Mandatory Visualizations
Caption: Experimental workflow for cell labeling with Cyanine3 DBCO.
Caption: Metabolic glycoengineering and click chemistry labeling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. abpbio.com [abpbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Cy3 DBCO | AxisPharm [axispharm.com]
- 9. Cy3 DBCO, 2692677-79-3 | BroadPharm [broadpharm.com]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Conjugating Cyanine3 DBCO to Antibodies for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins within cells and tissues. The precision of this technique relies on the quality of the fluorescently labeled antibodies. This document provides a detailed guide for the conjugation of Cyanine3 (Cy3), a bright and photostable orange-fluorescent dye, to antibodies using a copper-free click chemistry approach with dibenzocyclooctyne (DBCO). This method offers high efficiency and specificity under mild conditions, making it ideal for labeling sensitive biological molecules like antibodies.[1][2][3]
The protocol involves a two-step process. First, the antibody is functionalized with a DBCO moiety using an NHS ester crosslinker. Second, the DBCO-activated antibody is reacted with an azide-modified Cyanine3 dye. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it does not interfere with native biological functional groups, thus preserving the antibody's integrity and binding affinity.[3][4][5]
These application notes provide comprehensive protocols for antibody preparation, conjugation, purification, and characterization, as well as a detailed protocol for utilizing the resulting Cyanine3-conjugated antibody in a typical immunofluorescence staining experiment.
Quantitative Data Summary
Optimizing the degree of labeling (DOL), which is the average number of dye molecules conjugated to a single antibody, is crucial for achieving a strong fluorescent signal without compromising antibody function. A higher DOL can lead to signal quenching and reduced antibody-antigen binding affinity.[6][7] The following table summarizes typical experimental parameters and expected outcomes for Cyanine3 DBCO antibody conjugation.
| Parameter | Recommended Value/Range | Expected Outcome | Notes |
| Molar Excess of DBCO-NHS Ester to Antibody | 5x - 30x[4][5][8] | DOL of 1.5 - 6.0 | The optimal ratio should be determined empirically for each antibody. Start with a lower molar excess to avoid over-labeling. |
| Antibody Concentration for Conjugation | 2 - 10 mg/mL[9] | Higher conjugation efficiency | Protein concentrations below 2 mg/mL can significantly reduce labeling efficiency.[9] |
| Reaction Time for DBCO Activation | 60 minutes at room temperature[4][5] | Sufficient activation of the antibody with DBCO groups | Longer incubation times may not significantly increase the DOL and could potentially damage the antibody. |
| Reaction Time for Click Chemistry | 2 - 12 hours at 4°C or 2-4 hours at room temperature[2][3] | Complete and stable conjugation of Cyanine3 to the antibody | Overnight incubation at 4°C is often recommended to ensure maximum conjugation efficiency.[3] |
| Antibody Recovery after Purification | > 90% | High yield of purified conjugate | The choice of purification method (e.g., spin desalting columns, size exclusion chromatography) can impact recovery. |
| Optimal Degree of Labeling (DOL) | 2 - 10[9] | Bright, specific staining with low background in immunofluorescence | Over-labeling can lead to fluorescence quenching and non-specific binding.[7] |
Experimental Protocols
Antibody Preparation
Prior to conjugation, it is essential to ensure the antibody is in a suitable buffer free of interfering substances.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives like sodium azide, a buffer exchange must be performed.[4][9] Dialysis or spin desalting columns can be used to exchange the antibody into a conjugation-compatible buffer, such as 1X Phosphate Buffered Saline (PBS) at pH 7.2 - 7.4.[9]
-
Removal of Stabilizers: If the antibody solution contains carrier proteins like Bovine Serum Albumin (BSA) or gelatin, these should be removed as they will compete with the antibody for conjugation.[4] Protein A/G affinity purification or specialized kits for BSA removal can be used.[4][10]
-
Concentration: The antibody should be concentrated to 2-10 mg/mL for optimal labeling efficiency.[9] Centrifugal filter units are suitable for this purpose.[4] The final antibody concentration should be accurately determined using a spectrophotometer (A280) or a protein assay like the Bradford assay.[4]
Conjugation of Cyanine3 DBCO to Antibody
This protocol is a two-step process: activation of the antibody with DBCO, followed by the click reaction with Cyanine3-azide.
Materials:
-
Purified antibody (2-10 mg/mL in 1X PBS, pH 7.2-7.4)
-
DBCO-NHS ester (freshly prepared 10 mM stock in anhydrous DMSO)[4][5]
-
Cyanine3-azide (10 mM stock in DMSO)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1X PBS, pH 7.2-7.4
-
Quenching solution (e.g., 100 mM Tris or glycine (B1666218) in water) (optional)[3][4]
-
Spin desalting columns or size-exclusion chromatography system for purification[5][9]
Protocol:
Step 1: Antibody Activation with DBCO-NHS Ester
-
Calculate the volume of DBCO-NHS ester stock solution needed to achieve the desired molar excess (e.g., 20-30x).[3][4]
-
Add the calculated volume of DBCO-NHS ester to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 20%.[3][4]
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.[4][5]
-
(Optional) To quench the reaction, add a small volume of quenching solution (e.g., 10 µL of 100 mM glycine) and incubate for 15 minutes.[3][4]
Step 2: Copper-Free Click Chemistry with Cyanine3-Azide
-
Remove the unreacted DBCO-NHS ester by passing the reaction mixture through a spin desalting column equilibrated with 1X PBS.
-
Calculate the volume of Cyanine3-azide stock solution needed to achieve a 2-4x molar excess over the DBCO-activated antibody.[3]
-
Add the calculated volume of Cyanine3-azide to the DBCO-activated antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.[2][3]
Purification of the Cyanine3-Conjugated Antibody
It is critical to remove any unconjugated Cyanine3-azide to minimize background fluorescence in immunofluorescence applications.
-
Prepare a spin desalting column or a size-exclusion chromatography column according to the manufacturer's instructions.[9]
-
Equilibrate the column with 1X PBS.
-
Load the conjugation reaction mixture onto the column.
-
Centrifuge the spin column or run the chromatography system to separate the labeled antibody from the free dye.
-
Collect the fractions containing the purified Cyanine3-conjugated antibody. The labeled antibody will be in the first colored fraction to elute.
Characterization of the Conjugate
Degree of Labeling (DOL) Calculation:
The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cyanine3 (approximately 550 nm).[5]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 550 nm (A550).
-
Calculate the DOL using the following formula:[5]
DOL = (A550 / ε_dye) / ((A280 - (A550 * CF280)) / ε_antibody)
Where:
-
ε_dye is the molar extinction coefficient of Cyanine3 at 550 nm (~150,000 M⁻¹cm⁻¹).
-
ε_antibody is the molar extinction coefficient of an IgG antibody at 280 nm (~210,000 M⁻¹cm⁻¹).[5]
-
CF280 is the correction factor for the absorbance of the dye at 280 nm (for Cyanine3, this is typically around 0.08).
-
Storage of the Conjugated Antibody:
-
Store the purified Cyanine3-conjugated antibody at 4°C in the dark.[11][12]
-
For long-term storage, the antibody can be stored at -20°C in single-use aliquots. Adding glycerol (B35011) to a final concentration of 50% can prevent freeze-thaw damage.[13][14]
-
Crucially, always protect the fluorescently labeled antibody from light to prevent photobleaching. [12][13]
Immunofluorescence Protocol Using Cyanine3-Conjugated Antibody
This is a general protocol for direct immunofluorescence staining of cells grown on coverslips. The optimal conditions may need to be determined for specific cell types and antigens.
Materials:
-
Cells grown on sterile glass coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)[15]
-
Cyanine3-conjugated primary antibody
-
Mounting medium with an anti-fade reagent (e.g., ProLong Gold)
-
Fluorescence microscope
Protocol:
-
Cell Fixation:
-
Rinse the cells briefly with 1X PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Dilute the Cyanine3-conjugated primary antibody to its optimal working concentration in the blocking buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[16]
-
-
Washing:
-
Wash the cells three times with 1X PBS for 5 minutes each, protected from light.[16]
-
-
Mounting:
-
Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for Cyanine3 (Excitation/Emission: ~550/570 nm).
-
Store the slides at 4°C in the dark.[15]
-
Visualizations
Caption: Experimental workflow for conjugating Cyanine3 DBCO to antibodies and subsequent use in immunofluorescence.
Caption: Copper-free click chemistry reaction between a DBCO-activated antibody and Cyanine3-azide.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. promega.com [promega.com]
- 11. Antibodies Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Antibody Storage and Antibody Shelf Life [labome.com]
- 14. sysy.com [sysy.com]
- 15. usbio.net [usbio.net]
- 16. Protocols | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Dual Labeling with Cyanine3 DBCO and Other Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to simultaneously track multiple molecular entities within a biological system is crucial for unraveling complex cellular processes and for the development of targeted therapeutics. Dual labeling of biomolecules, such as proteins and antibodies, with distinct fluorescent probes offers a powerful approach for studying protein-protein interactions, conformational changes, and co-localization. This application note provides a detailed protocol for the sequential dual labeling of a target protein with Cyanine3 (Cy3) DBCO and a second fluorophore utilizing orthogonal bio-orthogonal chemistries.
Cyanine3 DBCO is a bright, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This group reacts specifically with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction. This bio-orthogonal reaction is highly efficient and can be performed under mild, physiological conditions, making it ideal for labeling sensitive biomolecules.[1]
For the second labeling step, we will utilize the well-established reaction between a maleimide-functionalized fluorophore and a cysteine residue on the target protein. This thiol-maleimide conjugation is highly specific and efficient at neutral pH.[2][3] The sequential application of these two orthogonal chemistries allows for the site-specific installation of two different fluorophores onto a single protein.
This protocol is designed for researchers in cell biology, biochemistry, and drug discovery who are interested in creating dual-labeled protein conjugates for a variety of downstream applications, including:
-
Förster Resonance Energy Transfer (FRET): To study molecular interactions and conformational changes.[4][5]
-
Co-localization Studies: To visualize the spatial relationship between different proteins or cellular components.[6][7]
-
Fluorescence-Activated Cell Sorting (FACS): For the identification and isolation of specific cell populations.
-
High-Content Screening (HCS): To assess the effects of drug candidates on protein localization and interactions.
Data Presentation
The following tables summarize key quantitative data relevant to the dual-labeling process.
Table 1: Spectral Properties of Selected Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cyanine3 (Cy3) | 555 | 570 | 150,000 | ~0.3 |
| FITC | 494 | 520 | 68,000 | 0.92 |
| Alexa Fluor™ 647 | 650 | 668 | 270,000 | 0.33 |
| TMR | 555 | 580 | 95,000 | 0.40 |
Table 2: Typical Labeling Efficiencies and Degree of Labeling (DOL)
| Labeling Step | Reaction Chemistry | Typical Labeling Efficiency | Typical Degree of Labeling (DOL) |
| First Label (e.g., Azide (B81097) incorporation) | Metabolic labeling or NHS-ester conjugation | > 90% | 1-3 azides per protein |
| Second Label (Cyanine3 DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | > 85% | 1-2 Cy3 molecules per protein |
| Third Label (e.g., FITC-Maleimide) | Thiol-Maleimide Conjugation | > 80% | 1 FITC molecule per protein |
Note: Labeling efficiencies and DOL are highly dependent on the specific protein, reaction conditions, and purification methods. The degree of labeling can be calculated using absorbance measurements of the protein and the incorporated dye.[8][9][10]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the sequential dual labeling of a protein containing both an azide modification and a free cysteine residue.
Logical Workflow for Dual Labeling
Caption: Sequential dual-labeling workflow.
Materials
-
Protein of interest containing at least one azide group and one accessible cysteine residue.
-
Cyanine3 DBCO (e.g., from a commercial supplier)
-
Maleimide-functionalized fluorophore (e.g., FITC-Maleimide)
-
Reaction Buffer A (SPAAC): Phosphate-buffered saline (PBS), pH 7.4.
-
Reaction Buffer B (Maleimide): 100 mM phosphate (B84403) buffer, pH 7.0, containing 150 mM NaCl and 1 mM EDTA.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent for maleimide (B117702) reaction: L-cysteine or β-mercaptoethanol.
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification columns: Desalting columns (e.g., PD-10) or HPLC system with a suitable column (e.g., C4, C18).[11][12][13][14][15]
Protocol
Part 1: Labeling with Cyanine3 DBCO (SPAAC Reaction)
-
Protein Preparation:
-
Dissolve the azide-containing protein in Reaction Buffer A to a final concentration of 1-5 mg/mL.
-
If the protein has been stored with reducing agents, they must be removed by dialysis or using a desalting column prior to the SPAAC reaction.
-
-
Cyanine3 DBCO Stock Solution:
-
Prepare a 10 mM stock solution of Cyanine3 DBCO in anhydrous DMSO. Briefly vortex to ensure complete dissolution.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the Cyanine3 DBCO stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of Cy3-Labeled Protein:
Part 2: Labeling with Maleimide-Fluorophore (Thiol-Maleimide Conjugation)
-
Preparation of Cy3-Labeled Protein:
-
The purified Cy3-labeled protein from Part 1 should be in Reaction Buffer B.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with Reaction Buffer B.
-
-
Maleimide-Fluorophore Stock Solution:
-
Prepare a 10 mM stock solution of the maleimide-functionalized fluorophore (e.g., FITC-Maleimide) in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide-fluorophore stock solution to the Cy3-labeled protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a final concentration of 10 mM L-cysteine or β-mercaptoethanol to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
-
Final Purification of Dual-Labeled Protein:
-
Purify the dual-labeled protein from excess fluorophore and quenching reagent using a desalting column or HPLC.
-
The final product should be stored at 4°C or -20°C, protected from light.
-
Characterization of the Dual-Labeled Protein
-
UV-Vis Spectroscopy: Determine the concentration of the protein and the degree of labeling for each fluorophore by measuring the absorbance at 280 nm and the respective absorbance maxima of the dyes.[8][9][10]
-
Mass Spectrometry: Confirm the covalent attachment of both fluorophores by determining the molecular weight of the dual-labeled protein. ESI-MS or MALDI-TOF MS can be used for this purpose.[16][17][18][19]
-
Fluorimetry: Measure the fluorescence emission spectra of the dual-labeled protein to confirm the presence of both fluorophores.
Signaling Pathway and Experimental Workflow Diagrams
FRET-Based Monitoring of Protein-Protein Interaction
Caption: FRET signaling upon protein interaction.
Workflow for Co-localization Analysis
Caption: Co-localization analysis workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (SPAAC) | Incomplete azide incorporation. | Optimize the azide labeling step. |
| Inactive Cyanine3 DBCO. | Use fresh, high-quality DBCO reagent. | |
| Presence of reducing agents. | Ensure complete removal of reducing agents before SPAAC. | |
| Low Labeling Efficiency (Maleimide) | Inaccessible cysteine residue. | Consider protein engineering to introduce a more accessible cysteine. |
| Oxidized cysteine (disulfide bond). | Ensure complete reduction with TCEP and perform the reaction in an oxygen-depleted environment. | |
| Hydrolysis of maleimide group. | Maintain pH between 6.5-7.5. Prepare maleimide stock solution fresh. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 10% (v/v). |
| Protein instability under reaction conditions. | Optimize buffer composition, pH, and temperature. | |
| Non-specific Labeling | Reaction of DBCO with thiols. | Block free thiols with iodoacetamide (B48618) before the SPAAC reaction if the target protein contains non-target cysteines.[20] |
| Reaction of maleimide with amines. | Perform the maleimide reaction at a pH below 7.5. | |
| Photobleaching of Fluorophores | Excessive exposure to light. | Protect labeled proteins from light during all steps. Use antifade reagents for imaging. |
Conclusion
The sequential dual-labeling strategy using Cyanine3 DBCO and a maleimide-reactive fluorophore provides a robust and versatile method for generating highly specific, dual-functionalized proteins. This approach enables a wide range of applications in basic research and drug discovery, facilitating a deeper understanding of complex biological systems. Careful optimization of reaction conditions and purification steps is essential for obtaining high-quality dual-labeled conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding FRET as a Research Tool for Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double-label immunoelectron microscopy for studying the colocalization of proteins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellmosaic.com [cellmosaic.com]
- 13. sinobiological.com [sinobiological.com]
- 14. hplc.eu [hplc.eu]
- 15. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 16. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asdlib.org [asdlib.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to reduce background fluorescence with Cyanine3 DBCO?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Cyanine3 (Cy3) DBCO in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence with Cyanine3 DBCO?
A1: High background fluorescence in experiments using Cy3 DBCO can originate from three main sources:
-
Non-specific binding: The Cy3 DBCO molecule can adhere to cellular components or surfaces that do not contain the target azide (B81097) group. This can be due to hydrophobic interactions, charge interactions, or binding to Fc receptors on certain cells.[1][2]
-
Excess unbound probe: Insufficient washing after the click chemistry reaction can leave a high concentration of unbound Cy3 DBCO in the sample, contributing to a diffuse background signal.[3]
-
Autofluorescence: Many cell and tissue types naturally fluoresce, a phenomenon known as autofluorescence. This is often more pronounced in the blue and green spectral regions but can also affect the red channel where Cy3 emits. Aldehyde-based fixatives like formaldehyde (B43269) can exacerbate autofluorescence.[4]
Q2: Is Cyanine3 DBCO suitable for all types of cell staining?
A2: Cy3 DBCO is a bright and effective probe for many applications. However, it has been noted that it may not be suitable for staining intracellular components of fixed and permeabilized cells due to a tendency to cause high background.[5] Careful optimization of staining conditions is crucial for intracellular targets.
Q3: Can the buffer composition affect the fluorescence of Cyanine3?
A3: Yes, the buffer composition can influence the fluorescence properties of cyanine (B1664457) dyes. For example, the inclusion of surfactants like Tween-20 can impact the fluorescence efficiency. One study found that a 0.25% Tween-20 solution increased the fluorescence efficiency of Cy3 by 5.2-fold.[6] While this can enhance the specific signal, it may also increase the background if not properly managed through washing steps.
Q4: Are there commercially available reagents specifically designed to reduce background fluorescence?
A4: Yes, several commercial reagents are available to address background fluorescence. These include:
-
Blocking buffers: Formulations like BlockAid™ Blocking Solution are designed to minimize non-specific binding of fluorescent probes.[2]
-
Autofluorescence quenchers: Reagents like TrueBlack® can reduce autofluorescence from various sources, including lipofuscin, collagen, and elastin.[7][8]
-
Background suppressors: Some commercial systems are specifically designed to reduce non-specific binding of antibodies and charged fluorescent dyes.[8]
Troubleshooting Guide
High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio. The following table provides a guide to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| High background in all samples, including negative controls | Non-specific binding of Cy3 DBCO | 1. Optimize Probe Concentration: Perform a titration to find the lowest effective concentration of Cy3 DBCO.[9] 2. Improve Blocking: Use an appropriate blocking agent. See the "Experimental Protocols" section for options.[3] 3. Enhance Washing: Increase the number and duration of wash steps. Consider adding a non-ionic detergent like Tween-20 to the wash buffer.[10] |
| Autofluorescence | 1. Use an Autofluorescence Quencher: Treat samples with a commercial quencher like TrueBlack™.[7] 2. Spectral Unmixing: If using a spectral confocal microscope, capture the autofluorescence spectrum from an unstained sample and subtract it from the stained samples. | |
| Diffuse background fluorescence throughout the sample | Excess unbound Cy3 DBCO | 1. Increase Wash Steps: Perform additional washes with a buffer containing a non-ionic detergent (e.g., PBS with 0.1% Tween-20).[10] 2. Consider a Post-staining Quench: Use a soluble quencher to reduce the fluorescence of unbound probe (see Protocol 3). |
| Punctate or speckled background | Aggregation of Cy3 DBCO | 1. Centrifuge the Probe: Before use, spin down the Cy3 DBCO stock solution at high speed to pellet any aggregates. 2. Improve Solubility: Ensure the probe is fully dissolved in a suitable solvent like DMSO before diluting into aqueous buffers. |
| High background specifically in certain cell types (e.g., macrophages) | Fc receptor binding | Use an Fc receptor blocking reagent or include normal serum from the species of the secondary antibody in your blocking buffer.[1] |
Quantitative Data on Background Reduction Strategies
While direct quantitative comparisons for Cy3 DBCO are limited in the literature, the following table summarizes the effectiveness of various background reduction techniques based on available data for similar fluorophores and applications.
| Method | Target of Reduction | Reported Effectiveness | Key Considerations |
| Blocking with Bovine Serum Albumin (BSA) | Non-specific protein binding | Varies by BSA purity and preparation. Fatty acid-free BSA shows superior blocking performance.[11] | Can sometimes contribute to background fluorescence.[12] Not recommended for detecting phosphorylated proteins if not sufficiently purified.[13] |
| Blocking with Casein/Non-fat Dry Milk | Non-specific protein binding | Often provides lower background than BSA.[12] | Not recommended for detecting phosphorylated proteins due to high phosphoprotein content.[13] |
| Tween-20 in Wash Buffer | Removal of unbound probe | 0.05% (v/v) can reduce non-specific background.[10] | Can increase the fluorescence efficiency of Cy3, potentially increasing background if not washed away thoroughly.[6] |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | Autofluorescence (especially from lipofuscin) | Can significantly reduce autofluorescence with minimal effect on the specific signal.[7] | May not be as effective on other sources of autofluorescence. |
| Black Hole Quencher™ (BHQ) | Fluorescence of unbound probe (via quenching) | BHQ-1 and BHQ-2 have absorption spectra that overlap well with the emission of Cy3, enabling efficient quenching.[14] | Requires a protocol to introduce the quencher after the specific staining reaction. |
Experimental Protocols
Protocol 1: General Staining Protocol with Optimized Blocking and Washing
This protocol provides a starting point for reducing background fluorescence through optimized blocking and washing steps.
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets).
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Prepare a blocking buffer. Common choices include:
-
5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
5% Normal Goat Serum (or serum from the host species of the secondary antibody, if applicable) in PBST.
-
A commercial blocking solution.
-
-
Incubate samples in blocking buffer for 1 hour at room temperature.
-
-
Azide-DBCO Click Reaction:
-
Prepare the click reaction cocktail containing Cy3 DBCO at a pre-optimized concentration (typically 1-10 µM) in a reaction buffer (e.g., PBS).
-
Remove the blocking buffer and add the click reaction cocktail to the samples.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash three to five times with PBST for 5-10 minutes each with gentle agitation.
-
-
(Optional) Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Wash twice with PBS.
-
Mount with an anti-fade mounting medium.
-
Protocol 2: Autofluorescence Quenching with TrueBlack™
This protocol is for reducing autofluorescence, particularly from lipofuscin, and should be performed before immunolabeling or click chemistry.
-
Deparaffinization and Rehydration (for tissue sections):
-
Follow standard histological procedures to deparaffinize and rehydrate tissue sections.
-
-
Antigen Retrieval (if required):
-
Perform antigen retrieval according to your standard protocol.
-
-
TrueBlack™ Treatment:
-
Wash sections in PBS.
-
Prepare 1X TrueBlack™ in 70% ethanol.
-
Incubate sections in the TrueBlack™ solution for 30 seconds at room temperature.[7]
-
Wash three times with PBS.
-
-
Proceed with Staining:
-
Continue with the blocking and click chemistry steps as described in Protocol 1. Note that buffers containing detergents should not be used in steps following TrueBlack™ treatment as they can remove the quencher.[7]
-
Protocol 3: Post-Staining Quenching with a Soluble Black Hole Quencher™ (BHQ)
This is an advanced technique to reduce background from unbound Cy3 DBCO. The principle is to add a soluble quencher that will interact with and quench the fluorescence of any unbound Cy3 DBCO in the solution and non-specifically bound to surfaces, while the specifically bound Cy3 DBCO is less accessible to the quencher.
-
Recommended Quencher: BHQ-1 or BHQ-2 are suitable for quenching Cy3.[14] These are commercially available in various forms. A water-soluble formulation is recommended.
-
Complete Staining and Washing:
-
Perform your complete staining protocol, including the final washes, as described in Protocol 1.
-
-
Prepare Quencher Solution:
-
Prepare a stock solution of a water-soluble BHQ dye in an appropriate solvent (e.g., DMSO or water).
-
Dilute the stock solution in your imaging buffer (e.g., PBS) to a final concentration of 10-50 µM (this may require optimization).
-
-
Quenching Step:
-
After the final wash of your staining protocol, incubate the sample with the BHQ solution for 10-15 minutes at room temperature, protected from light.
-
-
Imaging:
-
Image the sample directly in the presence of the BHQ-containing buffer. Do not wash out the quencher.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving high background fluorescence.
Caption: Relationship between sources of background and mitigation strategies.
References
- 1. Black Hole Quencher (BHQ) | AAT Bioquest [aatbio.com]
- 2. fishersci.de [fishersci.de]
- 3. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 4. biotium.com [biotium.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. zellbio.eu [zellbio.eu]
- 8. clinisciences.com [clinisciences.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. youtube.com [youtube.com]
- 13. abpbio.com [abpbio.com]
- 14. Invitrogen Click-iT Plus EdU Cell Proliferation Kit for Imaging, Alexa Fluor 488 dye 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
Technical Support Center: Optimizing Cyanine3 DBCO Labeling for Low-Abundance Proteins
Welcome to the technical support center for Cyanine3 (Cy3) DBCO labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments, with a particular focus on challenging low-abundance proteins. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Cy3 DBCO and how does it work for protein labeling?
A1: Cy3 DBCO is a fluorescent probe used for labeling biomolecules. It consists of a bright, orange-fluorescent Cy3 dye attached to a dibenzocyclooctyne (DBCO) group.[1][2] The DBCO group reacts with azide (B81097) groups through a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry.[1][3][4] This reaction is highly specific and forms a stable triazole linkage between the dye and the target molecule, without the need for a cytotoxic copper catalyst.[1][3]
Q2: What are the advantages of using Cy3 DBCO for protein labeling?
A2: Cy3 DBCO offers several advantages:
-
Biocompatibility: The reaction is copper-free, making it suitable for use in living cells and for labeling sensitive proteins.[5]
-
High Specificity: The DBCO group reacts specifically with azides, minimizing off-target labeling.[5]
-
Mild Reaction Conditions: The reaction can be performed in aqueous buffers at physiological pH and a range of temperatures (4°C to 37°C).[5][6]
-
Bright and Stable Signal: Cy3 is a bright and photostable fluorophore, making it ideal for various imaging applications.[1][7]
-
pH Insensitive: The fluorescence of Cy3 is stable over a wide pH range (pH 4-10).[8][9]
Q3: What type of buffer should I use for the labeling reaction?
A3: It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with NHS esters if you are introducing the azide via an NHS-ester crosslinker.[10][11] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer.[3][10][11] The optimal pH for the labeling reaction is typically between 7.0 and 9.0.[3][11]
Q4: Can I use sodium azide in my buffers?
A4: No, you must strictly avoid buffers containing sodium azide. The azide in the buffer will react with the DBCO group on the Cy3 probe, preventing it from labeling your target protein.[3][6][12]
Q5: How can I introduce an azide group into my protein of interest?
A5: There are several methods to introduce azide groups into a protein, including:
-
Metabolic Labeling: Using azide-modified amino acids during protein expression.
-
Chemical Modification: Using crosslinkers like Azide-PEG-NHS ester to react with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
-
Enzymatic Labeling: Employing enzymes that can specifically introduce azide-modified substrates.
Troubleshooting Guide
This guide addresses common issues encountered during Cy3 DBCO labeling of low-abundance proteins.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Inefficient Azide Incorporation: The azide group may not be present on the protein or is at a very low concentration.[13] | - Confirm successful azide incorporation using mass spectrometry or a test reaction with an azide-reactive probe.[13]- If using metabolic labeling, optimize expression conditions. |
| Suboptimal Reaction Conditions: Incorrect molar ratio, temperature, or incubation time.[3] | - Increase the molar excess of Cy3 DBCO to the protein. A starting point of 1.5 to 10-fold molar excess is recommended.[6][14]- Optimize the temperature (room temperature or 37°C can increase the reaction rate) and incubation time (can be extended up to 48 hours).[6][14] | |
| Low Protein Concentration: Reactions are concentration-dependent, and low concentrations of reactants can slow down the reaction rate.[6][10] | - If possible, concentrate your protein sample. A concentration of at least 2 mg/mL is recommended for efficient labeling.[10] | |
| Presence of Interfering Substances: Buffers may contain primary amines or sodium azide.[3][10][11] | - Ensure your protein is in an appropriate amine-free and azide-free buffer. Perform buffer exchange using dialysis or desalting columns if necessary.[11][12] | |
| Hydrolyzed DBCO Reagent: The DBCO reagent may have degraded due to moisture.[14] | - Allow the DBCO reagent to equilibrate to room temperature before opening the vial to prevent condensation.[14]- Use freshly prepared DBCO solutions.[12] | |
| Protein Precipitation During Labeling | High Concentration of Organic Solvent: If the Cy3 DBCO is dissolved in an organic solvent like DMSO, a high final concentration can cause protein precipitation.[3][6] | - Keep the final concentration of the organic solvent below 20%.[5][6] |
| Hydrophobicity of the DBCO group: The DBCO moiety is hydrophobic and can lead to aggregation, especially at high degrees of labeling.[15] | - Consider using a Cy3 DBCO reagent with a hydrophilic PEG linker to improve solubility.[3][15]- Optimize the molar ratio of the DBCO reagent to the protein to avoid over-labeling.[15] | |
| Difficulty in Purifying the Labeled Protein | Inefficient Removal of Excess Dye: The chosen purification method may not be adequate.[13] | - Use size-exclusion chromatography (SEC) or spin desalting columns for effective removal of unconjugated dye.[15][16]- For larger volumes, tangential flow filtration (TFF) or dialysis can be effective.[15] |
| Non-covalently Bound Dye: The Cy3 dye can associate with hydrophobic regions of the protein.[13] | - Include a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your purification buffers to disrupt these interactions.[13] |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with Cy3 DBCO
This protocol provides a general procedure for labeling a protein that already contains an azide group.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Cy3 DBCO
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Shaker/rotator
Procedure:
-
Prepare the Protein Sample:
-
Ensure the protein is in an amine-free and azide-free buffer.
-
Adjust the protein concentration to 1-5 mg/mL.[13] For low-abundance proteins, use the highest concentration possible.
-
-
Prepare the Cy3 DBCO Stock Solution:
-
Allow the vial of Cy3 DBCO to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of Cy3 DBCO in anhydrous DMSO.[13] This solution should be used immediately.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the desired molar excess of the Cy3 DBCO stock solution to the azide-modified protein. A starting molar ratio of 1.5:1 to 10:1 (DBCO:protein) is recommended.[6]
-
Gently mix the reaction mixture.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.[6][14] For low-abundance proteins or if labeling efficiency is low, the incubation time can be extended up to 48 hours.[6]
-
Protocol 2: Purification of the Labeled Protein
This protocol describes the removal of excess, unreacted Cy3 DBCO using a spin desalting column.
Materials:
-
Labeled protein solution from Protocol 1
-
Spin desalting column
-
Collection tubes
-
Centrifuge
Procedure:
-
Prepare the Spin Column:
-
Remove the bottom closure of the spin column and place it in a collection tube.
-
Centrifuge according to the manufacturer's instructions to remove the storage buffer.
-
-
Equilibrate the Column:
-
Add your desired buffer for the final protein solution to the column and centrifuge. Repeat this step as recommended by the manufacturer to equilibrate the column.
-
-
Purify the Labeled Protein:
-
Place the equilibrated column in a new collection tube.
-
Slowly apply the labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol. The purified, labeled protein will be in the eluate.[14]
-
Protocol 3: Quantification of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined using a spectrophotometer.
Materials:
-
Purified Cy3-labeled protein
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Calculate the Concentration of the Labeled Protein:
-
The absorbance at 280 nm is a combination of the absorbance of the protein and the Cy3 dye. A correction factor is needed to account for the dye's absorbance at this wavelength.
-
The concentration of the labeled protein can be calculated using the following formula: Protein Concentration (M) = [A280 - (A550 × CF)] / ε_protein Where:
-
A280 is the absorbance at 280 nm.
-
A550 is the absorbance at 550 nm.
-
CF is the correction factor for the dye at 280 nm (for Cy3, this is approximately 0.08).[11]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL can be calculated using the following formula: DOL = A550 / (ε_dye × Protein Concentration (M)) Where:
-
Data Summary Tables
Table 1: Recommended Reaction Conditions for Cy3 DBCO Labeling
| Parameter | Recommended Range | Notes |
| Molar Ratio (Cy3 DBCO:Protein) | 1.5:1 to 10:1 | The optimal ratio should be determined empirically. For low-abundance proteins, a higher excess may be required.[6][17] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive proteins. Room temperature is a good starting point.[6] |
| Reaction Time | 4 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[6] |
| Protein Concentration | > 2 mg/mL | Higher concentrations lead to faster reaction rates.[10] |
| pH | 7.0 - 9.0 | The reaction is efficient within this pH range.[3] |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | If Cy3 DBCO is dissolved in an organic solvent like DMSO, the final concentration should be <20%.[3][6] |
Visualizations
Caption: Experimental workflow for Cy3 DBCO protein labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Improving the solubility of Cyanine3 DBCO for aqueous reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Cyanine3 DBCO in aqueous reactions.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine3 DBCO and why is its solubility a concern?
Cyanine3 (Cy3) DBCO is a bright, orange-fluorescent dye commonly used for labeling biomolecules in copper-free click chemistry reactions. The DBCO (dibenzocyclooctyne) group reacts specifically with azide-functionalized molecules. However, the core structure of Cyanine3 DBCO is hydrophobic, leading to poor solubility in aqueous buffers, which can cause aggregation and precipitation during experiments.
Q2: What are the main strategies to improve the aqueous solubility of Cyanine3 DBCO?
There are two primary approaches to address the solubility challenges of Cyanine3 DBCO:
-
Use of Co-solvents: For standard Cyanine3 DBCO, a common method is to first dissolve the dye in a water-miscible organic solvent, such as dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF), to create a concentrated stock solution. This stock solution is then added to the aqueous reaction buffer. It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent precipitation of proteins or other biomolecules in the reaction.[1][2][3]
-
Use of Sulfonated Cyanine3 DBCO: To enhance intrinsic water solubility, sulfonated versions of the dye, such as sulfo-Cyanine3 DBCO, are available.[4] The addition of sulfonate groups makes the molecule more polar and thus more soluble in aqueous solutions, often eliminating the need for organic co-solvents.[4]
Q3: How do I prepare a stock solution of standard Cyanine3 DBCO?
To prepare a stock solution, dissolve the lyophilized Cyanine3 DBCO powder in anhydrous DMSO or DMF to a concentration of 1-10 mM.[2][3] It may be necessary to use sonication or vortexing to ensure the dye is fully dissolved.[5] Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[6]
Q4: What are the signs of Cyanine3 DBCO precipitation or aggregation in my reaction?
Precipitation or aggregation can manifest in several ways:
-
Visible particulates or cloudiness in the solution.[6]
-
A decrease in fluorescent signal due to quenching effects.[6]
-
Shifts in the absorbance or fluorescence spectra .[6]
-
Inconsistent or non-reproducible experimental results.
Q5: Can I use buffers containing sodium azide (B81097) with Cyanine3 DBCO?
No. You must avoid using buffers that contain sodium azide (NaN₃), as the azide will react with the DBCO group, rendering it unable to participate in the desired click chemistry reaction.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cyanine3 DBCO precipitates when added to the aqueous reaction buffer. | The concentration of Cyanine3 DBCO is too high for the amount of co-solvent used. | • Ensure the final concentration of the organic co-solvent (DMSO or DMF) is between 10-20% of the total reaction volume.[1][7] • Add the Cyanine3 DBCO stock solution to the aqueous buffer slowly while vortexing. • Consider using the more water-soluble sulfo-Cyanine3 DBCO.[4] |
| Low or no fluorescent signal after labeling. | 1. Precipitation/Aggregation: The dye has aggregated, leading to fluorescence quenching.[6] 2. Degradation: The dye has degraded due to improper storage or handling. | 1. For Aggregation: • Lower the concentration of the Cyanine3 DBCO. • Add a non-ionic surfactant like Tween® 20 or Triton™ X-100 (below the critical micelle concentration).[6] • Experiment with including β-cyclodextrin in your buffer to encapsulate the hydrophobic dye and improve solubility. 2. For Degradation: • Use a fresh aliquot of the dye stock solution. • Ensure the stock solution is stored properly at -20°C or -80°C, protected from light and moisture.[6] |
| Inconsistent labeling efficiency. | Incomplete dissolution of the Cyanine3 DBCO stock solution. | • Before use, ensure your stock solution is completely thawed and homogenous. • Briefly vortex or sonicate the stock solution to break up any small aggregates that may have formed during storage.[5] |
| Reaction works with pure water but fails in a buffer. | Buffer components are causing precipitation. | • High ionic strength can sometimes promote the aggregation of dyes.[6] Try reducing the salt concentration of your buffer. • Test the solubility of Cyanine3 DBCO in different buffer systems (e.g., PBS vs. HEPES). |
Data Summary
The solubility of Cyanine3 DBCO is significantly improved by sulfonation.
| Compound | Structure | Aqueous Solubility | Recommended Solvent for Stock |
| Cyanine3 DBCO | Non-sulfonated | Poorly soluble | DMSO, DMF[8] |
| Sulfo-Cyanine3 DBCO | Sulfonated | Soluble (e.g., 11 g/L in water for one variant)[9] | Water, DMSO, DMF[4] |
Experimental Protocols
Protocol 1: Solubilizing and Using Standard Cyanine3 DBCO
This protocol describes the preparation of a Cyanine3 DBCO stock solution and its use in a typical aqueous labeling reaction.
-
Reagent Preparation:
-
Allow the vial of lyophilized Cyanine3 DBCO to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the Cyanine3 DBCO in high-quality, anhydrous DMSO. For example, add 100 µL of DMSO to 1 mg of Cyanine3 DBCO (assuming a molecular weight of ~1000 g/mol ; adjust based on the exact molecular weight from the manufacturer).
-
Vortex or sonicate briefly to ensure the dye is fully dissolved. The solution should be clear.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Labeling Reaction:
-
Prepare your azide-containing biomolecule in an azide-free aqueous buffer (e.g., PBS, pH 7.4).
-
Add the Cyanine3 DBCO stock solution to the reaction mixture. The final concentration of DMSO should not exceed 20% to avoid precipitation of the biomolecule.[3] For example, for a 100 µL reaction, do not add more than 20 µL of the DMSO stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.
-
Proceed with the purification of your labeled biomolecule.
-
Protocol 2: Using Water-Soluble Sulfo-Cyanine3 DBCO
This protocol describes the use of the more hydrophilic sulfo-Cyanine3 DBCO.
-
Reagent Preparation:
-
Allow the vial of lyophilized sulfo-Cyanine3 DBCO to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the sulfo-Cyanine3 DBCO in either nuclease-free water or an aqueous buffer (e.g., PBS).
-
Vortex to ensure the dye is fully dissolved.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Labeling Reaction:
-
Prepare your azide-containing biomolecule in an azide-free aqueous buffer.
-
Add the desired amount of the aqueous sulfo-Cyanine3 DBCO stock solution directly to the reaction mixture.
-
Incubate the reaction under the same conditions as for the standard Cyanine3 DBCO (room temperature for 1-4 hours or 4°C overnight, protected from light).
-
Proceed with the purification of your labeled biomolecule.
-
Visualizations
Caption: Workflow for solubilizing standard Cyanine3 DBCO.
Caption: Structural difference leading to improved solubility.
Caption: Decision tree for addressing precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. broadpharm.com [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. interchim.fr [interchim.fr]
- 9. Sulfo-Cyanine 3 DBCO (A270276) | Antibodies.com [antibodies.com]
Impact of pH on Cyanine3 DBCO hexafluorophosphate stability and fluorescence
This technical support center provides guidance on the impact of pH on the stability and fluorescence of Cyanine3 (Cy3) DBCO hexafluorophosphate (B91526). It is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence intensity of Cyanine3 DBCO?
A1: The fluorescence of the Cyanine3 (Cy3) core is largely independent of pH within a range of approximately 3.5 to 10.[1] The fluorescence intensity remains nearly constant within this range, making it a robust choice for experiments conducted under varying pH conditions. However, extreme pH values outside of this range may affect the fluorescence properties.
Q2: What is the effect of pH on the stability of the DBCO group?
A2: The dibenzocyclooctyne (DBCO) group is sensitive to strongly acidic conditions. For instance, it can undergo an inactivating rearrangement in the presence of high concentrations of trifluoroacetic acid (TFA), which is often used in peptide cleavage.[2] While the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction itself is tolerant to a broad pH range (approximately 4 to 11), the stability of the DBCO moiety is a critical consideration. For long-term storage of DBCO-conjugated molecules, it is advisable to use buffers that do not contain azides or thiols and are within a neutral to slightly basic pH range.[3]
Q3: What is the optimal pH for performing the SPAAC reaction with Cyanine3 DBCO?
A3: While the SPAAC reaction can proceed over a wide pH range, slightly alkaline conditions of pH 7 to 9 are generally recommended, particularly when conjugating to primary amines via an NHS ester linkage.[4] Higher pH values can increase the rate of the SPAAC reaction.[5][6] However, the optimal pH can be dependent on the specific biomolecules and buffers being used. It is important to consider the stability of your target molecule when choosing the reaction pH.
Q4: Can the choice of buffer affect the SPAAC reaction?
A4: Yes, the buffer composition can significantly influence the rate of the SPAAC reaction. Studies have shown that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS at the same pH.[2][5] Therefore, if you are experiencing slow or inefficient conjugation, screening different buffer systems may be beneficial.
Q5: How should I store Cyanine3 DBCO hexafluorophosphate?
A5: For long-term stability, this compound should be stored at -20°C, protected from light. Once dissolved, stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for several days, but it is always best to prepare fresh solutions before use. DBCO-conjugated biomolecules, such as antibodies, can lose a small percentage of their reactivity over a few weeks, even when stored at 4°C or -20°C.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | Degradation of the Cy3 fluorophore. | While Cy3 is generally stable, prolonged exposure to harsh chemicals or extreme pH outside the 3.5-10 range could lead to degradation. Ensure that all reaction and storage conditions are within the recommended range. |
| Inefficient labeling reaction. | Verify the pH of your reaction buffer is optimal for the SPAAC reaction (typically pH 7-9). Confirm the integrity and reactivity of your azide-containing molecule. Increase the concentration of reactants or the reaction time. Consider switching to a buffer known to enhance SPAAC rates, such as HEPES.[2][5] | |
| Low conjugation efficiency (low yield of labeled product) | Instability of the DBCO group. | Avoid strongly acidic conditions during your experimental workflow. If your protocol involves an acidic step, consider alternative methods or protecting groups if possible. Prepare DBCO solutions fresh to avoid degradation from moisture. |
| Suboptimal reaction pH. | If your biomolecule is sensitive to the optimal pH range for SPAAC (7-9), you can try to perform the reaction at a lower or higher pH, but you may need to increase the reaction time or the concentration of the reactants to compensate for a slower reaction rate. It is advisable to perform a small-scale pilot experiment to determine the best conditions. | |
| Presence of interfering substances in the buffer. | Ensure your buffers are free from azides (which will react with DBCO) and thiols (which can have side reactions).[3] Use a buffer exchange method to remove any interfering components before starting the conjugation reaction. | |
| Inconsistent results between experiments | Variability in buffer preparation. | Prepare fresh buffers for each experiment and accurately measure the pH. Small variations in pH can affect the reaction kinetics. |
| Degradation of stock solutions. | Aliquot and store stock solutions of Cyanine3 DBCO and your azide-modified molecule properly to avoid repeated freeze-thaw cycles. Visually inspect solutions for any signs of precipitation before use. |
Data Summary
Table 1: pH Influence on Cyanine3 Fluorescence
| pH Range | Fluorescence Intensity | Reference |
| 3.5 - 10 | Remains nearly constant (within ~5% variation) | [1] |
Table 2: Factors Affecting DBCO Stability and SPAAC Reaction Rate
| Factor | Observation | Recommendations & Considerations | References |
| pH | DBCO is unstable in strongly acidic conditions (e.g., 95% TFA). | Avoid prolonged exposure to strong acids. | [2] |
| SPAAC reaction rate generally increases with higher pH. | Optimal reaction pH is typically between 7 and 9. | [4][5][6] | |
| Buffer Type | HEPES buffer (pH 7) can yield higher SPAAC reaction rates than PBS (pH 7). | Consider buffer screening to optimize your conjugation reaction. | [2][5] |
| Storage of DBCO-conjugates | DBCO-modified antibodies lose 3-5% of reactivity over 4 weeks at 4°C or -20°C. | For long-term storage, avoid buffers containing azides or thiols. | [3] |
Experimental Protocols
Protocol 1: Assessing the pH Stability of Cyanine3 DBCO Fluorescence
This protocol describes a method to evaluate the fluorescence stability of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from 3 to 11 (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-11).
-
Preparation of Cyanine3 DBCO Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
Sample Preparation: Dilute the Cyanine3 DBCO stock solution to a final concentration of 1 µM in each of the prepared buffer solutions.
-
Fluorescence Measurement:
-
Use a fluorometer to measure the fluorescence emission spectrum of each sample.
-
Set the excitation wavelength to the absorption maximum of Cyanine3 (approximately 555 nm).
-
Record the emission spectrum from approximately 560 nm to 700 nm.
-
-
Data Analysis:
-
Determine the maximum fluorescence intensity for each pH value.
-
Plot the maximum fluorescence intensity as a function of pH to visualize the stability of the fluorophore's brightness.
-
Protocol 2: Evaluating the pH-Dependent Stability of the DBCO Moiety
This protocol provides a method to assess the stability of the DBCO group's reactivity at different pH values using a model SPAAC reaction.
-
Incubation at Different pH:
-
Prepare buffer solutions at various pH values (e.g., pH 4, 7, and 9).
-
Incubate a solution of this compound in each buffer at a known concentration (e.g., 100 µM) for different time points (e.g., 0, 1, 4, 8, and 24 hours) at room temperature.
-
-
SPAAC Reaction with an Azide (B81097) Probe:
-
At each time point, take an aliquot of the incubated Cyanine3 DBCO solution.
-
Add a molar excess (e.g., 5-fold) of a simple azide-containing molecule (e.g., benzyl (B1604629) azide or an azide-functionalized dye with a distinct fluorescence spectrum).
-
Allow the SPAAC reaction to proceed to completion (e.g., 1-2 hours at room temperature).
-
-
Analysis of Reaction Product:
-
Analyze the reaction mixture using HPLC or LC-MS to quantify the amount of the triazole product formed.
-
The decrease in the amount of product formed over the incubation time at a given pH corresponds to the degradation of the DBCO moiety.
-
-
Data Analysis:
-
Plot the percentage of reactive DBCO remaining as a function of incubation time for each pH.
-
This data can be used to estimate the half-life of the DBCO group at different pH values.
-
Signaling Pathways and Workflows
Caption: Workflow for assessing pH impact on fluorescence and DBCO stability.
Caption: Logical workflow for troubleshooting low SPAAC reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and mechanism of degradation of lithospermic acid B in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
How to choose the right filter set for Cyanine3 DBCO imaging?
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal filter set for Cyanine3 (Cy3) DBCO imaging. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima of Cyanine3 DBCO?
Cyanine3 DBCO is a bright, orange-fluorescent dye commonly used in copper-free click chemistry applications.[1] Its fluorescence is pH-insensitive, making it robust for various experimental conditions.[2] The specific excitation and emission maxima can vary slightly depending on the supplier and the local environment of the dye. However, the generally accepted spectral properties are summarized in the table below.
Q2: Which filter set should I use for Cyanine3 DBCO imaging?
For optimal imaging of Cyanine3 DBCO, a "Cy3 filter set" is recommended.[3] Due to its spectral similarity, a standard "TRITC (tetramethylrhodamine) filter set" is also suitable and can be used if a specific Cy3 set is unavailable.[2][4][5][6] Many commercially available filter sets are designed to be compatible with Cy3 and other spectrally similar dyes like Alexa Fluor® 555 and CF® 555 Dye.[1][5][7]
Q3: Can I use a filter set for a different fluorophore to image Cyanine3 DBCO?
Yes, if the filter set is designed for a fluorophore with similar spectral characteristics. Dyes such as Alexa Fluor® 555, CF® 555 Dye, and DyLight® 549 have excitation and emission spectra that are nearly identical to Cy3.[1][5] Therefore, filter sets designed for these dyes will generally provide good results for Cy3 DBCO imaging.
Data Summary
The following table summarizes the key spectral properties of Cyanine3 DBCO and provides examples of suitable filter set specifications.
| Parameter | Wavelength (nm) | Source(s) |
| Cyanine3 DBCO Spectral Properties | ||
| Excitation Maximum | 548 - 555 nm | [2][4][5][8][9] |
| Emission Maximum | 563 - 580 nm | [2][4][8][9][10] |
| Recommended Filter Set Specifications | ||
| Example 1 | Excitation: 531/40 nm, Emission: 593/40 nm, Dichroic: 562 nm | [11] |
| Example 2 | Excitation: 513-556 nm, Emission: 570-613 nm, Dichroic: 562 nm | [12] |
| Example 3 | Excitation: ~550 nm, Emission: ~570 nm | [3] |
Experimental Protocols
Protocol 1: General Cyanine3 DBCO Imaging Workflow
-
Sample Preparation: Prepare your azide-labeled biological sample according to your specific experimental protocol.
-
Cyanine3 DBCO Labeling: Incubate the sample with Cyanine3 DBCO to allow for the copper-free click chemistry reaction to occur.
-
Washing: Wash the sample to remove any unbound Cyanine3 DBCO.
-
Mounting: Mount the sample on a microscope slide.
-
Microscope Setup:
-
Turn on the fluorescence microscope and light source.
-
Select the appropriate Cy3 or TRITC filter cube.
-
Place the slide on the microscope stage.
-
-
Image Acquisition:
-
Bring the sample into focus using brightfield illumination.
-
Switch to fluorescence illumination.
-
Adjust the exposure time and gain to obtain a bright, clear image with minimal background.
-
Capture the image using the microscope's camera and software.
-
Troubleshooting Guide
This section addresses common issues that may arise during Cyanine3 DBCO imaging.
Issue 1: Weak or No Fluorescence Signal
-
Possible Cause: Inefficient labeling.
-
Solution:
-
Ensure the concentration of Cyanine3 DBCO is sufficient.
-
Verify the presence of the azide (B81097) group in your target molecule.
-
Increase the incubation time to allow for complete reaction.
-
-
Possible Cause: Incorrect filter set.
-
Solution:
-
Verify that you are using a Cy3 or TRITC filter set.
-
Check the specifications of your filter set to ensure they align with the excitation and emission spectra of Cy3.
-
-
Possible Cause: Photobleaching.
-
Solution:
-
Reduce the excitation light intensity.
-
Minimize the exposure time during image acquisition.
-
Use an anti-fade mounting medium. Cyanine dyes can be susceptible to photobleaching.[10]
-
Issue 2: High Background Signal
-
Possible Cause: Incomplete removal of unbound dye.
-
Solution:
-
Increase the number and duration of washing steps after labeling.
-
Use a suitable blocking buffer if non-specific binding is suspected.
-
-
Possible Cause: Autofluorescence from the sample or medium.
-
Solution:
-
Image an unlabeled control sample to assess the level of autofluorescence.
-
Use a spectrally distinct fluorophore if autofluorescence is a significant problem.
-
Note that Cy3 DBCO may not be suitable for intracellular staining of fixed and permeabilized cells due to the potential for high background.[1][5]
-
Issue 3: Signal Fades Quickly During Imaging
-
Possible Cause: Ozone-induced dye degradation.
-
Solution:
-
Cyanine dyes are sensitive to ozone.[13] If you observe a rapid, uniform decrease in signal across the slide, consider the ozone levels in your lab.
-
Work in a low-ozone environment or use an ozone-controlled chamber if possible.
-
Visual Guides
Caption: A workflow for selecting the appropriate filter set for Cyanine3 DBCO imaging.
Caption: A troubleshooting guide for common Cyanine3 DBCO imaging issues.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. optofilters.com [optofilters.com]
- 4. DBCO-Cy3 | DBCO-Sulfo-Cy3 | Cyanine3 | Click chemistry | TargetMol [targetmol.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Cy3 Filter Set - Iridian Spectral Technologies [iridian.ca]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Cy3 DBCO, 2692677-79-3 | BroadPharm [broadpharm.com]
- 10. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 11. Cy3 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 12. edmundoptics.com [edmundoptics.com]
- 13. benchchem.com [benchchem.com]
Best practices for storing and handling Cyanine3 DBCO hexafluorophosphate
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cyanine3 DBCO hexafluorophosphate (B91526), along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Storage and Handling
Proper storage and handling are critical to maintain the stability and reactivity of Cyanine3 DBCO hexafluorophosphate.
Quantitative Storage and Stability Data
| Parameter | Recommendation | Stability | Source(s) |
| Long-Term Storage (Solid) | -20°C, protected from light, desiccated. | 12-24 months upon receipt. | [1][2][3] |
| Short-Term Transport (Solid) | Room temperature. | Up to 3 weeks. | [1][2][3] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. | 1 month at -20°C; 6 months at -80°C. | [1][4] |
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: How should I handle the vial upon receipt?
A1: Equilibrate the vial to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent. It is recommended to handle the compound in a dry environment.
Q2: What solvents should I use to reconstitute this compound?
A2: This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and alcohols.[2] It is practically insoluble in water. For reactions in aqueous buffers, prepare a concentrated stock solution in an appropriate organic solvent and then add it to the reaction mixture. Ensure the final concentration of the organic solvent is low enough (typically <10%) to avoid precipitation of biomolecules like proteins.
Q3: How should I prepare and store stock solutions?
A3: Prepare a concentrated stock solution (e.g., 1-10 mM) in anhydrous DMSO or DMF.[4][5][6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C for up to one month or -80°C for up to six months.[1][4]
Q4: What personal protective equipment (PPE) should I wear when handling this compound?
A4: As a general laboratory best practice for handling chemical reagents, it is recommended to wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.
Q5: How should I dispose of this compound waste?
A5: Dispose of the chemical waste according to your institution's and local regulations for chemical waste disposal. Smaller quantities may sometimes be disposed of with household waste, but it is crucial to consult official regulations.[7]
Troubleshooting Experimental Workflows
This section addresses common problems that may arise during labeling experiments using this compound.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in labeling experiments.
Frequently Asked Questions (FAQs) - Troubleshooting
Q6: I am observing very low or no fluorescence signal. What could be the issue?
A6:
-
Reagent Instability: Ensure that the this compound and your azide-modified biomolecule have been stored correctly and have not expired. The DBCO group can degrade if exposed to moisture or excessive light.
-
Inefficient Labeling: The molar ratio of dye to your biomolecule may be suboptimal. It is recommended to perform a titration to find the ideal ratio. A starting point is often a 1.5 to 10-fold molar excess of the DBCO reagent to the azide-containing molecule.[8][9]
-
Fluorescence Quenching: Too much dye conjugated to a single molecule can lead to self-quenching, which reduces the fluorescence signal. Determine the degree of labeling (DOL) to assess if over-labeling has occurred.
-
Incorrect Buffer Composition: Ensure your reaction buffer does not contain sodium azide, as it will compete with your azide-modified biomolecule for reaction with the DBCO group.[9]
Q7: My background fluorescence is very high. How can I reduce it?
A7:
-
Inadequate Purification: Unreacted, free this compound must be removed after the labeling reaction. Use an appropriate purification method such as size-exclusion chromatography (e.g., spin columns), dialysis, or HPLC to separate the labeled conjugate from the excess dye.[5]
-
Non-specific Binding: The dye may be non-specifically binding to your sample or substrate. Ensure you have an adequate blocking step in your protocol, for example, using Bovine Serum Albumin (BSA) or a commercial blocking buffer.
-
Autofluorescence: Your biological sample itself may be autofluorescent. Image an unstained control sample to assess the level of autofluorescence and consider using a different emission filter or a quencher if necessary.[10][11]
-
Antibody Concentration: If you are labeling an antibody, using too high of a concentration can lead to high background. Titrate the antibody concentration to find the optimal balance between signal and background.[10][11]
Q8: My labeled protein has precipitated out of solution. Why did this happen and what can I do?
A8: Covalent modification of a protein with a bulky, hydrophobic dye can alter its properties and lead to precipitation. This is more likely to occur with a high degree of labeling. To prevent this, try reducing the molar excess of the this compound in the labeling reaction to achieve a lower degree of labeling.
Detailed Experimental Protocol: Antibody Labeling
This protocol provides a general guideline for labeling an azide-modified antibody with this compound. Optimization may be required for specific antibodies and applications.
Antibody Labeling and Purification Workflow
Caption: A step-by-step workflow for antibody labeling and purification.
Materials:
-
Azide-modified antibody in an azide-free buffer (e.g., phosphate-buffered saline, PBS).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Purification columns (e.g., size-exclusion spin columns appropriate for the antibody's molecular weight).
-
Reaction tubes.
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is in a buffer free of azides and primary amines (like Tris), which can interfere with some labeling chemistries. A recommended buffer is PBS at pH 7.4.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Prepare the Cyanine3 DBCO Stock Solution:
-
Briefly centrifuge the vial of this compound to collect the powder at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount in anhydrous DMSO. For example, dissolve 1 mg of the reagent (MW ~903 g/mol ) in approximately 110 µL of DMSO. Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Determine the desired molar excess of the dye. A starting point of a 10-fold molar excess is recommended.
-
Calculation Example: For 100 µg of a 150 kDa antibody (0.67 nmol) in 100 µL of buffer, a 10-fold molar excess would be 6.7 nmol of Cyanine3 DBCO. From a 10 mM stock solution, this would be 0.67 µL.
-
Add the calculated volume of the Cyanine3 DBCO stock solution to the antibody solution.
-
Mix gently by pipetting and incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times may improve labeling efficiency.[8]
-
-
Purification of the Labeled Antibody:
-
Following incubation, purify the labeled antibody from the unreacted dye using a size-exclusion spin column.
-
Equilibrate the column according to the manufacturer's instructions, typically with PBS.
-
Apply the reaction mixture to the column and centrifuge to collect the purified, labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the concentration of the antibody and the dye to calculate the Degree of Labeling (DOL).
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 555 nm (for Cyanine3).
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the antibody and the dye.
-
-
Storage:
-
Store the purified, labeled antibody at 4°C for short-term storage or aliquot and store at -20°C for long-term storage. Add a cryoprotectant like glycerol (B35011) if freezing. Protect from light.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. biotium.com [biotium.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
How to validate the conjugation of Cyanine3 DBCO to a biomolecule?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the conjugation of Cyanine3 (Cy3) DBCO to biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine3 DBCO and how does it conjugate to biomolecules?
Cyanine3 (Cy3) DBCO is a fluorescent probe containing a dibenzocyclooctyne (DBCO) group.[1] This allows it to react with azide-functionalized biomolecules through a copper-free click chemistry reaction, also known as a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] This reaction is highly specific and bioorthogonal, meaning it does not interfere with other functional groups typically found in biological systems.[3][4] The result is a stable triazole linkage, covalently attaching the bright, orange-fluorescent Cy3 dye to the target biomolecule.[1][5]
Q2: What are the primary methods to validate the conjugation of Cy3 DBCO to my biomolecule?
The successful conjugation of Cy3 DBCO to a biomolecule can be validated using several analytical techniques. The most common methods include:
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.[6][7]
-
Fluorescence Spectroscopy: To confirm the presence of the Cy3 fluorophore and its characteristic fluorescence emission.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To visualize the increase in molecular weight of the biomolecule after conjugation.[3]
-
Mass Spectrometry: To determine the precise molecular weight of the conjugate, confirming the addition of the Cy3 DBCO moiety.[8]
Q3: How do I calculate the Degree of Labeling (DOL) for my Cy3-biomolecule conjugate?
The Degree of Labeling (DOL) can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3 (~550-555 nm).[6][9]
The formula for calculating the DOL is:
Where:
-
A_max is the absorbance of the conjugate at the Cy3 maximum absorbance wavelength (~555 nm).[9]
-
A_280 is the absorbance of the conjugate at 280 nm.[9]
-
ε_prot is the molar extinction coefficient of the biomolecule at 280 nm (e.g., for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[10]
-
ε_dye is the molar extinction coefficient of Cy3 at its absorbance maximum (~150,000 M⁻¹cm⁻¹).[5]
-
CF_280 is a correction factor for the absorbance of the dye at 280 nm (for Cy3, this is approximately 0.08).[9]
Troubleshooting Guide
Issue 1: Low or No Conjugation Detected
| Possible Cause | Troubleshooting Steps |
| Inefficient Labeling Reaction | Increase the molar excess of Cy3 DBCO to the azide-modified biomolecule. Optimize reaction conditions such as incubation time and temperature (reactions can often be performed at room temperature for 1-4 hours or overnight at 4°C).[3][11] |
| Degraded Cy3 DBCO Reagent | Ensure the Cy3 DBCO reagent has been stored correctly, protected from light and moisture.[11] Reconstitute the reagent in anhydrous DMSO or DMF immediately before use.[12] |
| Presence of Competing Azides | Avoid using buffers containing sodium azide, as it will compete with the azide-functionalized biomolecule for reaction with the DBCO group.[11] |
| Steric Hindrance | If conjugating to a large biomolecule, consider using a Cy3 DBCO reagent with a longer PEG spacer arm to reduce steric hindrance.[11] |
| Incorrect pH | Ensure the reaction buffer pH is within the optimal range, typically between 7 and 9.[11] |
Issue 2: High Background or Non-Specific Staining in Imaging Applications
| Possible Cause | Troubleshooting Steps |
| Excess Unconjugated Cy3 DBCO | Ensure the conjugate is thoroughly purified after the labeling reaction to remove all unbound Cy3 DBCO.[7] Gel filtration or dialysis are effective methods.[12] |
| Hydrophobic Interactions | The Cy3 dye can sometimes exhibit non-specific binding. Include a blocking step in your staining protocol (e.g., with BSA) and use a detergent (e.g., Tween-20) in your wash buffers. |
| Precipitation of the Conjugate | Over-labeling a protein with the hydrophobic DBCO moiety can cause it to precipitate.[11] Reduce the molar excess of the Cy3 DBCO reagent in the labeling reaction. |
Quantitative Data Summary
The following tables summarize key quantitative data for Cyanine3 DBCO and typical biomolecules.
Table 1: Spectroscopic Properties of Cyanine3 (Cy3)
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 - 555 nm | [9][13] |
| Emission Maximum (λem) | ~568 - 570 nm | [9][13] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5][13] |
| Correction Factor (CF₂₈₀) | ~0.08 | [9] |
Table 2: Molar Extinction Coefficients of Common Biomolecules at 280 nm
| Biomolecule | Molar Extinction Coefficient (ε₂₈₀) |
| IgG | ~210,000 M⁻¹cm⁻¹ |
| BSA | ~43,824 M⁻¹cm⁻¹ |
| Streptavidin | ~184,560 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination
-
Sample Preparation: Purify the Cy3 DBCO-biomolecule conjugate from excess, unreacted dye using a desalting column or dialysis.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer and a quartz cuvette. Blank the instrument with the purification buffer.
-
Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~555 nm, A_max).[9] If the absorbance is too high, dilute the sample with a known volume of buffer and factor this into the calculation.
-
Calculation: Use the formula provided in the FAQ section to calculate the Degree of Labeling.
Protocol 2: SDS-PAGE Analysis of Conjugation
-
Sample Preparation: Prepare samples of the unlabeled biomolecule and the Cy3 DBCO-conjugated biomolecule. Denature the samples by boiling in SDS-PAGE loading buffer.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
Visualization:
-
Fluorescence Imaging: Visualize the gel using a fluorescence imager with an appropriate filter set for Cy3 (excitation ~532 nm, emission ~570 nm).[14][15] A fluorescent band should be visible for the conjugated biomolecule.
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. The band corresponding to the conjugated biomolecule should show a slight upward shift in molecular weight compared to the unlabeled biomolecule.
-
Visualizations
Caption: Experimental workflow for Cy3 DBCO conjugation and validation.
Caption: Copper-free click chemistry reaction for Cy3 DBCO conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. abpbio.com [abpbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Top-Down Identification and Characterization of Biomolecules by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Selective Labelling of Cell-surface Proteins using CyDye DIGE Fluor Minimal Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Cyanine3 DBCO vs. Alexa Fluor 555 DBCO for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the choices for fluorescent probes in bioorthogonal chemistry, the selection between Cyanine3 (Cy3) DBCO and Alexa Fluor 555 DBCO is a critical decision. Both dyes are tailored for copper-free click chemistry, enabling the precise labeling of azide-modified biomolecules. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to inform your selection process.
Cyanine3 and Alexa Fluor 555 are two of the most widely used fluorophores in the orange-red region of the spectrum. Their dibenzocyclooctyne (DBCO) derivatives are invaluable tools for strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2] While spectrally similar, their photophysical properties and performance in experimental settings can differ significantly.
Performance Characteristics: A Quantitative Overview
The choice between Cy3 DBCO and Alexa Fluor 555 DBCO often comes down to the specific demands of the experiment, with brightness and photostability being key considerations. Alexa Fluor 555 is renowned for its superior photostability compared to traditional cyanine (B1664457) dyes like Cy3.[3][4] This increased resistance to photobleaching allows for longer exposure times during imaging and more robust data acquisition, particularly in time-lapse microscopy and single-molecule studies.[5]
Furthermore, Alexa Fluor 555 conjugates have been reported to exhibit less self-quenching at higher degrees of labeling compared to Cy3, leading to brighter and more sensitive detection of target molecules.[3]
Here is a summary of their key photophysical properties:
| Property | Cyanine3 (Cy3) DBCO | Alexa Fluor 555 DBCO | Reference(s) |
| Maximum Excitation (nm) | ~553 - 555 | ~555 | [2][6] |
| Maximum Emission (nm) | ~569 - 570 | ~565 - 572 | [2][6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~155,000 | [1][6] |
| Quantum Yield | ~0.1 - 0.31 | High | [5] |
| Photostability | Good | Excellent | [3][4][5] |
| pH Sensitivity | Insensitive in physiological range | Insensitive from pH 4 to 10 | [6] |
The Bioorthogonal Reaction: Copper-Free Click Chemistry
Both Cy3 DBCO and Alexa Fluor 555 DBCO utilize the same highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO moiety, a strained cyclooctyne, reacts specifically with an azide (B81097) group to form a stable triazole linkage. This reaction is highly selective and does not interfere with other functional groups found in biological systems, making it ideal for labeling in live cells and in vivo.[1][7]
Experimental Protocol: Live Cell Labeling
This protocol provides a general workflow for the fluorescent labeling of azide-modified biomolecules on the surface of live cells using either Cy3 DBCO or Alexa Fluor 555 DBCO.
Materials:
-
Azide-labeled live cells
-
Cy3 DBCO or Alexa Fluor 555 DBCO
-
Anhydrous DMSO or DMF
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Reagent Preparation: Prepare a 1-2 mM stock solution of Cy3 DBCO or Alexa Fluor 555 DBCO in anhydrous DMSO or DMF.
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live-cell imaging buffer.
-
Labeling: Dilute the DBCO-fluorophore stock solution in the live-cell imaging buffer to a final concentration of 10-20 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.[11][12]
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound dye.
-
Imaging: Add fresh live-cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope using the appropriate filter sets for Cy3/Alexa Fluor 555 (Excitation/Emission: ~555 nm / ~570 nm).
Conclusion
Both Cyanine3 DBCO and Alexa Fluor 555 DBCO are powerful reagents for the fluorescent labeling of biomolecules via copper-free click chemistry. Their spectral similarity allows for their use with the same instrumentation. The primary distinguishing factor is the superior photostability of Alexa Fluor 555, which makes it a more robust choice for demanding imaging applications that require prolonged or intense illumination.[3][4] For experiments where photobleaching is a significant concern, Alexa Fluor 555 DBCO is the recommended option. However, for applications where photostability is less critical, Cy3 DBCO can be a cost-effective alternative. The choice will ultimately depend on the specific experimental requirements and the instrumentation available.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
A Head-to-Head Comparison: Cyanine3 DBCO vs. sulfo-Cyanine3 DBCO for Protein Labeling
For researchers in proteomics, drug development, and molecular biology, the precise and efficient labeling of proteins is paramount. Copper-free click chemistry, utilizing reagents like dibenzocyclooctyne (DBCO), has emerged as a powerful tool for this purpose due to its high specificity and biocompatibility. Among the fluorescent dyes available for this method, Cyanine3 (Cy3) and its sulfonated counterpart, sulfo-Cyanine3, are popular choices. This guide provides an objective comparison of Cyanine3 DBCO and sulfo-Cyanine3 DBCO to aid in the selection of the optimal reagent for your protein labeling experiments.
The primary distinction between these two molecules lies in the presence of sulfonate groups on the sulfo-Cyanine3 core. This modification significantly enhances the water solubility of the dye, a critical factor when working with proteins in aqueous buffers.[1][2][3][4]
Performance Characteristics at a Glance
The choice between Cyanine3 DBCO and sulfo-Cyanine3 DBCO will largely depend on the specific requirements of the experiment, particularly the solubility of the target protein and the desired reaction conditions. The following table summarizes the key quantitative data for both reagents.
| Feature | Cyanine3 DBCO | sulfo-Cyanine3 DBCO | Source(s) |
| Molecular Weight | ~758 g/mol | ~955.23 - 983.18 g/mol | [1][5][6][7] |
| Excitation Maximum | ~555 nm | ~548 - 555 nm | [1][6][7][8][9] |
| Emission Maximum | ~570 - 580 nm | ~563 - 580 nm | [1][6][7][8][9] |
| Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | ~150,000 - 162,000 M⁻¹cm⁻¹ | [1][5][6][7] |
| Fluorescence Quantum Yield | ~0.31 | ~0.1 | [1][7] |
| Solubility | Soluble in DMF, DMSO, DCM, alcohols | Soluble in water, DMF, DMSO | [1][2][5][6][7][10] |
Key Considerations for Selection
Solubility: The most significant advantage of sulfo-Cyanine3 DBCO is its enhanced water solubility due to the presence of sulfonate groups.[1][2][3][4] This makes it an ideal choice for labeling proteins that are sensitive to organic co-solvents, which are often required to dissolve the non-sulfonated Cyanine3 DBCO.[7] The use of a water-soluble dye can simplify the experimental workflow and minimize the risk of protein precipitation.
Quantum Yield and Brightness: While both dyes are bright, some data suggests that the non-sulfonated Cyanine3 DBCO may have a higher fluorescence quantum yield.[7] However, the extinction coefficients are comparable, indicating that both will provide strong signals.[1][5][6][7] The practical difference in brightness may be application-dependent.
Experimental Workflow & Protocols
The following section outlines a general experimental workflow for protein labeling using either Cyanine3 DBCO or sulfo-Cyanine3 DBCO. This is a generalized protocol and should be optimized for your specific protein and experimental setup.
References
- 1. Sulfo-Cyanine 3 DBCO (A270276) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-CY3 DBCO与FITC-DBCO、ICG-DBCO、CY3-DBCO对比 [stargraydye.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Sulfo-Cy3 DBCO, 1782950-79-1 | BroadPharm [broadpharm.com]
- 7. Cy3 DBCO, 2692677-79-3 | BroadPharm [broadpharm.com]
- 8. DBCO-Cy3 | DBCO-Sulfo-Cy3 | Cyanine3 | Click chemistry | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interchim.fr [interchim.fr]
Cyanine3B DBCO: A Brighter, More Stable Alternative to Standard Cyanine3 DBCO for Copper-Free Click Chemistry
In the rapidly evolving landscape of bioconjugation and fluorescence labeling, the choice of fluorophore is paramount to generating high-quality, reproducible data. For researchers utilizing copper-free click chemistry, the development of Cyanine3B DBCO offers a significant advancement over the traditional Cyanine3 DBCO. This guide provides a detailed comparison of these two fluorescent probes, highlighting the superior performance of Cyanine3B DBCO in terms of fluorescence quantum yield and photostability, supported by available data and experimental methodologies.
Enhanced Photophysical Properties of Cyanine3B DBCO
Cyanine3B is an structurally rigidified version of the cyanine (B1664457) dye, a modification that significantly enhances its key photophysical properties. This improvement translates to brighter signals and greater stability under demanding imaging conditions, making it a more robust tool for sensitive applications.
The core advantage of Cyanine3B DBCO lies in its significantly higher fluorescence quantum yield and enhanced photostability when compared to the standard Cyanine3 DBCO.[1][2] While direct side-by-side comparisons in peer-reviewed literature are limited, data from suppliers consistently position Cyanine3B as the superior fluorophore. Standard Cyanine3 is known to suffer from relatively low fluorescence intensity.
Table 1: Comparison of Photophysical Properties
| Property | Cyanine3B DBCO | Standard Cyanine3 DBCO | Reference |
| Excitation Maximum (λmax) | ~558 nm | ~555 nm | [2][3] |
| Emission Maximum (λmax) | ~572 nm | ~570 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | Significantly Higher | Lower | [1][2] |
| Photostability | Significantly Higher | Lower | [1][2] |
Experimental Data and Performance
The enhanced brightness of Cyanine3B DBCO allows for lower labeling densities or the detection of low-abundance targets that may be challenging to visualize with the dimmer Cyanine3 DBCO. Furthermore, its increased photostability enables longer or more intense imaging sessions with less signal degradation, which is critical for time-lapse microscopy, single-molecule studies, and high-resolution imaging techniques.[5]
Experimental Protocols
To quantitatively assess the advantages of Cyanine3B DBCO, the following experimental protocols can be employed.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol determines the fluorescence quantum yield of a test sample (e.g., Cyanine3B DBCO) by comparing it to a standard with a known quantum yield (e.g., Rhodamine 6G).
Materials:
-
Cyanine3B DBCO and Standard Cyanine3 DBCO
-
Reference standard with known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Prepare a series of dilutions for both the test dyes and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength of the reference standard using the spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dyes and the reference standard.
-
Determine the gradient (slope) of the linear fit for each plot.
-
Calculate the quantum yield (Φ) of the test samples using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦX is the quantum yield of the test sample.
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and standard, respectively (if different).
-
Caption: Workflow for determining relative fluorescence quantum yield.
Protocol 2: Assessment of Photostability
This protocol compares the photostability of Cyanine3B DBCO and Standard Cyanine3 DBCO by measuring the rate of photobleaching under continuous illumination.
Materials:
-
Solutions of Cyanine3B DBCO and Standard Cyanine3 DBCO at the same concentration in a suitable buffer (e.g., PBS).
-
Fluorescence microscope with a stable light source and a sensitive detector.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare microscope slides with droplets of the dye solutions.
-
Focus on a region of the sample and adjust the illumination intensity and detector gain to obtain a strong but not saturated signal.
-
Acquire a time-lapse series of images under continuous illumination. Use the same acquisition parameters for both dyes.
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each frame of the time-lapse series.
-
Normalize the fluorescence intensity of each time point to the intensity of the first frame (t=0).
-
Plot the normalized fluorescence intensity as a function of time for both dyes. The dye with the slower decay in fluorescence is more photostable.
Caption: Workflow for assessing fluorophore photostability.
Signaling Pathways and Logical Relationships
The advantages of Cyanine3B DBCO over standard Cyanine3 DBCO can be visualized as a logical progression leading to improved experimental outcomes.
Caption: Logical flow from molecular structure to experimental benefit.
Conclusion
For researchers engaged in copper-free click chemistry applications requiring high sensitivity and robust performance, Cyanine3B DBCO presents a clear advantage over standard Cyanine3 DBCO. Its superior fluorescence quantum yield and photostability translate directly to higher quality data and enable more demanding experimental designs. While the initial cost may be higher, the investment can lead to more reliable and reproducible results, ultimately accelerating research and development efforts.
References
Navigating Copper-Free Click Chemistry: A Comparative Guide to Cyanine3 DBCO Alternatives
For researchers, scientists, and drug development professionals leveraging the power of copper-free click chemistry, the choice of a fluorescent probe is paramount to experimental success. Cyanine3 (Cy3) DBCO has long been a staple for labeling azide-modified biomolecules. However, a growing landscape of alternative fluorescent dyes offers a range of spectral properties, brightness, and performance characteristics. This guide provides an objective comparison of commercially available alternatives to Cyanine3 DBCO, supported by quantitative data and detailed experimental protocols to inform your selection process.
Performance Comparison of Cyanine3 DBCO and Its Alternatives
The selection of a fluorescent DBCO-dye for strain-promoted alkyne-azide cycloaddition (SPAAC) hinges on several key performance indicators. These include the dye's spectral properties (excitation and emission maxima), molar extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The product of the extinction coefficient and quantum yield provides a measure of the dye's relative brightness, a critical factor for sensitive detection.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Cyanine3 DBCO | 555 | 570 | 150,000 | 0.31 | 46,500 |
| Sulfo-Cyanine3 DBCO | 548 | 563 | 162,000[1][2] | 0.10[1][3] | 16,200 |
| AF 555 DBCO | 555 | 565 | 150,000 | 0.10 | 15,000 |
| AZDye™ 555 DBCO | 555 | 572 | 155,000[4][5][6] | Not specified | - |
| ATTO 550 DBCO | 554 | 576 | 120,000[7][8] | 0.80[7][8] | 96,000 |
| Seta-555-DBCO | 555 | 575 | Not specified | Not specified | - |
Note: Quantum yield and extinction coefficient can be influenced by the solvent and conjugation state. The data presented here are based on publicly available information from manufacturers and may vary under different experimental conditions. The relative brightness is calculated to provide a comparative metric.
Reaction Kinetics
The strain-promoted alkyne-azide cycloaddition (SPAAC) is known for its rapid kinetics under physiological conditions. The second-order rate constant (k₂) for the reaction between DBCO and an azide (B81097) is a key measure of its efficiency. While the specific fluorophore can have a minor influence on the reaction rate, the kinetics are primarily dictated by the DBCO-azide pairing.
A representative second-order rate constant for the reaction of a DBCO-PEG4-acid with an azide-PEG4-acid in PBS at 37°C has been reported to be approximately 2.1 M⁻¹s⁻¹ [9]. This rapid rate allows for efficient labeling at low concentrations of reactants.
Experimental Protocols
The following are detailed protocols for the labeling of proteins and oligonucleotides using DBCO-functionalized fluorescent dyes in copper-free click chemistry.
Protocol 1: Labeling of Proteins with DBCO-Dyes
This protocol outlines a general procedure for labeling a protein containing an accessible azide group with a DBCO-conjugated fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, azide-free)
-
DBCO-dye of choice
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare a stock solution of the DBCO-dye: Dissolve the DBCO-dye in anhydrous DMSO to a concentration of 10 mM.
-
Determine the molar ratio: The optimal molar ratio of DBCO-dye to protein should be determined empirically, but a starting point of a 10-20 fold molar excess of the dye is recommended.
-
Reaction: a. To the azide-modified protein solution, add the calculated volume of the DBCO-dye stock solution. b. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: a. Remove excess, unreacted DBCO-dye by size-exclusion chromatography. b. Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.4). c. Apply the reaction mixture to the column and collect the fractions containing the labeled protein.
-
Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. b. The DOL can be calculated using the following formula: DOL = (A_dye / ε_dye) / [(A_280 - (A_dye × CF_280)) / ε_protein] where A_dye is the absorbance at the dye's maximum, ε_dye is the molar extinction coefficient of the dye, A_280 is the absorbance at 280 nm, CF_280 is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein.
Protocol 2: Labeling of Oligonucleotides with DBCO-Dyes
This protocol describes a general method for labeling an azide-modified oligonucleotide with a DBCO-conjugated fluorescent dye.
Materials:
-
Azide-modified oligonucleotide
-
DBCO-dye of choice
-
Anhydrous DMSO
-
Ethanol
-
Sodium acetate (B1210297) (3 M, pH 5.2)
-
HPLC or PAGE for purification
Procedure:
-
Prepare a stock solution of the DBCO-dye: Dissolve the DBCO-dye in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: a. Dissolve the azide-modified oligonucleotide in nuclease-free water. b. Add a 2-5 fold molar excess of the DBCO-dye stock solution to the oligonucleotide solution. c. Vortex the mixture and incubate at room temperature for 4-12 hours, or overnight, in the dark.
-
Purification: a. Ethanol Precipitation: i. To the reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2) and 3 volumes of cold 100% ethanol. ii. Mix well and incubate at -20°C for at least 1 hour. iii. Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C. iv. Carefully remove the supernatant and wash the pellet with cold 70% ethanol. v. Air-dry the pellet and resuspend in nuclease-free water. b. HPLC or PAGE: For higher purity, the labeled oligonucleotide can be purified using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Determine the concentration and labeling efficiency of the purified oligonucleotide using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye.
Visualizing Protein Glycosylation: An Experimental Workflow
A powerful application of copper-free click chemistry is the visualization of post-translational modifications, such as glycosylation. The following workflow outlines the steps to metabolically label and visualize glycosylated proteins in a specific signaling pathway, for example, the O-GlcNAcylation of proteins in the insulin (B600854) signaling pathway.[1]
Caption: Workflow for visualizing O-GlcNAcylation of proteins in the insulin signaling pathway.
This workflow enables researchers to specifically visualize and identify glycosylated proteins within a cellular signaling context, providing insights into the role of this post-translational modification in health and disease. By selecting a bright and photostable Cyanine3 DBCO alternative, the sensitivity of this detection method can be significantly enhanced.
References
- 1. O-GlcNAcomics – Revealing Roles of O-GlcNAcylation in Disease Mechanisms and Development of Potential Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy5 DBCO, surface labeling of live cells | GeneCopoeia™ [genecopoeia.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
Navigating the Crowded Spectrum: A Guide to Spectral Overlap with Cyanine3 DBCO
For researchers, scientists, and drug development professionals utilizing fluorescence-based methodologies, the careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of Cyanine3 (Cy3) DBCO with other commonly used fluorophores, focusing on the critical issue of spectral overlap. Understanding and mitigating spectral overlap is essential for the successful design and interpretation of multiplexed fluorescence experiments.
Cyanine3 (Cy3) DBCO is a popular orange-fluorescent dye frequently employed in copper-free click chemistry applications for the labeling of azide-containing biomolecules. Its brightness and photostability make it a valuable tool in various fields. However, when used in combination with other fluorophores, the potential for spectral overlap—where the emission of one fluorophore is detected in the channel intended for another—must be carefully considered. This guide will provide the necessary data and protocols to help you make informed decisions about fluorophore combinations in your research.
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation or emission spectrum of another fluorophore (the acceptor) in the same sample. This can lead to two primary issues:
-
Bleed-through (or Crosstalk): This is the most common issue, where the emission from a brighter fluorophore "bleeds" into the detection channel of a dimmer fluorophore, leading to false-positive signals and inaccurate quantification.
-
Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs when a donor fluorophore in an excited state transfers energy to a nearby acceptor fluorophore. While FRET can be a powerful tool for studying molecular interactions, unintended FRET can lead to quenching of the donor's fluorescence and sensitized emission from the acceptor, complicating data analysis.
Spectral Properties of Cyanine3 DBCO and Other Common Fluorophores
The first step in assessing potential spectral overlap is to compare the excitation and emission maxima of the fluorophores in your panel. The following table summarizes the key spectral properties of Cy3 DBCO and a selection of other widely used fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cyanine3 (Cy3) DBCO | ~555 [1][2][3][4] | ~570-580 [1][2][3][4] | ~150,000 [2][5] | ~0.1 [6][7] |
| DAPI | ~358 | ~461 | ~30,000 | ~0.9 |
| Hoechst 33342 | ~350 | ~461 | ~42,000 | ~0.4 |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 |
| FITC | ~495 | ~518 | ~75,000 | ~0.32 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.1 |
| TRITC | ~547 | ~572 | ~85,000 | ~0.25 |
| Texas Red-X | ~595 | ~615 | ~85,000 | ~0.53 |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | ~0.33 |
Note: Spectral properties can be influenced by the local environment (e.g., pH, solvent polarity) and conjugation to biomolecules. The values presented here are approximations.
Visualizing Spectral Overlap
To better understand the potential for spectral overlap, it is helpful to visualize the excitation and emission spectra of the fluorophores. The following diagrams illustrate the concepts of bleed-through and FRET.
References
- 1. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 2. microscopist.co.uk [microscopist.co.uk]
- 3. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
- 4. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 5. The fluorescence laboratory. - Calculate spectral overlap integral in FRET [fluortools.com]
- 6. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Cyanine Dye Photostability: Cyanine3 DBCO and Alternatives
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the photostability of cyanine (B1664457) dyes is a critical parameter influencing experimental success. This guide provides a comparative analysis of the photostability of Cyanine3 (Cy3) DBCO and other cyanine dyes, supported by experimental data and detailed protocols to aid in the selection of the most suitable fluorophore for your research needs.
Quantitative Comparison of Cyanine Dye Properties
The selection of a fluorescent dye often involves a trade-off between brightness (a product of extinction coefficient and quantum yield) and photostability. While Cy3 is a widely used dye, several alternatives offer enhanced performance, particularly in applications requiring prolonged or intense light exposure. The following table summarizes key photophysical properties of Cyanine3 DBCO and other relevant cyanine dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Cyanine3 DBCO | ~553 | ~569 | ~150,000 | ~0.31[1] | Moderate |
| sulfo-Cyanine3 DBCO | ~555 | ~580 | Not specified | Not specified | Moderate |
| Cyanine3B DBCO | Not specified | Not specified | Not specified | Significantly higher than Cy3[2] | Significantly higher than Cy3[2] |
| Alexa Fluor 555 DBCO | ~555 | ~572 | ~155,000 | High | High[3][4] |
| Cy5 | ~649 | ~666 | ~250,000 | ~0.2[5] | Low to Moderate |
Note: Photophysical properties can vary depending on the local environment, including solvent, pH, and conjugation to biomolecules. The relative photostability is a qualitative measure based on available data. For rigorous comparison, it is recommended to perform side-by-side analysis under identical experimental conditions.
Understanding Photobleaching: The Fate of an Excited Fluorophore
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This process limits the duration of fluorescence imaging experiments and can impact the quantitative accuracy of the data. The primary mechanism of photobleaching for many organic dyes, including cyanines, involves the transition of the excited fluorophore to a long-lived triplet state. In this state, the dye is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), which in turn can degrade the fluorophore.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a cyanine dye.
Experimental Protocol for Photostability Assessment
To quantitatively compare the photostability of different fluorophores, a standardized experimental protocol is essential. The following outlines a common method for measuring the photobleaching rate of fluorescent dyes.
Objective:
To determine and compare the photobleaching half-life (t½) of Cyanine3 DBCO and other cyanine dyes.
Materials:
-
Solutions of the cyanine dyes to be tested (e.g., Cyanine3 DBCO, Cyanine3B DBCO, Alexa Fluor 555 DBCO) at identical concentrations in a standard buffer (e.g., PBS, pH 7.4).
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and appropriate filter sets.
-
Digital camera for image acquisition.
-
Image analysis software.
Methodology:
-
Sample Preparation:
-
Prepare a slide with a droplet of the dye solution. To minimize evaporation, a coverslip can be sealed over the droplet. For cell-based assays, label cells with the respective DBCO-functionalized dyes via click chemistry and mount them on a slide.
-
-
Microscope Setup:
-
Select an appropriate objective lens (e.g., 40x or 60x).
-
Set the excitation wavelength and intensity. It is crucial to use the same excitation power for all dyes being compared.
-
Adjust the camera settings (exposure time, gain) to obtain a good initial signal without saturation.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Select a region of interest (ROI) within the fluorescent sample.
-
Measure the mean fluorescence intensity of the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from each measurement.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized intensity as a function of time.
-
Fit the data to a single exponential decay function: I(t) = A * exp(-kt) + C, where 'k' is the photobleaching rate constant.
-
Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2) / k.
-
Caption: Workflow for the experimental assessment of fluorophore photostability.
Conclusion and Recommendations
The photostability of cyanine dyes is a crucial consideration for fluorescence-based research. While Cyanine3 DBCO is a versatile reagent for copper-free click chemistry, its photostability can be a limiting factor in demanding imaging applications. For experiments requiring high photostability, researchers should consider alternatives such as Cyanine3B DBCO, which offers a significantly higher quantum yield and improved photostability, or Alexa Fluor 555 DBCO, which is a well-established photostable alternative. The selection of the optimal dye will ultimately depend on the specific experimental requirements, including the desired brightness, the duration of image acquisition, and the intensity of the excitation source. By following the provided experimental protocol, researchers can perform their own comparative analysis to make an informed decision for their specific application.
References
A Head-to-Head Comparison of Cyanine3 DBCO and TAMRA for In-Cell Labeling
For researchers, scientists, and drug development professionals engaged in cellular analysis, the choice of fluorescent probe for in-cell labeling is a critical determinant of experimental success. Among the array of available fluorophores, Cyanine3 (Cy3) and TAMRA (tetramethylrhodamine) are two prominent options, each with distinct characteristics. This guide provides an objective, data-driven comparison of Cy3 DBCO and TAMRA DBCO for in-cell labeling via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a preferred method for live-cell applications due to its biocompatibility.
Executive Summary
Both Cy3 DBCO and TAMRA DBCO are effective reagents for in-cell labeling through click chemistry. The primary distinction lies in their photophysical properties. Cy3 derivatives generally offer a higher molar extinction coefficient and, in some cases, a higher quantum yield, leading to brighter initial signals.[1][2] Conversely, TAMRA is recognized for its superior photostability, making it more suitable for long-term imaging experiments that require prolonged or intense illumination.[3][4][5] The selection between Cy3 DBCO and TAMRA DBCO will therefore depend on the specific experimental requirements, balancing the need for signal brightness against the demand for photostability.
Data Presentation: Quantitative Comparison of Cy3 and TAMRA
The following table summarizes the key photophysical and chemical properties of Cy3 and TAMRA. It is important to note that these values can vary slightly depending on the specific derivative and the local chemical environment.
| Property | Cyanine3 (Cy3) | TAMRA |
| Excitation Maximum (nm) | ~550 - 555[1][2] | ~550 - 559[1][6] |
| Emission Maximum (nm) | ~568 - 570[1][2] | ~575 - 584[1][6] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000[1][2] | ~90,000 - 95,000[1] |
| Quantum Yield | ~0.15[1][7] | 0.3 - 0.5[1] |
| Photostability | Moderate to High[1] | High[1][3][4] |
| pH Sensitivity | Relatively pH-insensitive (pH 4-10)[1][8] | pH-dependent, optimal in neutral to slightly acidic conditions[1] |
| Hydrophobicity | Less hydrophobic[1] | More hydrophobic[1] |
Experimental Protocols
The following protocols outline the general steps for in-cell labeling using Cy3 DBCO or TAMRA DBCO via SPAAC. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
Metabolic Labeling of Cells with an Azide-Containing Reporter
This initial step introduces the azide (B81097) functional group into the cellular components of interest.
-
Cell Culture : Culture mammalian cells in an appropriate medium at 37°C in a 5% CO₂ incubator.
-
Metabolic Incorporation : Introduce an azide-derivatized metabolite (e.g., an azide-containing sugar, amino acid, or nucleoside) into the culture medium. The concentration and incubation time will depend on the specific metabolite and cell line.[9]
-
Washing : After incubation, wash the cells twice with Dulbecco's Phosphate-Buffered Saline (D-PBS) containing 1% Fetal Bovine Serum (FBS) to remove any unincorporated azide-containing metabolite.[10]
In-Cell Labeling with Cy3 DBCO or TAMRA DBCO (Copper-Free Click Chemistry)
This step involves the bioorthogonal reaction between the incorporated azide and the DBCO-functionalized dye.
-
Prepare Dye Stock Solution : Prepare a 5 mM stock solution of Cy3 DBCO or TAMRA DBCO in a water-miscible solvent such as DMSO or DMF.[10]
-
Labeling Reaction : Label the azide-modified cells by incubating them with 5 to 30 µM of Cy3 DBCO or TAMRA DBCO in D-PBS containing 1% FBS. The incubation should be carried out at room temperature in the dark for 30-60 minutes.[10]
-
Washing : Wash the cells four times with D-PBS containing 1% FBS to remove any unreacted dye.[10]
-
Fixation (Optional) : If required for downstream applications, fix the cells with 4% formaldehyde (B43269) in D-PBS for 20 minutes at room temperature.[10]
-
Counterstaining (Optional) : For nuclear visualization, cells can be counterstained with a nuclear stain like Hoechst 33342.[10]
-
Imaging : Image the labeled cells using a fluorescence microscope with the appropriate filter sets for Cy3 or TAMRA.
Mandatory Visualizations
Signaling Pathway: Bioorthogonal In-Cell Labeling
Caption: Bioorthogonal labeling pathway for in-cell visualization.
Experimental Workflow: In-Cell Labeling and Imaging
Caption: Step-by-step workflow for in-cell labeling and imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. eurofinsgenomics.com [eurofinsgenomics.com]
- 3. benchchem.com [benchchem.com]
- 4. TAMRA dye for labeling in life science research [baseclick.eu]
- 5. Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.org [static.igem.org]
Is Cyanine5 DBCO a better alternative to Cyanine3 DBCO for red-shifted imaging?
For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe for red-shifted imaging applications, the choice between Cyanine5 (Cy5) DBCO and Cyanine3 (Cy3) DBCO is a critical one. This guide provides an objective comparison of their performance, supported by spectral data and detailed experimental protocols, to facilitate an informed decision.
The primary advantage of red-shifted imaging lies in the ability of longer wavelength light to penetrate deeper into tissues with reduced scattering and to minimize interference from cellular autofluorescence, which is typically more prominent in the green and yellow regions of the spectrum. This results in a significantly improved signal-to-noise ratio, a crucial factor for sensitive and clear imaging, especially in complex biological samples.
Spectral Properties: A Head-to-Head Comparison
The selection of a fluorophore is fundamentally dictated by its spectral characteristics. Cyanine5 DBCO exhibits excitation and emission maxima further into the red region of the spectrum compared to Cyanine3 DBCO, positioning it as a potentially superior candidate for red-shifted imaging applications. A summary of their key spectral properties is presented below.
| Property | Cyanine3 DBCO | Cyanine5 DBCO | Reference |
| Excitation Maximum (nm) | ~555 | ~646 | [1][2] |
| Emission Maximum (nm) | ~570 | ~662 | [1][2] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~150,000 | ~250,000 | [1][2] |
| Quantum Yield (Φ) | ~0.31 | ~0.2 | [1][2] |
While Cyanine5 DBCO has a lower quantum yield, its significantly higher molar extinction coefficient contributes to its overall brightness. The key advantage, however, lies in its red-shifted excitation and emission profile.
Performance in Red-Shifted Imaging: A Comparative Analysis
Theoretical Advantages of Cyanine5 DBCO:
-
Reduced Autofluorescence: Biological samples, such as cells and tissues, contain endogenous fluorophores (e.g., NADH, flavins) that contribute to background noise, primarily in the blue to green spectral regions. By shifting the excitation and emission wavelengths further to the red, as is the case with Cyanine5 DBCO, the interference from this autofluorescence is substantially minimized, leading to a clearer signal.
-
Deeper Tissue Penetration: Light scattering and absorption by biological components like hemoglobin and melanin (B1238610) decrease with increasing wavelength. Consequently, the longer wavelength excitation and emission of Cyanine5 DBCO allow for deeper penetration into tissues, enabling the imaging of structures that would be inaccessible with shorter wavelength fluorophores like Cyanine3 DBCO.[3]
-
Lower Phototoxicity: The use of longer wavelength excitation light is generally less damaging to living cells and tissues, reducing phototoxic effects and allowing for longer-term imaging studies.
Brightness and Photostability:
While direct, quantitative comparisons of the photostability of Cyanine3 DBCO and Cyanine5 DBCO in imaging experiments are not extensively documented in publicly available literature, general observations for Cy3 and Cy5 dyes can be considered. Both dyes are known for their good photostability.[3] However, the specific performance can be influenced by the local environment and the nature of the biomolecule to which they are conjugated.
Experimental Protocols
The use of Cyanine-DBCO dyes in imaging often involves a two-step "click chemistry" approach: metabolic labeling followed by bioorthogonal ligation.
Metabolic Labeling of Glycoproteins with Azido (B1232118) Sugars
This protocol describes the incorporation of an azide-modified sugar into cellular glycoproteins, which can then be visualized by reaction with a DBCO-functionalized cyanine (B1664457) dye.
Methodology:
-
Cell Culture and Metabolic Labeling:
-
Culture cells of interest in complete medium.
-
Add an azido sugar, such as N-azidoacetylmannosamine (ManNAz), to the culture medium at a final concentration of 25-50 µM.
-
Incubate for 24-48 hours to allow for metabolic incorporation into glycoproteins.[4]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes (optional, for intracellular targets).[5]
-
-
Click Reaction:
-
Washing and Imaging:
-
Wash the cells three to four times with PBS to remove unbound dye.[7]
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for either Cyanine3 or Cyanine5.
-
General Signaling Pathway Visualization using Bioorthogonal Chemistry
This diagram illustrates the general principle of using bioorthogonal chemistry to label and visualize a protein of interest within a signaling pathway.
Conclusion
For red-shifted imaging applications, Cyanine5 DBCO presents a compelling advantage over Cyanine3 DBCO . Its longer excitation and emission wavelengths are instrumental in overcoming the challenges of autofluorescence and improving tissue penetration, which are critical for achieving high-quality, high-contrast images in complex biological systems. While Cyanine3 DBCO remains a robust and widely used fluorophore for many applications, the spectral properties of Cyanine5 DBCO make it the superior choice when the experimental goals demand imaging deeper into tissues or when cellular autofluorescence is a significant concern. The decision between these two dyes should be guided by the specific requirements of the imaging experiment, including the sample type, the desired imaging depth, and the instrumentation available.
References
A Head-to-Head Comparison: Cyanine3.5 DBCO vs. Cyanine3 DBCO for Bioorthogonal Labeling
For researchers in the fields of chemical biology, drug development, and advanced cell imaging, the choice of fluorescent probe for bioorthogonal labeling is critical for generating high-quality, reproducible data. Among the array of tools available, dibenzocyclooctyne (DBCO)-functionalized cyanine (B1664457) dyes are mainstays for copper-free click chemistry applications, enabling the precise labeling of azide-modified biomolecules. This guide provides a detailed performance comparison of two popular orange-red fluorescent probes: Cyanine3.5 (Cy3.5) DBCO and Cyanine3 (Cy3) DBCO.
This comparison synthesizes key photophysical data from commercial suppliers and outlines experimental protocols for their direct performance evaluation in laboratory settings.
Core Photophysical Properties: A Quantitative Overview
The fundamental characteristics of a fluorophore dictate its suitability for specific applications. Brightness, determined by the extinction coefficient and quantum yield, and the specific excitation and emission wavelengths are primary considerations.
| Property | Cyanine3.5 DBCO | Cyanine3 DBCO | Reference |
| Excitation Maximum (λex) | ~591 nm | ~555 nm | [1][2] |
| Emission Maximum (λem) | ~604 nm | ~570 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | ~0.35 | ~0.31 | [1][4] |
| Brightness (ε x Φ) | ~40,600 | ~46,500 | |
| Solubility | Soluble in organic solvents (DMF, DMSO) | Soluble in water, DMF, DMSO | [1][5] |
Key Insights from the Data:
-
Spectral Profile: Cy3.5 DBCO is a red-shifted dye compared to Cy3 DBCO, with both its excitation and emission peaks at longer wavelengths. This can be advantageous in reducing background autofluorescence from cells and tissues, which is typically more pronounced in the shorter wavelength regions of the visible spectrum.[3]
-
Brightness: Based on the product of the molar extinction coefficient and quantum yield, Cy3 DBCO is theoretically brighter than Cy3.5 DBCO. However, in-application performance can be influenced by factors such as photostability and environmental sensitivity.
-
Solubility: The sulfonation of some commercially available Cy3 DBCO variants imparts water solubility, which can be beneficial for certain biological applications by reducing aggregation and non-specific binding.[5]
Performance Evaluation: Key Experimental Considerations
While the photophysical data provides a baseline, a comprehensive evaluation requires direct experimental comparison under application-specific conditions. The following sections detail experimental approaches to compare the performance of Cy3.5 DBCO and Cy3 DBCO.
Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The speed of the bioorthogonal reaction is critical, especially when labeling dynamic processes or working with low concentrations of target molecules. The kinetics of the SPAAC reaction between the DBCO-functionalized dyes and an azide-containing substrate can be compared using fluorescence spectroscopy.
Photostability in Cellular Imaging
Photostability, the resistance of a fluorophore to photobleaching upon exposure to excitation light, is crucial for experiments requiring long-term or time-lapse imaging.
Signal-to-Noise Ratio in Fixed-Cell Imaging
The signal-to-noise ratio (SNR) is a critical determinant of image quality, reflecting the strength of the specific fluorescent signal relative to the background.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted to directly compare the performance of Cyanine3.5 DBCO and Cyanine3 DBCO.
Protocol 1: Live-Cell Labeling for Performance Comparison
This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar, followed by fluorescent labeling with the DBCO-conjugated dyes.
Materials:
-
Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom imaging dishes
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Cyanine3.5 DBCO and Cyanine3 DBCO stock solutions (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Metabolic Labeling:
-
Culture cells to 60-70% confluency.
-
Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.
-
Incubate for 24-48 hours to allow for metabolic incorporation of the azide sugar.
-
-
SPAAC Reaction:
-
Prepare separate working solutions of Cyanine3.5 DBCO and Cyanine3 DBCO in pre-warmed, serum-free culture medium at the desired final concentration (e.g., 10-20 µM).
-
Wash the azide-labeled cells twice with warm PBS.
-
Add the DBCO-dye working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unbound dye.
-
Replace the PBS with live-cell imaging medium.
-
Proceed with imaging for photostability and signal-to-noise analysis as described in the workflows above.
-
Protocol 2: Fixed-Cell Immunofluorescence Comparison
This protocol can be adapted for labeling azide-modified proteins or other targets in fixed cells.
Materials:
-
Cells cultured on coverslips with azide-modified target molecules
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if required)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cyanine3.5 DBCO and Cyanine3 DBCO working solutions in blocking buffer
-
Mounting medium with DAPI
Procedure:
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If labeling intracellular targets, permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Labeling:
-
Block with 1% BSA in PBS for 30-60 minutes.
-
Incubate with the respective DBCO-dye working solutions for 1 hour at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Image the slides to compare signal intensity and signal-to-noise ratio.
-
Conclusion and Recommendations
The selection between Cyanine3.5 DBCO and Cyanine3 DBCO will depend on the specific experimental requirements.
-
Cyanine3 DBCO offers greater theoretical brightness and is a well-established, versatile dye. Its water-soluble variants can be advantageous in reducing non-specific interactions.
-
Cyanine3.5 DBCO provides a red-shifted spectral profile, which can be crucial for minimizing cellular autofluorescence and for multiplexing experiments with other fluorophores in the green-to-yellow range.[3]
Ultimately, for demanding applications, it is recommended that researchers perform a direct comparison using the protocols outlined in this guide to determine the optimal probe for their specific biological system and imaging setup. This empirical approach will ensure the selection of the dye that provides the highest sensitivity and data quality.
References
Assessing the Cross-Reactivity of Cyanine3 DBCO in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the specificity of fluorescent probes is paramount. This guide provides an objective comparison of Cyanine3 (Cy3) DBCO's performance, particularly its cross-reactivity, against other alternatives in complex biological samples. The information herein is supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research needs.
Cyanine3 DBCO is a widely used fluorescent probe for copper-free click chemistry, enabling the labeling of azide-modified biomolecules in living cells and other biological systems.[1] While the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is highly selective, potential off-target reactions can lead to background signal and misinterpretation of data. This guide focuses on assessing and comparing this non-specific binding.
Performance Comparison of Bioorthogonal Probes
The selection of a fluorescent probe for bioorthogonal labeling depends on several factors, including reaction kinetics, quantum yield, and, crucially, non-specific binding. Below is a summary of key performance indicators for Cy3 DBCO and its common alternatives.
| Feature | Cyanine3 DBCO | Alexa Fluor™ 555 DBCO | ATTO 550 DBCO | Bicyclononyne (BCN) Probes |
| Reaction Kinetics (SPAAC with azides) | Fast | Fast | Fast | Generally slower than DBCO |
| Primary Off-Target Reaction | Thiol-yne addition with cysteines | Thiol-yne addition with cysteines | Thiol-yne addition with cysteines | Thiol-yne addition with cysteines |
| Relative Non-Specific Binding (General) | Moderate | Lower | Lower | Generally lower than DBCO |
| Photostability | Good | Excellent | Excellent | Dependent on attached fluorophore |
| Quantum Yield | ~0.15 | ~0.1 | ~0.3 | Dependent on attached fluorophore |
| Spectrally Similar Dyes | Alexa Fluor® 555, CF® 555 Dye, DyLight®549 | Cyanine3, CF® 555 Dye | Cyanine3, Alexa Fluor® 555 | N/A |
Understanding and Assessing Cross-Reactivity
The primary source of non-specific labeling for DBCO-containing probes is the thiol-yne reaction with cysteine residues in proteins.[2] This reaction is significantly slower than the desired SPAAC reaction with azides but can contribute to background fluorescence, especially when the probe is used at high concentrations or for extended incubation times.
To quantitatively assess the cross-reactivity of Cyanine3 DBCO and other probes, a series of experiments can be performed. Detailed protocols are provided in the following section.
Experimental Protocols
In-Gel Fluorescence Assay for Non-Specific Protein Labeling
This protocol allows for the direct visualization and quantification of non-specific protein labeling in a complex mixture, such as a cell lysate.
Methodology:
-
Prepare Cell Lysate: Lyse cells (e.g., HeLa, HEK293T) in a suitable lysis buffer (e.g., RIPA buffer) without reducing agents. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Incubate with Fluorescent Probe: In separate microcentrifuge tubes, incubate a fixed amount of total protein (e.g., 50 µg) with varying concentrations of the DBCO-conjugated dye (e.g., Cy3 DBCO, Alexa Fluor 555 DBCO) ranging from 1 µM to 50 µM. As a negative control, incubate a sample of lysate with the dye's storage buffer (e.g., DMSO). Incubate for 2 hours at 37°C.
-
SDS-PAGE: Add 4X Laemmli sample buffer to each reaction and boil for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
In-Gel Fluorescence Imaging: After electrophoresis, without fixing or staining, image the gel using a fluorescence gel imager with the appropriate excitation and emission filters for the specific fluorophore.
-
Quantification: Quantify the total fluorescence intensity of each lane using image analysis software (e.g., ImageJ). Subtract the background fluorescence from the negative control lane. Plot the total fluorescence intensity against the probe concentration to compare the non-specific binding of different dyes.
-
Total Protein Staining: After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Blue) to confirm equal protein loading in each lane.
Flow Cytometry Assay for Intracellular Non-Specific Staining
This protocol assesses the level of non-specific background fluorescence within cells, which is particularly relevant for live-cell imaging applications.
Methodology:
-
Cell Culture: Plate cells (e.g., Jurkat, A549) in a 96-well plate suitable for flow cytometry.
-
Probe Incubation: Incubate the cells with varying concentrations of the DBCO-conjugated dyes (e.g., 1 µM to 25 µM) in complete cell culture medium for 1-2 hours at 37°C. Include a vehicle control (DMSO) and unstained cells as controls.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove unbound probe.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the fluorophores being tested. Record the mean fluorescence intensity (MFI) for each sample.
-
Data Analysis: Subtract the MFI of the unstained control from all samples. Plot the MFI against the probe concentration to generate a dose-response curve for non-specific uptake and binding for each dye.
Competitive Binding Assay in Plasma
This assay evaluates the non-specific binding of fluorescent probes in a highly complex biological matrix like blood plasma.
Methodology:
-
Prepare Azide-Biotin Conjugate: Synthesize or obtain a biotin (B1667282) molecule functionalized with an azide (B81097) group.
-
Incubate with Plasma: In a microcentrifuge tube, mix human plasma (or other plasma of interest) with the azide-biotin conjugate at a final concentration of 10 µM.
-
Add DBCO-Dye: Add the DBCO-conjugated fluorescent dye (e.g., Cy3 DBCO) to the plasma-azide mixture at a concentration that gives a robust signal (to be determined empirically, e.g., 5 µM).
-
Competitive Titration: In a series of tubes, add increasing concentrations of a non-fluorescent DBCO-alkyne (competitor) from 0 to 100 µM.
-
Incubation: Incubate all samples for 1 hour at 37°C.
-
Streptavidin Pulldown: Add streptavidin-coated magnetic beads to each tube and incubate for 30 minutes at room temperature to capture the biotin-azide-DBCO-dye complexes.
-
Washing: Wash the beads three times with PBS containing 0.1% Tween-20 to remove unbound fluorescent probe.
-
Elution and Quantification: Elute the bound complexes and measure the fluorescence using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the non-fluorescent competitor. A decrease in fluorescence indicates specific binding to the azide-biotin. The amount of fluorescence remaining at high competitor concentrations represents non-specific binding to plasma components.
Visualizing Workflows and Pathways
To better illustrate the experimental and logical frameworks described, the following diagrams are provided.
Caption: Workflow for assessing non-specific protein labeling by in-gel fluorescence.
Caption: Workflow for assessing intracellular non-specific staining by flow cytometry.
Caption: Signaling pathway diagram illustrating the desired SPAAC reaction and the potential off-target thiol-yne reaction.
Conclusion
The choice of a fluorescent probe for bioorthogonal labeling requires careful consideration of its potential for non-specific binding. While Cyanine3 DBCO is a reliable and widely used reagent, this guide highlights that alternatives such as Alexa Fluor™ and ATTO-derived DBCO probes may offer lower background in some applications. The provided experimental protocols offer a framework for researchers to quantitatively assess the cross-reactivity of these and other fluorescent probes within their specific biological systems, ensuring the generation of high-quality, reproducible data.
References
Safety Operating Guide
Proper Disposal of Cyanine3 DBCO Hexafluorophosphate: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Cyanine3 DBCO hexafluorophosphate (B91526) are critical for ensuring personnel safety and minimizing environmental impact. As specific disposal protocols for this compound are not extensively documented, the following procedures are based on established best practices for managing fluorescent dyes and related laboratory chemicals. Researchers and laboratory personnel must always consult and adhere to their institution's specific safety protocols and local regulations for chemical waste management.
Immediate Safety and Handling Protocols
Prior to any disposal procedures, the correct handling of Cyanine3 DBCO hexafluorophosphate is paramount. Adherence to standard laboratory safety practices will mitigate risks of exposure and contamination.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Protective Clothing: A standard laboratory coat is required.
Work Area:
-
All handling of the compound should occur in a well-ventilated area. A chemical fume hood is recommended for any procedures that might generate dust or aerosols.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.
-
Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to:
-
Unused or expired solid compound
-
Solutions containing the dye
-
Contaminated consumables (e.g., pipette tips, vials, chromatography columns)
-
Used PPE (e.g., gloves, disposable lab coats)
-
-
Waste Collection:
-
Utilize a designated, leak-proof hazardous waste container that is clearly labeled.
-
The container material should be compatible with the solvents in which the dye has been dissolved (e.g., high-density polyethylene (B3416737) for many organic solvents).
-
To prevent spillage, liquid waste containers should not be filled beyond 80% of their total capacity.
-
-
Container Labeling: Proper labeling is essential for safe handling and disposal by your institution's environmental health and safety personnel. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all solvents present in the container
-
An estimated concentration of the dye
-
The date when waste was first added
-
Appropriate hazard pictograms as required by your institution.
-
-
Interim Storage:
-
Sealed waste containers should be stored in a designated and secure satellite accumulation area within the laboratory.
-
This storage area must be located away from incompatible chemicals.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Strictly follow all procedural instructions provided by the EHS team.
-
Quantitative Data for Waste Management
While specific disposal concentration limits for this compound are not available, the following table outlines key quantitative parameters that should be tracked and communicated to your EHS department to ensure compliant disposal.
| Parameter | Guideline and Action |
| Concentration in Waste | Although no official limit is established, best practice dictates minimizing the concentration of the dye in waste streams. The estimated concentration must be recorded on the waste label. |
| Volume/Mass of Waste | Maintain a log of the approximate quantity of waste generated. This information is crucial for regulatory reporting and disposal manifests. |
| pH of Aqueous Waste | For aqueous solutions, the pH should be neutralized to a range of 6-8 before being collected as hazardous waste, unless your EHS department specifies otherwise. |
| Waste Storage Duration | Comply with your institution's regulations regarding the maximum allowable time for storing hazardous waste in a satellite accumulation area (typically ranging from 90 to 180 days). |
Experimental Protocol: Spill Decontamination
In the event of a small-scale spill of a this compound solution, follow these steps:
-
Immediate Notification: Alert all personnel in the vicinity of the spill.
-
Ensure Proper PPE: Verify that you are wearing the appropriate personal protective equipment (lab coat, gloves, and eye protection).
-
Containment:
-
For liquid spills, cover and contain the area with an inert absorbent material such as vermiculite, sand, or a chemical spill pad.
-
For solid spills, carefully dampen a paper towel and gently place it over the spill to prevent the generation of airborne dust.
-
-
Collection: Using appropriate tools (e.g., forceps, scoop), carefully transfer the contained spill and absorbent materials into the designated hazardous waste container.
-
Decontamination:
-
Thoroughly wipe down the spill area with a 70% ethanol (B145695) or isopropanol (B130326) solution.
-
Follow with a final wipe using a clean, damp cloth.
-
All materials used in the cleanup process must be disposed of as hazardous waste.
-
-
Official Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Visualizing the Disposal Workflow
The following diagram provides a clear, step-by-step logical workflow for the proper and safe disposal of this compound.
Personal protective equipment for handling Cyanine3 DBCO hexafluorophosphate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This guide provides immediate safety, logistical, and operational protocols for Cyanine3 DBCO hexafluorophosphate (B91526), a fluorescent probe used in copper-free click chemistry for labeling azide-modified biomolecules.
Immediate Safety Information
Cyanine3 DBCO hexafluorophosphate requires careful handling due to the potential hazards associated with both the cyanine (B1664457) dye and the hexafluorophosphate anion. The hexafluorophosphate component, in related salts, is known to cause severe skin and eye damage and can be harmful if inhaled or ingested.[1][2][3][4]
Hazard Identification and Precautions:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3][4]
-
Harmful: May be harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Irritant: Can cause respiratory tract, skin, and eye irritation.[5]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.[6][7]
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving provides an additional layer of protection.[6][7] |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield should be worn over the goggles when handling the solid compound or solutions.[6][7] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when there is a risk of splashing.[6][7] |
| Respiratory | Fume Hood or Respirator | All handling of the solid and solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[6] |
Operational Plan: Step-by-Step Handling
A. Pre-Handling Preparations:
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.
-
Designate a Work Area: All handling of the compound should occur in a designated area within a certified chemical fume hood.
-
Assemble Materials: Have all necessary equipment and reagents, including a spill kit, readily available.
-
Don PPE: Follow the proper sequence for donning PPE to ensure complete protection.[7]
B. Handling the Compound:
-
Weighing: If weighing the solid compound, do so in a fume hood to avoid inhaling dust particles.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid. This compound is soluble in organic solvents like DMF and DMSO.[8] For aqueous buffers, consider using a water-soluble version of the dye if available.
-
Labeling Reaction: In a typical bioconjugation reaction, the DBCO group on the dye reacts with an azide-modified biomolecule in a copper-free click chemistry reaction.[9][10]
C. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Doff PPE: Remove PPE in the designated area, following a procedure that prevents cross-contamination.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
Storage and Disposal
Storage:
-
Store at -20°C in a tightly sealed container, protected from light.[8][10][11]
-
The compound can be transported at room temperature for up to three weeks.[8]
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[10][11]
Disposal:
-
All waste, including the compound itself, contaminated solutions, and disposable PPE, is considered hazardous waste.
-
Dispose of all waste in accordance with local, state, and federal regulations.[2]
-
Collect all contaminated materials in a sealed and clearly labeled hazardous waste container.[7]
Experimental Workflow: Bioconjugation
The following diagram illustrates a typical experimental workflow for labeling an azide-modified protein with this compound.
References
- 1. ltschem.com [ltschem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sdfine.com [sdfine.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
